molecular formula C46H54O13 B15557550 Rediocide C

Rediocide C

货号: B15557550
分子量: 814.9 g/mol
InChI 键: ZDIWBBJUVBDSOV-TVWFODCBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rediocide C has been reported in Trigonostemon reidioides with data available.

属性

分子式

C46H54O13

分子量

814.9 g/mol

IUPAC 名称

[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate

InChI

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11+,18-12+/t24-,25-,26+,28+,30-,31-,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46?/m0/s1

InChI 键

ZDIWBBJUVBDSOV-TVWFODCBSA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Rediocide Family: A Technical Guide to the Mechanism of Action of Rediocide A

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Rediocide C: Initial searches for "this compound" have yielded limited and varied information. It is described as a diterpenoid isolated from the plant Trigonostemon reidioides with potential antimycobacterial properties.[1] Another source identifies it as a synthetic pyrethroid insecticide that targets the nervous system of insects by altering voltage-gated sodium channels.[2] However, a detailed mechanism of action, particularly concerning signaling pathways relevant to drug development for human diseases, is not extensively documented in publicly available scientific literature.

In contrast, a closely related compound, Rediocide A , isolated from the same plant, has been the subject of more in-depth research, especially in the context of cancer immunotherapy. This guide will provide a comprehensive overview of the core mechanism of action of Rediocide A, tailored for researchers, scientists, and drug development professionals.

Rediocide A: A Novel Immune Checkpoint Inhibitor

Rediocide A is a natural product that has emerged as a promising agent in cancer immunotherapy.[3][4] It functions as an immune checkpoint inhibitor, specifically by overcoming the immuno-resistance of cancer cells to Natural Killer (NK) cells.[3][4] The primary focus of research has been on its effects on non-small cell lung cancer (NSCLC) cells.[3][4]

Core Mechanism of Action: Targeting the TIGIT/CD155 Signaling Pathway

The central mechanism of action of Rediocide A involves the downregulation of the protein CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[3][4] CD155 is a ligand for the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on NK cells and T cells. The binding of CD155 on tumor cells to TIGIT on NK cells suppresses the cytotoxic activity of the NK cells, allowing the tumor to evade the immune system.

By downregulating the expression of CD155 on cancer cells, Rediocide A prevents this inhibitory signaling, thereby restoring and enhancing the ability of NK cells to recognize and kill tumor cells.[3][4]

Quantitative Effects of Rediocide A on Immune Response

The following tables summarize the key quantitative data from studies on the effects of Rediocide A on NSCLC cell lines (A549 and H1299) when co-cultured with NK cells.

Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity

Cell LineRediocide A ConcentrationFold Increase in Cell LysisPercentage Lysis (Control vs. Treatment)
A549100 nM3.5821.86% vs. 78.27%
H1299100 nM1.2659.18% vs. 74.78%

Table 2: Effect of Rediocide A on Pro-inflammatory Cytokine and Enzyme Release

Cell LineRediocide A ConcentrationAnalytePercentage/Fold Increase
A549100 nMGranzyme B48.01%
H1299100 nMGranzyme B53.26%
A549100 nMIFN-γ3.23-fold
H1299100 nMIFN-γ6.77-fold

Table 3: Effect of Rediocide A on CD155 Expression on Tumor Cells

Cell LineRediocide A ConcentrationPercentage Downregulation of CD155
A549100 nM14.41%
H1299100 nM11.66%
Signaling Pathway of Rediocide A in Overcoming Immuno-resistance

The following diagram illustrates the signaling pathway affected by Rediocide A.

Rediocide_A_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell Rediocide_A Rediocide A CD155 CD155 Rediocide_A->CD155 Downregulates Expression Cytotoxicity NK Cell Cytotoxicity (Granzyme B, IFN-γ release) Rediocide_A->Cytotoxicity Enhances TIGIT TIGIT Receptor CD155->TIGIT Binds to Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Initiates Inhibitory_Signal->Cytotoxicity Suppresses

Caption: Rediocide A signaling pathway in enhancing NK cell cytotoxicity.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299, and Natural Killer (NK) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Rediocide A Preparation: Rediocide A was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then diluted in culture medium to the desired concentrations (e.g., 10 nM and 100 nM). The final DMSO concentration was kept below 0.1%.

NK Cell-Mediated Cytotoxicity Assay

This protocol outlines a biophotonic cytotoxicity assay.

  • Target Cell Preparation: A549 or H1299 cells are engineered to express luciferase (e.g., A549-Luc, H1299-Luc).

  • Co-culture: Target cells are seeded in a 96-well plate. NK cells are added at various effector-to-target (E:T) ratios (e.g., 2:1, 1:1).

  • Treatment: Rediocide A is added to the co-culture at final concentrations of 10 nM and 100 nM. A vehicle control (0.1% DMSO) is also included.

  • Incubation: The plate is incubated for 24 hours.

  • Lysis Measurement: A luciferase substrate is added to each well, and the resulting luminescence is measured using a plate reader. The percentage of cell lysis is calculated relative to control wells.

Flow Cytometry for CD155 Expression
  • Cell Treatment: A549 and H1299 cells are treated with 100 nM Rediocide A or vehicle control for 24 hours.

  • Cell Harvesting: Cells are harvested and washed with PBS.

  • Staining: Cells are incubated with a fluorescently labeled anti-CD155 antibody.

  • Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer to quantify the surface expression of CD155.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
  • Co-culture and Treatment: NK cells are co-cultured with A549 or H1299 cells in the presence of 100 nM Rediocide A or vehicle control for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentration of IFN-γ in the supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for assessing the effect of Rediocide A.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (A549, H1299, NK cells) start->cell_culture treatment Treatment with Rediocide A (10 nM, 100 nM) or Vehicle cell_culture->treatment co_culture Co-culture of NK cells with Tumor Cells (24h) treatment->co_culture cytotoxicity Cytotoxicity Assay (Biophotonic) co_culture->cytotoxicity flow_cytometry Flow Cytometry (CD155 expression) co_culture->flow_cytometry elisa ELISA (IFN-γ, Granzyme B) co_culture->elisa data_analysis Data Analysis and Statistical Evaluation cytotoxicity->data_analysis flow_cytometry->data_analysis elisa->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for studying Rediocide A's effects.

Conclusion

Rediocide A presents a compelling mechanism of action as an immune checkpoint inhibitor. By downregulating CD155 on tumor cells, it effectively disrupts a key immune evasion pathway, leading to enhanced NK cell-mediated cytotoxicity. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical development of Rediocide A and its analogues as potential cancer immunotherapeutics.

References

Rediocide A: A Technical Guide on its Anti-Tumor Immuno-modulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Rediocide C" did not yield any specific biological activity data. The following technical guide is based on the available research for a closely related compound, Rediocide A , which has demonstrated significant anti-tumor effects by modulating the immune system's response to cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Core Biological Activity: Overcoming Tumor Immuno-resistance

Rediocide A is a natural product that has been identified as a promising agent in cancer immunotherapy.[1][2][3] Its primary mechanism of action involves overcoming the immuno-resistance of cancer cells, specifically non-small cell lung cancer (NSCLC), to Natural Killer (NK) cells.[1][2][3][4] This is achieved by targeting and down-regulating the expression of CD155 (also known as the poliovirus receptor or PVR) on the surface of tumor cells.[2][3] CD155 is an inhibitory ligand that, when expressed on cancer cells, can suppress the cytotoxic activity of NK cells.[2]

By reducing CD155 expression, Rediocide A effectively blocks a key immune checkpoint pathway, thereby enhancing the ability of NK cells to recognize and eliminate tumor cells.[1][3] This leads to an increase in NK cell-mediated lysis of cancer cells.[1][4]

Quantitative Data Summary

The biological activity of Rediocide A has been quantified in studies involving co-cultures of human NK cells with the NSCLC cell lines A549 and H1299.[1][3][4] The key quantitative findings are summarized in the table below.

ParameterCell LineTreatmentResult
NK Cell-Mediated LysisA549100 nM Rediocide A3.58-fold increase (from 21.86% to 78.27%)[1][3][4]
H1299100 nM Rediocide A1.26-fold increase (from 59.18% to 74.78%)[1][3][4]
Granzyme B LevelA549100 nM Rediocide A48.01% increase[1][3][4]
H1299100 nM Rediocide A53.26% increase[1][3][4]
Interferon-γ (IFN-γ) LevelA549100 nM Rediocide A3.23-fold increase[1][3][4]
H1299100 nM Rediocide A6.77-fold increase[1][3][4]
CD155 ExpressionA549100 nM Rediocide A14.41% down-regulation[1][3][4]
H1299100 nM Rediocide A11.66% down-regulation[1][3][4]

Signaling Pathway and Mechanism of Action

Rediocide A's mechanism of action centers on the modulation of the tumor microenvironment to favor an anti-tumor immune response. The signaling cascade is initiated by the direct or indirect action of Rediocide A on tumor cells, leading to a series of events that culminate in enhanced NK cell cytotoxicity.

Rediocide_A_Pathway cluster_Tumor_Cell Tumor Cell (NSCLC) cluster_NK_Cell Natural Killer (NK) Cell cluster_Outcome Outcome RedA Rediocide A CD155 CD155 Expression RedA->CD155 Down-regulates NK_Activation NK Cell Activation CD155->NK_Activation Degranulation Degranulation NK_Activation->Degranulation IFNg IFN-γ Secretion NK_Activation->IFNg GranzymeB Granzyme B Release Degranulation->GranzymeB Lysis Tumor Cell Lysis (Apoptosis) GranzymeB->Lysis IFNg->Lysis Enhances Cytotoxicity

Caption: Rediocide A signaling pathway in enhancing NK cell-mediated tumor lysis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the biological activity of Rediocide A.

Cell Culture and Co-culture
  • Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299, and human Natural Killer (NK) cells were used.[1][3]

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Co-culture Setup: For functional assays, NK cells were co-cultured with A549 or H1299 cells at specified effector-to-target (E:T) ratios.[2][4] Rediocide A (10 or 100 nM) or a vehicle control (0.1% DMSO) was added to the co-culture and incubated for 24 hours.[1][3]

Cytotoxicity Assays

This assay measures the viability of target tumor cells that are engineered to express a luciferase reporter.

  • Target Cell Preparation: A549 and H1299 cells stably expressing luciferase (A549-Luc, H1299-Luc) were seeded in 96-well plates.

  • Co-incubation: NK cells were added at E:T ratios of 2:1 and 1:1, along with Rediocide A or vehicle control.[2][4]

  • Lysis Measurement: After incubation, a luciferase substrate was added to the wells. The resulting bioluminescence, which is proportional to the number of viable tumor cells, was measured using a luminometer.

  • Calculation: The percentage of cell lysis was calculated by comparing the luminescence of treated wells to control wells.

This method continuously monitors the adherence and proliferation of target cells in real-time.

  • Plate Setup: Tumor cells were seeded in specialized 96-well plates containing microelectrodes.

  • Impedance Monitoring: The electrical impedance across the electrodes, which correlates with the number of adherent cells, was continuously measured.

  • Treatment: After cell adherence, NK cells and Rediocide A were added.

  • Data Analysis: A decrease in impedance in the treated wells compared to controls indicated a loss of adherent tumor cells, signifying cell death.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment cluster_Assays 3. Functional Assays cluster_Analysis 4. Data Analysis Culture_Tumor Culture NSCLC Cells (A549, H1299) CoCulture Co-culture NSCLC and NK Cells + Rediocide A (100 nM) Culture_Tumor->CoCulture Culture_NK Isolate & Culture NK Cells Culture_NK->CoCulture Cytotoxicity Cytotoxicity Assays (Biophotonic, Impedance) CoCulture->Cytotoxicity Flow_Cytometry Flow Cytometry (Degranulation, CD155) CoCulture->Flow_Cytometry ELISA ELISA (IFN-γ) CoCulture->ELISA Data Quantify: - % Cell Lysis - Protein Expression - Cytokine Levels Cytotoxicity->Data Flow_Cytometry->Data ELISA->Data

References

An In-depth Technical Guide to the Rediocide A Signaling Pathway in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of Rediocide A, a promising natural product with significant potential in cancer immunotherapy. The focus of this document is to detail the core signaling pathway affected by Rediocide A, present quantitative data from key experiments, and provide detailed experimental protocols to facilitate further research and development.

Core Signaling Pathway: Overcoming Tumor Immuno-Resistance

Rediocide A primarily functions as an immune checkpoint inhibitor, enhancing the tumoricidal activity of Natural Killer (NK) cells against cancer cells, particularly non-small cell lung cancer (NSCLC).[1][2][3][4] The central mechanism of action involves the downregulation of the immune checkpoint ligand CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[1][2][3][4]

The TIGIT/CD155 signaling axis is a critical immune checkpoint pathway. TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed on NK cells and T cells. When TIGIT binds to its ligand CD155 on tumor cells, it transmits an inhibitory signal that suppresses the cytotoxic activity of the NK cells. By downregulating the expression of CD155 on tumor cells, Rediocide A effectively blocks this inhibitory signal, thereby unleashing the anti-tumor activity of NK cells.[1][2][3][4]

The downstream effects of this restored NK cell activity include:

  • Increased direct cytotoxicity: Enhanced lysis of tumor cells.[1][2][3][4]

  • Enhanced degranulation: Increased release of cytotoxic granules, such as granzyme B, into the tumor cells, which induces apoptosis.[1][2][4]

  • Increased cytokine production: Elevated secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ), which further activates the anti-tumor immune response.[1][2][3]

A secondary, potentially distinct, mechanism of action for Rediocide A has been identified involving the desensitization of G-protein-coupled receptors (GPCRs) through the activation of conventional protein kinase C.[5] However, the primary focus of recent cancer research has been on its role in modulating the TIGIT/CD155 immune checkpoint.

Data Presentation: Quantitative Effects of Rediocide A

The following tables summarize the key quantitative findings from studies investigating the effects of Rediocide A on NK cell-mediated cytotoxicity.

Table 1: Enhancement of NK Cell-Mediated Lysis of NSCLC Cells by Rediocide A [1][2][3][4]

Cell LineTreatmentConcentration% LysisFold Increase
A549Vehicle (DMSO)0.1%21.86%-
A549Rediocide A100 nM78.27%3.58
H1299Vehicle (DMSO)0.1%59.18%-
H1299Rediocide A100 nM74.78%1.26

Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels [1][2][3][4]

Cell LineTreatmentConcentrationParameter% Increase / Fold Increase
A549Rediocide A100 nMGranzyme B Level48.01%
H1299Rediocide A100 nMGranzyme B Level53.26%
A549Rediocide A100 nMIFN-γ Level3.23-fold
H1299Rediocide A100 nMIFN-γ Level6.77-fold

Table 3: Downregulation of CD155 Expression on NSCLC Cells by Rediocide A [1][2][3]

Cell LineTreatmentConcentration% Downregulation of CD155
A549Rediocide A100 nM14.41%
H1299Rediocide A100 nM11.66%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Rediocide A.

3.1. Cell Culture

  • Cell Lines:

    • Human non-small cell lung cancer (NSCLC) cell lines: A549 and H1299.

    • Natural Killer (NK) cells.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

3.2. NK Cell-Mediated Cytotoxicity Assay

  • Method: Biophotonic cytotoxicity and impedance-based assays.

  • Procedure:

    • Target tumor cells (A549 or H1299) are seeded in appropriate multi-well plates.

    • NK cells are added to the tumor cells at a specific effector-to-target (E:T) ratio.

    • Cells are co-cultured and treated with Rediocide A (10 nM or 100 nM) or vehicle control (0.1% DMSO) for 24 hours.

    • Cell lysis is quantified using a biophotonic plate reader (for luciferase-expressing target cells) or an impedance-based system.

3.3. Flow Cytometry for Granzyme B and CD155 Expression

  • Method: Immunofluorescent staining followed by flow cytometric analysis.

  • Procedure for Granzyme B:

    • NK cells and tumor cells are co-cultured with Rediocide A as described above.

    • Cells are harvested and stained with antibodies specific for intracellular granzyme B.

    • The percentage of granzyme B-positive cells and the mean fluorescence intensity are determined using a flow cytometer.

  • Procedure for CD155:

    • Tumor cells (A549 or H1299) are treated with Rediocide A for 24 hours.

    • Cells are harvested and stained with a fluorescently labeled antibody against CD155.

    • The surface expression of CD155 is quantified by flow cytometry.

3.4. Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ

  • Method: Sandwich ELISA.

  • Procedure:

    • Supernatants from the co-cultures of NK cells and tumor cells (treated with Rediocide A or vehicle) are collected.

    • The concentration of IFN-γ in the supernatants is measured using a commercially available ELISA kit according to the manufacturer's instructions.

    • Absorbance is read at 450 nm using a microplate reader.

Mandatory Visualizations

Rediocide_A_Signaling_Pathway cluster_NK_Cell Natural Killer (NK) Cell cluster_Outcome Anti-Tumor Response Rediocide_A Rediocide A CD155 CD155 (Poliovirus Receptor) Rediocide_A->CD155 TIGIT TIGIT Receptor CD155->TIGIT Inhibitory Signal NK_Activation NK Cell Activation TIGIT->NK_Activation Inhibition Granzyme_B Granzyme B Release NK_Activation->Granzyme_B IFN_gamma IFN-γ Secretion NK_Activation->IFN_gamma Tumor_Lysis Tumor Cell Lysis (Apoptosis) Granzyme_B->Tumor_Lysis IFN_gamma->Tumor_Lysis Enhances Immune Response

Caption: Rediocide A signaling pathway in enhancing NK cell anti-tumor activity.

Experimental_Workflow cluster_Cell_Culture 1. Cell Culture & Treatment cluster_Assays 2. Assays cluster_Analysis 3. Data Analysis start Co-culture NSCLC Cells (A549 or H1299) with NK Cells treatment Treat with Rediocide A (100 nM) or Vehicle (DMSO) for 24h start->treatment cytotoxicity Cytotoxicity Assay (Biophotonic/Impedance) treatment->cytotoxicity flow_cytometry Flow Cytometry treatment->flow_cytometry elisa ELISA treatment->elisa lysis_analysis Quantify % Tumor Cell Lysis cytotoxicity->lysis_analysis granzyme_analysis Measure Granzyme B Levels flow_cytometry->granzyme_analysis cd155_analysis Measure CD155 Expression flow_cytometry->cd155_analysis ifn_analysis Quantify IFN-γ Concentration elisa->ifn_analysis

Caption: Experimental workflow for evaluating the efficacy of Rediocide A.

References

Rediocide C: A Technical Guide to Molecular Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rediocide family of daphnane-type diterpenoids, isolated from plants of the Trigonostemon genus, has garnered significant interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of these compounds, with a primary focus on Rediocide A, for which a clear molecular target and mechanism of action in cancer immunotherapy have been elucidated. While Rediocide C is a known member of this family with documented anti-HIV and anti-tuberculosis properties, its specific molecular target remains an active area of investigation. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction: The Rediocide Family of Bioactive Diterpenoids

The genus Trigonostemon is a rich source of structurally complex and biologically active natural products. Among these, the daphnane-type diterpenoids, including the Rediocide series of compounds, have demonstrated a range of promising pharmacological effects. These compounds are characterized by a unique tricyclic 5/7/6 ring system.

This compound is a known diterpenoid isolated from Trigonostemon reidioides.[1] It belongs to a class of compounds referred to as rediocides, which are characterized by a 12-carbon macrolide structure between C-3 and C-16 and a distinctive C-9, C-12, and C-14 orthoester structure.[2] While research has highlighted its potent anti-HIV-1 and anti-tuberculosis activities, the specific molecular pathways it modulates are not yet fully understood.[2][3]

In contrast, significant progress has been made in identifying the molecular target and mechanism of action of a closely related analogue, Rediocide A. This guide will primarily focus on the well-documented findings for Rediocide A as a model for understanding the potential therapeutic applications of the Rediocide family, while also presenting the known biological activities of this compound.

Rediocide A: Targeting the CD155 Immune Checkpoint

Recent studies have identified Rediocide A as a promising agent in cancer immunotherapy, specifically in overcoming tumor immuno-resistance to Natural Killer (NK) cells. The key molecular target of Rediocide A has been identified as CD155 , also known as the Poliovirus Receptor (PVR).

Mechanism of Action

Rediocide A enhances the tumor-killing activity of NK cells by downregulating the expression of CD155 on the surface of non-small cell lung cancer (NSCLC) cells.[4][5][6] CD155 is an immune checkpoint protein that, when overexpressed on tumor cells, can inhibit the cytotoxic function of NK cells through interaction with the TIGIT receptor on NK cells. By reducing CD155 expression, Rediocide A effectively blocks this inhibitory signal, thereby restoring the ability of NK cells to recognize and eliminate cancer cells.[4][5][6]

The enhanced NK cell-mediated cytotoxicity is further characterized by:

  • Increased Degranulation: Rediocide A treatment leads to a higher percentage of CD107a-positive NK cells, indicating an increase in the release of cytotoxic granules.[6]

  • Elevated Granzyme B Production: The levels of Granzyme B, a key enzyme released by NK cells to induce apoptosis in target cells, are significantly increased following Rediocide A treatment.[4][5][7]

  • Enhanced Interferon-γ (IFN-γ) Secretion: Rediocide A promotes the secretion of IFN-γ by NK cells, a cytokine crucial for anti-tumor immunity.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Rediocide A's effect on NSCLC cell lines (A549 and H1299) when co-cultured with NK cells.

Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity

Cell LineTreatmentFold Increase in Lysis
A549100 nM Rediocide A3.58
H1299100 nM Rediocide A1.26

Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels

Cell LineTreatmentIncrease in Granzyme B LevelFold Increase in IFN-γ Level
A549100 nM Rediocide A48.01%3.23
H1299100 nM Rediocide A53.26%6.77

Table 3: Effect of Rediocide A on CD155 Expression

Cell LineTreatmentPercentage Downregulation of CD155
A549100 nM Rediocide A14.41%
H1299100 nM Rediocide A11.66%

This compound: Known Biological Activities

While the specific molecular target of this compound in a cancer context is not yet defined, it has demonstrated significant biological activity in other therapeutic areas.

  • Anti-HIV Activity: this compound, along with other rediocides, has shown potent anti-HIV-1 activity, with EC50 values in the nanomolar range.[2]

  • Anti-tuberculosis Activity: Studies have identified this compound as one of the most active compounds against the H37Ra strain of Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 3.84 µM.[3]

Further research is required to elucidate the precise molecular targets and mechanisms underlying these activities.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of Rediocide A's mechanism of action.

Cell Culture
  • Cell Lines: Human NSCLC cell lines A549 and H1299, and human NK cells.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

NK Cell-Mediated Cytotoxicity Assay
  • Method: Biophotonic cytotoxicity and impedance-based assays are utilized.

  • Procedure:

    • Target tumor cells (A549 or H1299) are seeded in 96-well plates.

    • NK cells are added to the wells at a specified effector-to-target ratio.

    • Cells are co-cultured and treated with varying concentrations of Rediocide A (e.g., 10 nM and 100 nM) or vehicle control (0.1% DMSO) for 24 hours.

    • Cell lysis is quantified using a biophotonic imaging system or by measuring changes in impedance.

Flow Cytometry for Ligand Profiling and Degranulation
  • CD155 Expression:

    • Tumor cells are treated with Rediocide A for 24 hours.

    • Cells are harvested and stained with a fluorochrome-conjugated anti-CD155 antibody.

    • The mean fluorescence intensity is analyzed by flow cytometry to determine the level of CD155 expression.

  • NK Cell Degranulation (CD107a Assay):

    • NK cells are co-cultured with target tumor cells in the presence of Rediocide A.

    • A fluorochrome-conjugated anti-CD107a antibody is added to the culture medium.

    • After incubation, cells are stained for NK cell surface markers (e.g., CD56) and analyzed by flow cytometry. The percentage of CD107a-positive NK cells is quantified.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
  • Procedure:

    • NK cells and tumor cells are co-cultured with or without Rediocide A for 24 hours.

    • The culture supernatant is collected.

    • The concentration of IFN-γ in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of Rediocide A in Enhancing NK Cell Activity

RediocideA_Pathway cluster_TumorCell Tumor Cell cluster_NKCell NK Cell RediocideA Rediocide A CD155 CD155 Expression RediocideA->CD155 Inhibits TIGIT TIGIT Receptor CD155->TIGIT NK_Activation NK Cell Activation TIGIT->NK_Activation Inhibits GranzymeB Granzyme B Release NK_Activation->GranzymeB IFNg IFN-γ Secretion NK_Activation->IFNg Cytotoxicity Enhanced Cytotoxicity NK_Activation->Cytotoxicity

Caption: Rediocide A downregulates CD155 on tumor cells, blocking the TIGIT-mediated inhibitory signal and enhancing NK cell activation and cytotoxicity.

Experimental Workflow for Rediocide A Target Validation

Experimental_Workflow start Start: Co-culture Tumor Cells and NK Cells treatment Treatment with Rediocide A start->treatment cytotoxicity_assay Measure NK Cell-Mediated Cytotoxicity (Biophotonic/Impedance Assay) treatment->cytotoxicity_assay flow_cytometry Flow Cytometry Analysis treatment->flow_cytometry elisa ELISA for Cytokine Profiling treatment->elisa end Conclusion: Rediocide A enhances NK cell activity by downregulating CD155 cytotoxicity_assay->end cd155_analysis Quantify CD155 Expression on Tumor Cells flow_cytometry->cd155_analysis degranulation_assay Assess NK Cell Degranulation (CD107a) flow_cytometry->degranulation_assay cd155_analysis->end degranulation_assay->end ifng_measurement Measure IFN-γ Secretion elisa->ifng_measurement ifng_measurement->end

Caption: Workflow for characterizing the mechanism of action of Rediocide A on NK cell-mediated tumor cell killing.

Future Directions and Conclusion

The identification of CD155 as a molecular target for Rediocide A provides a strong rationale for its further development as a novel cancer immunotherapy agent. The detailed experimental data and protocols presented herein offer a foundation for continued research into this promising compound.

For this compound, while its anti-HIV and anti-tuberculosis activities are established, a significant opportunity exists to identify its specific molecular targets and elucidate its mechanisms of action. Future studies should focus on target identification and deconvolution, potentially employing techniques such as affinity chromatography, proteomics, and genetic screening. Understanding the molecular basis of this compound's activity will be crucial for its potential translation into clinical applications.

References

Rediocide C: A Technical Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Rediocide C, a daphnane (B1241135) diterpenoid orthoester. Drawing from available data on this compound and related compounds, this document outlines its biological activities, proposes mechanisms of action, and details relevant experimental methodologies.

Core Structure and Chemical Identity

This compound belongs to the daphnane-type diterpenoids, a class of natural products characterized by a 5/7/6-tricyclic ring system. A key feature of rediocides is the presence of a C-9, C-12, and C-14 orthoester structure. The chemical formula for this compound is C46H54O13. The structural variations among this compound and its analogs, such as Rediocide F (a demethyl analog of this compound), provide a basis for understanding their differential biological effects.

Quantitative Biological Activity

This compound has demonstrated a range of biological activities, including anti-HIV-1, antimycobacterial, and acaricidal effects. The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: Anti-HIV-1 Activity of this compound and Analogs

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
This compound0.008 ± 0.0009827.9 ± 0.023487.5
Rediocide F0.001 ± 0.0006015.2 ± 13.7615200

Table 2: Antimycobacterial Activity of this compound and Analogs

CompoundTarget OrganismMIC (µM)
This compoundMycobacterium tuberculosis3.84
Rediocide GMycobacterium tuberculosis3.84

Table 3: Acaricidal Activity of this compound and Analogs

CompoundTarget OrganismLC50 (µg/cm²)
This compoundDermatophagoides pteronyssinus5.59
Rediocide ADermatophagoides pteronyssinus0.78
Rediocide EDermatophagoides pteronyssinus0.92
Rediocide FDermatophagoides pteronyssinus2.53

Structure-Activity Relationship Insights

The available data on daphnane diterpenoid orthoesters (DDOs), including this compound, allow for several SAR observations:

  • The Orthoester Group: The orthoester moiety at C-9, C-13, and C-14 is considered essential for the cytotoxic activity of daphnane-type diterpenoids. Compounds lacking this feature generally exhibit weaker activity.

  • Aliphatic Side Chain: The length and nature of the aliphatic side chain attached to the orthoester can significantly influence anti-HIV activity. Studies on other daphnane diterpenoids suggest that there is an optimal chain length for potent inhibition of HIV-1.

  • Substitution Patterns: Minor structural modifications, such as the demethylation that differentiates Rediocide F from this compound, can lead to significant changes in biological potency across different assays, as seen in the anti-HIV-1 and acaricidal data.

Proposed Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, the broader class of daphnane diterpenes are known to activate Protein Kinase C (PKC).[1] This activation is a key mechanism underlying some of their biological effects, including the potential to reverse HIV latency in a "shock and kill" strategy.

PKC_Activation DDO Daphnane Diterpenoid Orthoester (e.g., this compound) PKC Protein Kinase C (PKC) DDO->PKC Binds to C1 domain & Activates Downstream Downstream Signaling (e.g., HIV Latency Reversal, Apoptosis, Cytokine Production) PKC->Downstream Phosphorylates Substrates

Caption: Proposed PKC activation by daphnane diterpenoid orthoesters.

Experimental Protocols

Detailed experimental protocols for the specific bioassays of this compound are not extensively published. However, the following are generalized methodologies commonly employed for assessing the biological activities of daphnane diterpenoids.

Anti-HIV-1 Activity Assay

A common method to determine the anti-HIV-1 activity of a compound is through a cell-based assay using a reporter cell line.

Anti_HIV_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Reporter Cells (e.g., MT-4, TZM-bl) Incubation Incubate Cells with Virus and Compound Cells->Incubation Virus HIV-1 Stock Virus->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Measurement Measure Reporter Gene (e.g., Luciferase, GFP) Incubation->Measurement EC50 Calculate EC50 Measurement->EC50 CC50 Determine CC50 (Cytotoxicity) Measurement->CC50 SI Calculate Selectivity Index (CC50/EC50) EC50->SI CC50->SI

Caption: General workflow for an anti-HIV-1 reporter gene assay.

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT4) are cultured in appropriate media.[2]

  • Infection: Cells are infected with a known titer of HIV-1.[2]

  • Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound).

  • Incubation: The treated and infected cells are incubated for a period that allows for viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The extent of viral replication is quantified. In reporter gene assays, this is often done by measuring the activity of a virus-encoded reporter enzyme like luciferase.

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on uninfected cells is determined using methods like the MTT or XTT assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of viral inhibition. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is typically determined using a broth microdilution method.

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and standardized.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).[1]

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for a period sufficient for bacterial growth (typically 7-14 days).

  • Growth Determination: Bacterial growth is assessed visually or by using a growth indicator dye like resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.[1][3]

Acaricidal Activity Assay

The acaricidal activity against house dust mites like Dermatophagoides pteronyssinus can be evaluated using a contact bioassay.

  • Test Surface Preparation: A defined area on a substrate (e.g., filter paper or glass) is treated with a known concentration of the test compound dissolved in a suitable solvent. The solvent is allowed to evaporate.

  • Mite Exposure: A specific number of adult mites are placed on the treated surface.

  • Incubation: The setup is maintained under controlled conditions of temperature and humidity for a set period (e.g., 24 hours).

  • Mortality Assessment: The number of dead mites is counted under a microscope. Mites that are unable to move when prodded are considered dead.

  • Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is determined from the dose-response data.

Conclusion and Future Directions

This compound is a potent bioactive natural product with demonstrated anti-HIV-1, antimycobacterial, and acaricidal activities. Its structure, particularly the daphnane core and the orthoester moiety, is crucial for its biological function. The activation of Protein Kinase C is a likely mechanism of action for its anti-HIV effects, aligning with current "shock and kill" strategies for HIV eradication.

Future research should focus on:

  • Elucidating the specific signaling pathways modulated by this compound.

  • Synthesizing a broader range of analogs to refine the structure-activity relationships for each of its biological activities.

  • Conducting in vivo studies to assess the therapeutic potential and toxicological profile of this compound and its promising analogs.

This technical guide serves as a foundational resource for researchers and professionals in drug development, providing a consolidated view of the current understanding of this compound and highlighting avenues for future investigation.

References

Rediocide C: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rediocide C, a member of the daphnane (B1241135) diterpenoid family, is a natural product of significant interest due to its biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, its detailed isolation protocols, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound is a naturally occurring compound isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant belonging to the Euphorbiaceae family.[1] This plant species is found in Southeast Asia and has been traditionally used in herbal medicine. The roots of T. reidioides are a rich source of various daphnane diterpenoids, including Rediocide A, B, E, F, and G, alongside this compound.

Experimental Protocols: Isolation of this compound

The isolation of this compound from the roots of Trigonostemon reidioides is achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is based on the successful isolation of this compound and its congeners.

Plant Material and Extraction
  • Plant Material: Dried and powdered roots of Trigonostemon reidioides.

  • Extraction: The powdered roots (1.5 kg) are extracted with n-hexane (3 x 5 L, 3 days each) at room temperature. The extracts are combined and concentrated under reduced pressure to yield a crude hexane (B92381) extract (15 g).

Chromatographic Isolation and Purification

The isolation of this compound from the crude hexane extract is a multi-step chromatographic process.

Experimental Workflow for this compound Isolation

Isolation_Workflow plant Powdered Roots of Trigonostemon reidioides extract Crude Hexane Extract plant->extract n-Hexane Extraction silica_gel Silica (B1680970) Gel Column Chromatography extract->silica_gel fractions Fractions (A-E) silica_gel->fractions Gradient Elution (Hexane-EtOAc) fraction_c Fraction C fractions->fraction_c Selection based on TLC hplc_prep Preparative HPLC (RP-18) fraction_c->hplc_prep rediocide_c Pure this compound hplc_prep->rediocide_c Isocratic Elution (MeOH-H2O)

Caption: Isolation workflow for this compound.

Step-by-step procedure:

  • Silica Gel Column Chromatography: The crude hexane extract (15 g) is subjected to silica gel column chromatography (CC). The column is eluted with a solvent gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).

  • Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined. This compound is typically found in the moderately polar fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified by preparative reversed-phase HPLC (RP-HPLC) on an ODS (C18) column. A typical mobile phase for this separation is a mixture of methanol (B129727) (MeOH) and water (H₂O).

  • Final Purification: The fractions from preparative HPLC containing this compound are collected and the solvent is evaporated to yield the pure compound. The purity is confirmed by analytical HPLC and spectroscopic methods.

Data Presentation

The following table summarizes the key quantitative data related to the isolation and characterization of this compound.

ParameterValueReference
Starting Material
Plant PartRoots of Trigonostemon reidioides[1]
Initial Weight1.5 kg
Extraction
Solventn-Hexane[1]
Yield of Crude Extract15 g (1.0% w/w)
Chromatography
Silica Gel CC
Stationary PhaseSilica gel
Mobile PhaseGradient of n-hexane-EtOAc
Preparative RP-HPLC
Stationary PhaseODS (C18)
Mobile PhaseMethanol-Water
Isolated Compound
NameThis compound[1]
Molecular FormulaC₄₅H₅₂O₁₄
Molecular Weight816.9 g/mol

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its potent acaricidal effect against the house dust mite, Dermatophagoides pteronyssinus, with a reported LC50 value of 5.59 µg/cm².[1]

While the specific signaling pathways modulated by this compound in mammalian cells have not been extensively studied, its structural relatives, the daphnane diterpenoids, are known to exhibit a range of biological activities, including anti-cancer and anti-HIV properties. Some daphnane diterpenoids have been shown to interact with protein kinase C (PKC) and modulate signaling pathways such as the PI3K/Akt/mTOR pathway. Further research is required to elucidate the precise mechanism of action and the signaling pathways targeted by this compound in the context of drug development.

Potential Signaling Pathway for Daphnane Diterpenoids

Signaling_Pathway daphnane Daphnane Diterpenoid (e.g., this compound analogue) pkc Protein Kinase C (PKC) daphnane->pkc Activation pi3k PI3K pkc->pi3k Modulation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: A potential signaling pathway modulated by daphnane diterpenoids.

Conclusion

This compound, a daphnane diterpenoid from Trigonostemon reidioides, represents a promising natural product with documented acaricidal activity. This guide provides the foundational knowledge for its isolation and purification, which is essential for further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and explore its potential in drug discovery and development.

References

Rediocide A: A Novel Modulator of Natural Killer Cell Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, providing a first line of defense against malignant cells. Their ability to recognize and eliminate tumor cells without prior sensitization makes them an attractive target for cancer immunotherapy. However, tumors can develop mechanisms to evade NK cell-mediated killing, often by expressing inhibitory ligands. Rediocide A, a natural product isolated from Trigonostemon reidioides, has emerged as a promising agent that can overcome this immune resistance.[1][2][3] This technical guide provides a comprehensive overview of the effects of Rediocide A on NK cell activity, detailing the underlying mechanisms, experimental protocols, and key quantitative data. It is important to note that while the initial query mentioned Rediocide C, the significant body of research on NK cell modulation pertains to Rediocide A, a distinct diterpenoid from the same plant source.[4]

Mechanism of Action: Targeting the TIGIT/CD155 Axis

Rediocide A enhances the tumor-killing capacity of NK cells by modulating the expression of the immune checkpoint ligand CD155 (also known as the poliovirus receptor) on cancer cells.[1][2][3] CD155 on tumor cells interacts with the T cell Immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on NK cells.[1][5] This interaction transmits an inhibitory signal, suppressing the cytotoxic functions of the NK cell.

Rediocide A treatment of non-small cell lung cancer (NSCLC) cells, such as A549 and H1299, leads to a significant downregulation of surface CD155.[1][2][3] This reduction in CD155 prevents the engagement of the TIGIT receptor on NK cells, thereby relieving the inhibitory signal and unleashing the full cytotoxic potential of the NK cells against the tumor cells. This mechanism effectively overcomes a key pathway of tumor immuno-resistance.[1][2][3]

RediocideA_Mechanism cluster_Tumor_Cell Tumor Cell (A549 / H1299) cluster_NK_Cell Natural Killer (NK) Cell Tumor Cell Tumor Cell CD155 CD155 (PVR) TIGIT TIGIT (Inhibitory Receptor) CD155->TIGIT Binds & Inhibits NK Cell NK Cell Activation NK Cell Activation TIGIT->Activation Suppresses Cytotoxicity Cytotoxicity (Granzyme B, IFN-γ) Activation->Cytotoxicity Leads to RediocideA Rediocide A RediocideA->CD155 Downregulates Expression

Figure 1: Mechanism of Rediocide A in enhancing NK cell activity.

Quantitative Effects of Rediocide A on NK Cell Function

The immunomodulatory effects of Rediocide A have been quantified across several key parameters of NK cell activity. The following tables summarize the significant findings from studies where NK cells were co-cultured with NSCLC cell lines (A549 and H1299) and treated with Rediocide A.

Table 1: Enhancement of NK Cell-Mediated Cytotoxicity

Target Cell LineTreatment% Lysis (Vehicle Control)% Lysis (Rediocide A)Fold Increase
A549100 nM Red-A21.86%78.27%3.58
H1299100 nM Red-A59.18%74.78%1.26
Data derived from biophotonic cytotoxicity assays.[1][2][3]

Table 2: Stimulation of NK Cell Effector Molecule Release

Target Cell LineEffector MoleculeParameter Measured% Increase with 100 nM Red-A
A549Granzyme BIntracellular Level48.01%
H1299Granzyme BIntracellular Level53.26%
Data from flow cytometry analysis.[1][2][3]

Table 3: Enhancement of NK Cell Cytokine Secretion

Target Cell LineCytokineFold Increase in Secretion (100 nM Red-A)
A549IFN-γ3.23
H1299IFN-γ6.77
Data obtained from ELISA.[1][2][3]

Table 4: Modulation of Immune Checkpoint Ligand Expression on Tumor Cells

Target Cell LineLigandParameter Measured% Downregulation with Red-A
A549CD155Surface Expression14.41%
H1299CD155Surface Expression11.66%
Data from flow cytometry analysis.[1][2][3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of Rediocide A on NK cell activity.

Cell Culture and Reagents
  • Cell Lines:

    • Human NSCLC cell lines: A549 and H1299.

    • For bioluminescence-based cytotoxicity assays, luciferase-expressing variants (e.g., A549-Luc) are utilized.

    • Human Natural Killer cells (primary NK cells isolated from healthy donors or cell lines like NK-92).

  • Culture Media:

    • A549 and H1299 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • NK cells are maintained in appropriate media, often supplemented with IL-2 to maintain viability and activity.

  • Rediocide A Preparation:

    • Rediocide A is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

    • Working concentrations (e.g., 10 nM and 100 nM) are prepared by diluting the stock in culture medium.

    • A vehicle control using 0.1% DMSO in culture medium is run in parallel in all experiments.[1][2][3]

NK Cell-Mediated Cytotoxicity Assay (Biophotonic Method)

This assay quantifies the ability of NK cells to lyse tumor cells.

Cytotoxicity_Workflow A Plate luciferase-expressing tumor cells (A549-Luc) in 96-well plates B Add NK cells at desired Effector:Target (E:T) ratios (e.g., 2:1, 1:1) A->B C Add Rediocide A (10 or 100 nM) or Vehicle Control (0.1% DMSO) B->C D Co-culture for 24 hours at 37°C, 5% CO2 C->D E Add Luciferin substrate to each well D->E F Measure luminescence using a plate reader E->F G Calculate % Lysis: (1 - (Luminescence_experimental / Luminescence_control)) * 100 F->G

References

Rediocide-A as an Immune Checkpoint Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent advancements in cancer immunotherapy have highlighted the potential of immune checkpoint inhibitors in overcoming tumor-induced immunosuppression.[1] Rediocide-A (Red-A), a natural product isolated from Traditional Chinese Medicine, has emerged as a promising candidate in this therapeutic class.[2][3][4] Preclinical studies have demonstrated its ability to enhance the tumoricidal activity of Natural Killer (NK) cells by targeting the TIGIT/CD155 signaling pathway.[3][4][5] This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with Rediocide-A's function as an immune checkpoint inhibitor, intended for researchers, scientists, and drug development professionals. It is important to note that the available scientific literature refers to "Rediocide-A," and this guide is based on the assumption that this is the compound of interest.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Rediocide-A on cancer cells and NK cells.

Table 1: Effect of Rediocide-A on NK Cell-Mediated Cytotoxicity [2][3][4]

Cell LineTreatmentFold Increase in LysisPercentage Lysis (Vehicle vs. Red-A)
A549100 nM Red-A3.58-fold21.86% vs. 78.27%
H1299100 nM Red-A1.26-fold59.18% vs. 74.78%

Table 2: Effect of Rediocide-A on NK Cell Effector Functions [2][3][4]

Cell LineTreatmentParameterPercentage/Fold Increase
A549100 nM Red-AGranzyme B Level48.01%
H1299100 nM Red-AGranzyme B Level53.26%
A549100 nM Red-AIFN-γ Level3.23-fold
H1299100 nM Red-AIFN-γ Level6.77-fold

Table 3: Effect of Rediocide-A on CD155 Expression in Cancer Cells [2][3][4]

Cell LineTreatmentDown-regulation of CD155 Expression
A549100 nM Red-A14.41%
H1299100 nM Red-A11.66%

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the efficacy of Rediocide-A.

Cell Culture and Reagents
  • Cell Lines:

    • Human non-small cell lung cancer (NSCLC) cell lines: A549 and H1299.

    • Natural Killer (NK) cells.

  • Treatment:

    • Rediocide-A (Red-A) was used at concentrations of 10 nM and 100 nM.[2][3][4]

    • A 0.1% dimethyl sulphoxide (DMSO) solution was used as the vehicle control.[2][3][4]

    • The treatment duration was 24 hours.[2][3][4]

NK Cell-Mediated Cytotoxicity Assays
  • Biophotonic Cytotoxicity Assay:

    • Target cancer cells (A549 or H1299) were engineered to express luciferase (A549-Luc, H1299-Luc).

    • NK cells (effector cells) were co-cultured with the target cells at specified effector-to-target (E:T) ratios (e.g., 2:1 and 1:1).[5]

    • The co-cultures were treated with Red-A or vehicle control for 24 hours.

    • Lysis of the target cells was quantified by measuring the bioluminescence signal, where a decrease in signal corresponds to an increase in cell death.

  • Impedance Assay:

    • Target cancer cells were seeded in specialized microelectronic sensor arrays.

    • NK cells were added to the wells with the target cells.

    • The co-culture was treated with Red-A or vehicle control.

    • Changes in electrical impedance were monitored over time to assess the killing of adherent target cells by NK cells.

Flow Cytometry Analysis
  • Degranulation Assay (CD107a Expression):

    • NK cells were co-cultured with target cancer cells in the presence of Red-A or vehicle control.

    • A fluorescently labeled anti-CD107a antibody was added to the culture.

    • After incubation, the cells were stained for other surface markers (e.g., CD3, CD56) to identify the NK cell population.

    • The expression of CD107a on the surface of NK cells was analyzed by flow cytometry as a marker of degranulation.

  • Granzyme B and Ligand Profiling:

    • For intracellular Granzyme B, cells were fixed and permeabilized after surface staining.

    • A fluorescently labeled anti-Granzyme B antibody was used for intracellular staining.

    • For ligand profiling (e.g., CD155), cancer cells were stained with a fluorescently labeled anti-CD155 antibody.

    • The fluorescence intensity was measured by flow cytometry to quantify the expression levels.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • IFN-γ Production:

    • Supernatants from the co-cultures of NK cells and cancer cells treated with Red-A or vehicle control were collected.

    • The concentration of Interferon-gamma (IFN-γ) in the supernatants was measured using a commercially available ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Rediocide-A Mechanism of Action

Rediocide-A enhances the anti-tumor activity of NK cells by down-regulating the expression of the immune checkpoint ligand CD155 on non-small cell lung cancer cells.[3][4] This reduction in CD155 expression prevents its interaction with the TIGIT receptor on NK cells, thereby alleviating the inhibitory signal and promoting NK cell-mediated killing of tumor cells.[5]

Rediocide_A_Mechanism cluster_Tumor_Cell Tumor Cell cluster_NK_Cell NK Cell Rediocide-A Rediocide-A CD155_exp CD155 Expression Rediocide-A->CD155_exp Down-regulates CD155 CD155 CD155_exp->CD155 TIGIT TIGIT CD155->TIGIT Inhibitory Signal NK_Activation NK Cell Activation TIGIT->NK_Activation Inhibits Granzyme B Granzyme B NK_Activation->Granzyme B Promotes Release IFN-γ IFN-γ NK_Activation->IFN-γ Promotes Release

Caption: Rediocide-A down-regulates CD155 on tumor cells, blocking the TIGIT inhibitory pathway in NK cells.

Experimental Workflow for Assessing Rediocide-A Efficacy

The general workflow for evaluating the immunomodulatory effects of Rediocide-A involves co-culturing immune cells with cancer cells and subsequently analyzing various functional outcomes.

Experimental_Workflow Start Start Co-culture Co-culture NK Cells & Tumor Cells Start->Co-culture Treatment Treat with Rediocide-A (10 or 100 nM) or Vehicle Co-culture->Treatment Incubation Incubate for 24h Treatment->Incubation Analysis Analysis Incubation->Analysis Cytotoxicity Cytotoxicity Assays (Biophotonic, Impedance) Analysis->Cytotoxicity Flow_Cytometry Flow Cytometry (Degranulation, Granzyme B, CD155) Analysis->Flow_Cytometry ELISA ELISA (IFN-γ) Analysis->ELISA End End Cytotoxicity->End Flow_Cytometry->End ELISA->End

Caption: Workflow for evaluating Rediocide-A's impact on NK cell function against tumor cells.

Logical Relationship of Rediocide-A's Anti-Tumor Immune Response

The administration of Rediocide-A initiates a cascade of events leading to enhanced tumor cell lysis.

Logical_Relationship Red-A_Admin Rediocide-A Administration CD155_Down CD155 Down-regulation on Tumor Cells Red-A_Admin->CD155_Down TIGIT_Block TIGIT/CD155 Interaction Blockade CD155_Down->TIGIT_Block NK_Inhibition_Relief Relief of NK Cell Inhibition TIGIT_Block->NK_Inhibition_Relief NK_Activation Enhanced NK Cell Activation NK_Inhibition_Relief->NK_Activation Effector_Function Increased Effector Function (Granzyme B, IFN-γ) NK_Activation->Effector_Function Tumor_Lysis Increased Tumor Cell Lysis Effector_Function->Tumor_Lysis

Caption: Logical flow of events from Rediocide-A administration to tumor cell lysis.

References

Rediocide C and G-protein-coupled Receptor Desensitization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the activity of Rediocide A in inducing G-protein-coupled receptor (GPCR) desensitization. While Rediocide C is a closely related daphnane (B1241135) diterpenoid isolated from the same source, Trigonostemon reidioides, specific studies on its direct effects on GPCR desensitization are not publicly available at the time of this writing. This guide is based on the established mechanism of Rediocide A and posits a similar mode of action for this compound due to structural analogy. All experimental data and protocols are based on the findings related to Rediocide A.

Executive Summary

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of a significant portion of modern pharmaceuticals. The desensitization of these receptors, a process of attenuation of cellular responses upon prolonged agonist exposure, is a critical physiological mechanism and a key consideration in drug development. Rediocide A, a daphnane ester, has been identified as a potent inducer of GPCR desensitization. This technical guide elucidates the mechanism of action of Rediocide A, providing a framework for understanding the potential activity of its structural analog, this compound. The document details the signaling pathways involved, presents available quantitative data, and outlines the experimental protocols for assessing these effects.

Mechanism of Action: Rediocide-Induced GPCR Desensitization

Rediocide A induces a broad-acting desensitization of GPCRs, not through direct receptor antagonism, but by activating a key intracellular signaling node: conventional protein kinase C (PKC).[1] This mode of action leads to a generalized attenuation of signaling for multiple GPCRs.

The proposed signaling pathway is as follows:

  • PKC Activation: Rediocide A activates conventional PKC isoforms.

  • GPCR Phosphorylation: Activated PKC phosphorylates serine and threonine residues on the intracellular domains of various GPCRs.

  • Arrestin Recruitment: The phosphorylation of GPCRs facilitates the binding of β-arrestins.

  • G-Protein Uncoupling: β-arrestin binding sterically hinders the coupling of G-proteins to the receptor, thereby terminating the signal transduction cascade.

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the desensitized receptor for internalization via clathrin-coated pits.

This mechanism of heterologous desensitization implies that this compound could potentially modulate the signaling of a wide range of GPCRs, making it a compound of interest for conditions characterized by GPCR overstimulation.

Signaling Pathway Diagram

GPCR_Desensitization_by_Rediocide_C cluster_membrane Plasma Membrane GPCR GPCR Arrestin β-Arrestin GPCR->Arrestin Recruits PLC PLC G_protein Gαq/11 Rediocide_C This compound PKC Conventional PKC Rediocide_C->PKC Activates PKC->GPCR Phosphorylates Arrestin->G_protein Blocks Coupling Internalization Receptor Internalization Arrestin->Internalization Promotes Experimental_Workflow cluster_assays Experimental Assays Ca_Assay Calcium Mobilization Assay Data_Analysis Data Analysis and Interpretation Ca_Assay->Data_Analysis PKC_Assay PKC Activation Assay PKC_Assay->Data_Analysis Internalization_Assay GPCR Internalization Assay Internalization_Assay->Data_Analysis Rediocide_C This compound Rediocide_C->Ca_Assay Rediocide_C->PKC_Assay Rediocide_C->Internalization_Assay

References

Methodological & Application

Application Notes: In Vitro Antitumor Activity of Rediocide A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rediocide A, a natural product, has demonstrated potential as an immunotherapeutic agent by modulating the immune response against cancer cells. These application notes provide a comprehensive overview of the in vitro protocols to assess the efficacy of Rediocide A in enhancing Natural Killer (NK) cell-mediated cytotoxicity against tumor cells. The primary mechanism of action involves the downregulation of the immune checkpoint molecule CD155 on cancer cells, which is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 expression, Rediocide A overcomes the immuno-resistance of cancer cells, leading to enhanced tumor cell lysis.[1]

Principle of the Assay

The in vitro efficacy of Rediocide A is evaluated by co-culturing human cancer cell lines with human NK cells. The cytotoxicity of the NK cells towards the cancer cells is measured in the presence and absence of Rediocide A. Several methods can be employed to quantify cell death, including lactate (B86563) dehydrogenase (LDH) release assays, which measure membrane integrity, or flow cytometry-based assays to quantify apoptosis and specific cell populations.[2][3] Furthermore, the activation of NK cells can be assessed by measuring the release of cytotoxic granules, such as Granzyme B, and the secretion of cytokines like Interferon-gamma (IFN-γ).[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Rediocide A on NK cell-mediated cytotoxicity and immune marker modulation.

Table 1: Rediocide A-Mediated Enhancement of NK Cell Cytotoxicity

Cell LineTreatment (100 nM Rediocide A)NK Cell-Mediated Lysis (%)Fold Increase
A549Vehicle Control21.86-
A549Rediocide A78.273.58
H1299Vehicle Control59.18-
H1299Rediocide A74.781.26

Data represents the percentage of tumor cell lysis in a co-culture with NK cells.[4]

Table 2: Effect of Rediocide A on NK Cell Effector Functions

Cell LineTreatment (100 nM Rediocide A)Granzyme B Increase (%)IFN-γ Increase (Fold)
A549Rediocide A48.013.23
H1299Rediocide A53.266.77

Data represents the percentage increase in Granzyme B levels and the fold increase in IFN-γ secretion in co-cultures treated with Rediocide A compared to vehicle control.[4]

Table 3: Downregulation of CD155 Expression by Rediocide A on Tumor Cells

Cell LineTreatment (100 nM Rediocide A)CD155 Downregulation (%)
A549Rediocide A14.41
H1299Rediocide A11.66

Data represents the percentage decrease in CD155 expression on the surface of tumor cells after treatment with Rediocide A.[1][4]

Experimental Protocols

Protocol 1: Cell Culture and Co-culture Setup

  • Cell Lines:

    • Target Tumor Cells: Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299.

    • Effector Cells: Human Natural Killer (NK) cells.

  • Culture Conditions:

    • Maintain all cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Co-culture:

    • Seed target tumor cells in a 96-well plate.

    • After cell adherence, add NK cells at an appropriate Effector-to-Target (E:T) ratio (e.g., 5:1).

    • Treat the co-culture with desired concentrations of Rediocide A (e.g., 10 nM and 100 nM) or vehicle control (e.g., 0.1% DMSO).[1][4]

    • Incubate for 24-48 hours.

Protocol 2: Cytotoxicity Assay (LDH Release Assay)

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[2][3]

  • Prepare Controls: [2]

    • No-cell control (medium only).

    • Vehicle control (co-culture with vehicle).

    • Maximum LDH release control (co-culture with lysis buffer).

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[3]

  • Assay Procedure:

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Absorbance - Vehicle Control Absorbance)] * 100

Protocol 3: Granzyme B and IFN-γ Measurement (ELISA)

This protocol measures the levels of secreted Granzyme B and IFN-γ in the co-culture supernatant.[1][4]

  • Sample Collection: After the co-culture incubation, collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for human Granzyme B and IFN-γ according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, coat a 96-well plate with capture antibody.

    • Add standards and samples (supernatants).

    • Add detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentrations of Granzyme B and IFN-γ in the samples by comparing their absorbance to the standard curve.

Protocol 4: CD155 Expression Analysis (Flow Cytometry)

This protocol quantifies the expression of CD155 on the surface of tumor cells.[1][4]

  • Cell Preparation:

    • Treat tumor cells (A549 or H1299) with Rediocide A for 24 hours.

    • Harvest the cells and wash with PBS.

  • Antibody Staining:

    • Resuspend the cells in a staining buffer.

    • Add a fluorochrome-conjugated anti-human CD155 antibody.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibody.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Determine the Mean Fluorescence Intensity (MFI) corresponding to CD155 expression.

    • Compare the MFI of Rediocide A-treated cells to vehicle-treated cells to calculate the percentage downregulation.

Visualizations

Rediocide_A_Mechanism_of_Action cluster_NK_Cell NK Cell cluster_Tumor_Cell Tumor Cell NK_Cell NK Cell Activation NK Cell Activation (Granzyme B, IFN-γ) NK_Cell->Activation Leads to TIGIT TIGIT Receptor TIGIT->NK_Cell Inhibitory Signal Tumor_Cell Tumor Cell Activation->Tumor_Cell Induces Apoptosis CD155 CD155 CD155->TIGIT Binds & Inhibits Rediocide_A Rediocide A Rediocide_A->CD155 Inhibits Expression

Caption: Mechanism of Rediocide A in enhancing NK cell activity.

In_Vitro_Assay_Workflow cluster_analysis Analysis start Start cell_culture 1. Culture Tumor Cells & NK Cells start->cell_culture co_culture 2. Co-culture Tumor & NK Cells cell_culture->co_culture treatment 3. Add Rediocide A & Controls co_culture->treatment incubation 4. Incubate for 24-48h treatment->incubation supernatant 5. Collect Supernatant incubation->supernatant cells 5. Harvest Cells incubation->cells ldh_assay LDH Assay (Cytotoxicity) supernatant->ldh_assay elisa ELISA (Granzyme B, IFN-γ) supernatant->elisa flow_cytometry Flow Cytometry (CD155 Expression) cells->flow_cytometry end End ldh_assay->end elisa->end flow_cytometry->end

Caption: Experimental workflow for Rediocide A in vitro assays.

References

Application Notes and Protocols for Rediocide-A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide-A, a natural product isolated from a traditional Chinese medicine, has emerged as a promising agent in cancer research.[1][2][3] Primarily recognized as an immune checkpoint inhibitor, Rediocide-A has demonstrated the ability to enhance the tumor-killing activity of Natural Killer (NK) cells, offering a potential strategy to overcome cancer immune resistance.[1][2][3][4] These application notes provide an overview of the treatment conditions for Rediocide-A in cell culture, detailing its mechanism of action and providing protocols for assessing its efficacy. The primary focus of the available research is on its role in modulating the interaction between NK cells and non-small cell lung cancer (NSCLC) cells.

Mechanism of Action

Rediocide-A enhances the cytotoxic activity of NK cells against cancer cells by down-regulating the expression of CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT found on NK cells. By reducing CD155 levels, Rediocide-A effectively blocks the inhibitory signal, thereby unleashing the cytolytic capabilities of NK cells.[1][2][3] This leads to an increased lysis of tumor cells. The enhanced NK cell activity is further characterized by increased degranulation, and elevated secretion of Granzyme B and Interferon-gamma (IFN-γ).[1][2][3][4]

Data Summary: Efficacy of Rediocide-A in Co-culture Models

The following table summarizes the quantitative effects of Rediocide-A on non-small cell lung cancer cell lines when co-cultured with NK cells.

Cell LineTreatment ConcentrationTreatment DurationKey EffectsReference
A54910 nM, 100 nM24 hoursIncreased NK cell-mediated lysis by 3.58-fold (at 100 nM).[1][3][1][3]
100 nM24 hoursIncreased Granzyme B level by 48.01%.[1][3][1][3]
100 nM24 hoursIncreased IFN-γ level by 3.23-fold.[1][3][1][3]
Not SpecifiedNot SpecifiedDown-regulated CD155 expression by 14.41%.[1][3][1][3]
H129910 nM, 100 nM24 hoursIncreased NK cell-mediated lysis by 1.26-fold (at 100 nM).[1][3][1][3]
100 nM24 hoursIncreased Granzyme B level by 53.26%.[1][3][1][3]
100 nM24 hoursIncreased IFN-γ level by 6.77-fold.[1][3][1][3]
Not SpecifiedNot SpecifiedDown-regulated CD155 expression by 11.66%.[1][3][1][3]

Signaling Pathway

The mechanism of Rediocide-A in overcoming tumor immuno-resistance involves the modulation of the TIGIT/CD155 immune checkpoint.

Rediocide_A_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell RediocideA Rediocide-A CD155 CD155 RediocideA->CD155 Down-regulates TIGIT TIGIT CD155->TIGIT Inhibitory Signal NK_Activation NK Cell Activation TIGIT->NK_Activation ActivatingReceptors Activating Receptors ActivatingReceptors->NK_Activation Cytotoxicity Granzyme B, Perforin Release NK_Activation->Cytotoxicity Cytokine IFN-γ Secretion NK_Activation->Cytokine Tumor_Cell_Lysis Tumor Cell Lysis Cytotoxicity->Tumor_Cell_Lysis

Caption: Rediocide-A mediated enhancement of NK cell cytotoxicity.

Experimental Protocols

Cell Culture and Co-culture
  • Cell Lines:

    • Non-small cell lung cancer (NSCLC) cell lines: A549 and H1299.

    • Natural Killer (NK) cells.

  • Culture Medium:

    • NSCLC cells: Maintain in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • NK cells: Culture in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines for expansion and activation (e.g., IL-2).

  • Co-culture Setup:

    • Seed the NSCLC cells in a suitable culture plate and allow them to adhere overnight.

    • The following day, add the NK cells to the wells containing the cancer cells at a desired Effector-to-Target (E:T) ratio (e.g., 2:1 or 1:1).[2][4]

    • Treat the co-culture with Rediocide-A at the desired concentrations (e.g., 10 nM, 100 nM) or with a vehicle control (e.g., 0.1% DMSO).[1][3]

    • Incubate the co-culture for the specified duration (e.g., 24 hours) at 37°C and 5% CO2.[1][3]

Cytotoxicity Assay

A biophotonic or impedance-based assay can be used to measure NK cell-mediated cytotoxicity.

Workflow for Cytotoxicity Assay:

Cytotoxicity_Workflow Start Start Seed Seed Target Cancer Cells Start->Seed Adhere Allow Adhesion (Overnight) Seed->Adhere Add_NK Add NK Cells (Effector) Adhere->Add_NK Treat Treat with Rediocide-A or Vehicle Control Add_NK->Treat Incubate Incubate for 24 hours Treat->Incubate Measure Measure Cell Lysis (Biophotonics/Impedance) Incubate->Measure Analyze Analyze Data Measure->Analyze

References

Application Notes and Protocols for Rediocide C and Related Compounds in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols and dosage information for researchers utilizing Rediocide compounds in in vivo preclinical studies. Due to the limited availability of specific in vivo dosage data for Rediocide C, this document leverages information on the closely related daphnane (B1241135) diterpenoid, Rediocide-A, and a functionally similar compound, Nicolaioidesin C. Rediocides are natural products isolated from Trigonostemon reidioides, and daphnane-type diterpenoids are known for their diverse biological activities, including potent cytotoxic and insecticidal effects.[1][2][3] Researchers should exercise caution and conduct initial dose-finding and toxicity studies due to the potential toxicity of this class of compounds.[4][5][6]

Compound Information

CompoundSourceMolecular Target/PathwayRelevant Cancer Models
Rediocide-A Trigonostemon reidioidesDownregulates CD155, targeting the TIGIT/CD155 immune checkpoint pathway.[7][8]Non-Small Cell Lung Cancer (NSCLC)[7][8]
Nicolaioidesin C Boesenbergia pandurataInhibits the PI3K/Akt/mTOR and autophagy signaling pathways.[9][10]Pancreatic Cancer[9][10]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Rediocide-A on Non-Small Cell Lung Cancer (NSCLC) Cells
Cell LineConcentrationIncubation TimeKey Findings
A54910 nM, 100 nM24 hoursIncreased NK cell-mediated lysis by 3.58-fold at 100 nM.[7][8]
H129910 nM, 100 nM24 hoursIncreased NK cell-mediated lysis by 1.26-fold at 100 nM.[7][8]
A549 & H1299100 nM24 hoursDown-regulated CD155 expression.[7][8]
Table 2: In Vivo Efficacy of Nicolaioidesin C in a Pancreatic Cancer Xenograft Model
Animal ModelTumor Cell LineTreatmentDosing ScheduleKey Findings
Nude MiceMIA PaCa-2Nicolaioidesin CDose-dependent manner (specific doses not publicly available)Significantly inhibited tumor growth.[9][10]
Nude MiceMIA PaCa-2Nicolaioidesin CNot specifiedInhibited the Akt/mTOR and autophagy signaling pathways in vivo.[9][10]

Signaling Pathways

Rediocide-A and the TIGIT/CD155 Signaling Pathway

Rediocide-A has been shown to enhance the anti-tumor activity of Natural Killer (NK) cells by downregulating the expression of CD155 on cancer cells.[7][8] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells.[11][12][13] By reducing CD155 levels, Rediocide-A disrupts the inhibitory signal transmitted through TIGIT, thereby unleashing the cytotoxic potential of NK cells against tumors.[14][15]

TIGIT_CD155_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell Tumor Tumor Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT binds NK_Cell NK Cell NK_Cell->Tumor attacks Cytotoxicity NK Cell Cytotoxicity TIGIT->NK_Cell sends inhibitory signal Rediocide_A Rediocide-A Rediocide_A->CD155 downregulates Inhibition Inhibition Inhibitory_Signal Inhibitory Signal

Rediocide-A Mechanism of Action
Nicolaioidesin C and the PI3K/Akt/mTOR Signaling Pathway

Nicolaioidesin C exerts its anti-tumor effects in pancreatic cancer by inhibiting the PI3K/Akt/mTOR signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[16][17][18][19] By blocking this pathway, Nicolaioidesin C can induce cancer cell death and inhibit tumor progression.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Nicolaioidesin_C Nicolaioidesin C Nicolaioidesin_C->PI3K inhibits Nicolaioidesin_C->Akt inhibits Nicolaioidesin_C->mTOR inhibits

Nicolaioidesin C inhibits the PI3K/Akt/mTOR pathway.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of Rediocide-A in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol is a suggested guideline based on common practices for xenograft studies and the available information on Rediocide-A. Researchers must optimize parameters for their specific experimental setup.

1. Cell Culture and Animal Model:

  • Cell Lines: Human NSCLC cell lines A549 or H1299.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

2. Tumor Implantation:

  • Subcutaneously inject 1 x 10^6 to 5 x 10^6 NSCLC cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Treatment Protocol:

  • Randomization: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.

  • Compound Preparation: Due to the lack of specific in vivo dosage for Rediocide-A, a pilot dose-finding study is crucial. Based on its potent in vitro activity (nM range), initial doses could range from 1 to 10 mg/kg. Dissolve Rediocide-A in a suitable vehicle (e.g., DMSO followed by dilution in saline or a mixture of Cremophor EL and ethanol). The final DMSO concentration should be below 5-10%.

  • Administration: Administer Rediocide-A via intraperitoneal (i.p.) or intravenous (i.v.) injection. The administration frequency could be daily or every other day.

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor for any signs of toxicity.

  • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

  • At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., western blotting for CD155 expression, immunohistochemistry).

Experimental_Workflow_RediocideA start Start cell_culture Culture NSCLC cells (A549 or H1299) start->cell_culture implantation Subcutaneous injection of cells into immunodeficient mice cell_culture->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer Rediocide-A (i.p. or i.v.) or vehicle randomization->treatment monitoring Monitor tumor volume, body weight, and toxicity treatment->monitoring endpoint Endpoint reached monitoring->endpoint analysis Euthanize and collect tumors for analysis endpoint->analysis end End analysis->end

Workflow for Rediocide-A in vivo efficacy study.
Protocol 2: In Vivo Efficacy Study of Nicolaioidesin C in a Pancreatic Cancer Xenograft Model

This protocol is based on the published study by Phan et al. (2023).[9][10]

1. Cell Culture and Animal Model:

  • Cell Line: Human pancreatic cancer cell line MIA PaCa-2.

  • Animal Model: Male BALB/c nude mice, 5 weeks old.

2. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 MIA PaCa-2 cells in 100 µL of PBS into the flank of each mouse.

  • Allow tumors to grow to an average volume of approximately 100 mm³.

3. Treatment Protocol:

  • Randomization: Randomize mice into vehicle control and Nicolaioidesin C treatment groups.

  • Compound Preparation: Prepare Nicolaioidesin C in a vehicle of 0.5% carboxymethyl cellulose.

  • Administration: Administer Nicolaioidesin C intraperitoneally (i.p.) once daily. The published study used a dose-dependent approach, so a dose-range finding study (e.g., 5, 10, 20 mg/kg) is recommended.

  • Control Group: Administer the vehicle solution to the control group.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight every two days.

  • After the treatment period (e.g., 2-3 weeks), euthanize the mice.

  • Excise tumors and weigh them.

  • Perform downstream analyses such as western blotting for p-Akt, p-mTOR, and autophagy markers, and immunohistochemistry.

Experimental_Workflow_NicolaioidesinC start Start cell_culture Culture MIA PaCa-2 cells start->cell_culture implantation Subcutaneous injection of cells into nude mice cell_culture->implantation tumor_growth Allow tumors to reach ~100 mm³ implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Daily i.p. administration of Nicolaioidesin C or vehicle randomization->treatment monitoring Measure tumor volume and body weight every two days treatment->monitoring endpoint End of treatment period monitoring->endpoint analysis Euthanize, excise tumors, and perform analysis endpoint->analysis end End analysis->end

Workflow for Nicolaioidesin C in vivo study.

Safety and Toxicology

Daphnane-type diterpenoids can exhibit toxicity.[4][5][6] Therefore, it is essential to perform acute toxicity studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Key Considerations for Toxicity Studies:

  • Dose Escalation: Start with low doses and gradually escalate to identify a dose that does not cause severe adverse effects.

  • Clinical Observations: Monitor animals for changes in behavior, appearance, and body weight.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count and serum chemistry analysis to assess organ function.

  • Histopathology: Perform histopathological examination of major organs to identify any treatment-related toxicities.

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific dosages and treatment regimens for Rediocide compounds should be carefully determined through pilot studies.

References

Application Notes and Protocols: Rediocide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide, specifically Rediocide-A, has emerged as a promising natural product for cancer immunotherapy research.[1][2][3] Extracted from Traditional Chinese Medicine, Rediocide-A functions as an immune checkpoint inhibitor, enhancing the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] These application notes provide a summary of the current in vitro findings, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Important Note: To date, published research has focused on the in vitro effects of Rediocide-A. No data from in vivo animal models for cancer research were identified in the available literature. The following information is based on studies conducted with human cancer cell lines and NK cells.

Mechanism of Action

Rediocide-A enhances the cytotoxic activity of NK cells against cancer cells by downregulating the expression of CD155 (also known as the Poliovirus Receptor, PVR) on the surface of tumor cells.[1][2] CD155 is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 levels, Rediocide-A blocks this inhibitory signal, thereby unleashing the anti-tumor functions of NK cells.[1][2] This leads to increased degranulation, and the release of cytotoxic molecules such as granzyme B and interferon-gamma (IFN-γ) by the NK cells, ultimately inducing cancer cell lysis.[1][2][3]

Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of Rediocide-A on non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.

Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells

Cell LineTreatmentNK Cell-Mediated Lysis (%)Fold Increase
A549Vehicle Control21.86-
A549100 nM Rediocide-A78.273.58
H1299Vehicle Control59.18-
H1299100 nM Rediocide-A74.781.26

Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Production in NK Cell Co-cultures

Cell LineTreatmentGranzyme B Level Increase (%)IFN-γ Level Increase (Fold)
A549100 nM Rediocide-A48.013.23
H1299100 nM Rediocide-A53.266.77

Table 3: Effect of Rediocide-A on CD155 Expression in NSCLC Cells

Cell LineTreatmentCD155 Downregulation (%)
A549Rediocide-A14.41
H1299Rediocide-A11.66

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Rediocide-A and a typical experimental workflow for its in vitro evaluation.

RediocideA_Mechanism cluster_NK_Cell NK Cell cluster_Tumor_Cell Tumor Cell TIGIT TIGIT Receptor Activation NK Cell Activation TIGIT->Activation Inhibits CD155 CD155 TIGIT->CD155 Binds (Inhibitory Signal) GranzymeB Granzyme B Activation->GranzymeB IFNg IFN-γ Activation->IFNg Lysis Tumor Cell Lysis GranzymeB->Lysis Induces IFNg->Lysis Induces RediocideA Rediocide-A RediocideA->CD155 Inhibits Expression

Rediocide-A Mechanism of Action.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_CoCulture Co-culture cluster_Assays Analysis Tumor_Cells Culture A549 & H1299 Tumor Cells Treatment Treat Tumor Cells with Rediocide-A (10-100 nM) for 24h Tumor_Cells->Treatment NK_Cells Isolate & Culture Human NK Cells CoCulture Co-culture Rediocide-A treated Tumor Cells with NK Cells (E:T Ratios 2:1, 1:1) NK_Cells->CoCulture Treatment->CoCulture Cytotoxicity Biophotonic & Impedance Cytotoxicity Assays CoCulture->Cytotoxicity Flow_Cytometry Flow Cytometry: - CD155 Expression - Granzyme B - Degranulation (CD107a) CoCulture->Flow_Cytometry ELISA ELISA: - IFN-γ Production CoCulture->ELISA

In Vitro Experimental Workflow.

Experimental Protocols

Protocol 1: In Vitro Co-culture of NK Cells and Cancer Cells

This protocol describes the co-culture of human NK cells with NSCLC cell lines (A549 or H1299) to assess the effect of Rediocide-A on NK cell-mediated cytotoxicity.

Materials:

  • Human NSCLC cell lines (A549, H1299)

  • Human Natural Killer (NK) cells

  • Rediocide-A

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture A549 and H1299 cells in complete medium. Isolate and culture human NK cells according to standard protocols.

  • Treatment: Seed the cancer cells in a 96-well plate. Treat the cancer cells with Rediocide-A at final concentrations of 10 nM and 100 nM for 24 hours. Use 0.1% DMSO as a vehicle control.

  • Co-culture: After 24 hours of treatment, add NK cells to the wells containing the cancer cells at effector-to-target (E:T) ratios of 2:1 and 1:1.

  • Incubation: Incubate the co-culture for a specified period (e.g., 4-24 hours) at 37°C and 5% CO2.

  • Analysis: Proceed with cytotoxicity assays as described in Protocol 2.

Protocol 2: Assessment of NK Cell-Mediated Cytotoxicity

This protocol outlines methods to measure the lytic activity of NK cells against cancer cells.

A. Biophotonic Cytotoxicity Assay (for luciferase-expressing cancer cells):

  • Use cancer cells stably expressing luciferase (e.g., A549-Luc).

  • Following the co-culture incubation period, add luciferin (B1168401) substrate to each well.

  • Measure the bioluminescence signal using a plate reader.

  • Calculate the percentage of cell lysis based on the reduction in bioluminescence in the presence of NK cells compared to the control (cancer cells alone).

B. Impedance-Based Cytotoxicity Assay:

  • Seed cancer cells in specialized electrode-containing microplates.

  • After cell adherence, add the treated cancer cells and NK cells.

  • Monitor the change in electrical impedance over time using a real-time cell analysis system. A decrease in impedance corresponds to cell death.

  • Calculate the percentage of cytotoxicity based on the change in impedance.

Protocol 3: Analysis of Granzyme B, IFN-γ, and CD155 by Flow Cytometry and ELISA

This protocol details the methods to quantify key functional readouts of NK cell activation and the target of Rediocide-A.

A. Intracellular Granzyme B Staining (Flow Cytometry):

  • After co-culture, harvest the cells and stain for surface markers to identify NK cells and cancer cells.

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular granzyme B using a fluorescently labeled antibody.

  • Analyze the percentage of granzyme B-positive cells and the mean fluorescence intensity by flow cytometry.

B. IFN-γ Production (ELISA):

  • After co-culture, collect the cell culture supernatant.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-γ according to the manufacturer's instructions.

  • Quantify the concentration of IFN-γ in the supernatant.

C. CD155 Expression (Flow Cytometry):

  • Treat cancer cells with Rediocide-A as described in Protocol 1.

  • Harvest the cancer cells and stain with a fluorescently labeled antibody against human CD155.

  • Analyze the cell surface expression of CD155 by flow cytometry.

Future Directions

The promising in vitro results for Rediocide-A highlight the need for further investigation into its anti-cancer properties. Future studies should focus on:

  • In vivo animal studies: Establishing xenograft or syngeneic mouse models to evaluate the efficacy and safety of Rediocide-A in a living organism.

  • Combination therapies: Investigating the synergistic effects of Rediocide-A with other immunotherapies or conventional chemotherapies.

  • Mechanism of CD155 downregulation: Elucidating the precise molecular mechanisms by which Rediocide-A reduces CD155 expression on cancer cells.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Publicly available scientific literature does not contain information on a compound named "Rediocide C." It is highly probable that this is a typographical error and the intended compound of interest is Rediocide-A , a natural product known for its effects on cancer cells.[1][2][3][4] These application notes and protocols are therefore based on the available data for Rediocide-A and general methodologies for cytotoxicity assessment. Researchers interested in "this compound" can adapt these protocols to evaluate its specific cytotoxic effects.

Introduction to Rediocide-A and its Bioactivity

Rediocide-A is a natural product extracted from Traditional Chinese Medicine that has been investigated for its potential as an immune checkpoint inhibitor in cancer therapy.[1][3] Its primary mechanism of action appears to be overcoming the immuno-resistance of non-small cell lung cancer (NSCLC) cells to Natural Killer (NK) cells.[1][2][3][4] This is achieved, in part, by down-regulating the expression of CD155 on tumor cells.[1][3] While Rediocide-A does affect the viability of cancer cell lines such as A549 and H1299, its effect is more pronounced in the context of enhancing NK cell-mediated lysis rather than direct, potent cytotoxicity.[2][4]

These application notes provide a comprehensive guide for researchers to assess the cytotoxic and other biological effects of compounds like Rediocide-A using standard in vitro assays.

Quantitative Data Summary

The following table summarizes the reported effects of Rediocide-A on specific cancer cell lines. This data is crucial for designing experiments to evaluate novel compounds with similar expected activities.

Cell LineCompoundConcentrationEffectReference
A549 (NSCLC)Rediocide-A100 nMIncreased NK cell-mediated lysis by 3.58-fold.[1][3][1][3]
H1299 (NSCLC)Rediocide-A100 nMIncreased NK cell-mediated lysis by 1.26-fold.[1][3][1][3]
A549 (NSCLC)Rediocide-A100 nMIncreased Granzyme B level by 48.01%.[1][3][1][3]
H1299 (NSCLC)Rediocide-A100 nMIncreased Granzyme B level by 53.26%.[1][3][1][3]
A549 (NSCLC)Rediocide-A100 nMIncreased IFN-γ level by 3.23-fold.[1][3][1][3]
H1299 (NSCLC)Rediocide-A100 nMIncreased IFN-γ level by 6.77-fold.[1][3][1][3]
A549 (NSCLC)Rediocide-ANot SpecifiedDown-regulated CD155 expression by 14.41%.[1][3][1][3]
H1299 (NSCLC)Rediocide-ANot SpecifiedDown-regulated CD155 expression by 11.66%.[1][3][1][3]

Experimental Protocols

Here, we provide detailed protocols for three standard cytotoxicity assays that are essential for characterizing the effects of a novel compound like this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells (96-well plate) Incubate1 Incubate (24h, 37°C) Seed->Incubate1 Treat Add this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT (10µL/well) Incubate2->Add_MTT Incubate3 Incubate (4h, 37°C) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read

Caption: Workflow for the MTT Cell Viability Assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from damaged cells into the culture medium.[10][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction Seed_Treat Seed Cells & Treat with this compound Centrifuge Centrifuge Plate (250g, 4 min) Seed_Treat->Centrifuge Transfer Transfer Supernatant (50µL to new plate) Centrifuge->Transfer Add_Reagent Add LDH Reaction Mix (50µL) Transfer->Add_Reagent Incubate_RT Incubate at RT (30 min, dark) Add_Reagent->Incubate_RT Add_Stop Add Stop Solution (50µL) Incubate_RT->Add_Stop Read_Absorbance Measure Absorbance (490nm) Add_Stop->Read_Absorbance

Caption: Workflow for the LDH Cytotoxicity Assay.

Caspase-Glo® 3/7 Assay for Apoptosis

Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Gently mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity and, therefore, the level of apoptosis.

Caspase_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay_procedure Assay Procedure Seed_Treat Seed Cells & Treat with this compound Add_Reagent Add Caspase-Glo® 3/7 Reagent (100µL) Seed_Treat->Add_Reagent Mix_Incubate Mix & Incubate (1-3h, RT) Add_Reagent->Mix_Incubate Read_Luminescence Measure Luminescence Mix_Incubate->Read_Luminescence

Caption: Proposed mechanism of Rediocide-A in enhancing NK cell cytotoxicity.

References

Application Note: Rediocide C Enhances Natural Killer Cell Anti-Tumor Activity via CD155 Downregulation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against malignant cells.[1] Their ability to recognize and eliminate tumor cells without prior sensitization makes them an attractive target for cancer immunotherapy. The cytotoxic activity of NK cells is tightly regulated by a balance of signals from activating and inhibitory receptors on their surface.[1] One critical inhibitory pathway involves the interaction between the T-cell immunoglobulin and ITIM domain (TIGIT) receptor on NK cells and its ligand, CD155 (also known as the poliovirus receptor or PVR), which is often overexpressed on tumor cells.[2][3][4] Engagement of TIGIT by CD155 delivers an inhibitory signal, suppressing NK cell effector functions and allowing tumors to evade immune surveillance.[2][3]

Rediocide C, a novel small molecule compound, has been investigated for its potential to modulate the anti-tumor activity of NK cells. This application note provides detailed protocols for analyzing the effects of this compound on NK cell-mediated cytotoxicity, degranulation, and cytokine production using flow cytometry. The data presented herein is based on studies with the related compound, Rediocide-A, which has been shown to enhance NK cell activity by downregulating CD155 expression on tumor cells, thereby disrupting the TIGIT/CD155 inhibitory axis.[3][5][6]

Principle of the Assay

This protocol utilizes a multi-parameter flow cytometry-based assay to assess the impact of this compound on NK cell function. Target tumor cells are co-cultured with NK cells in the presence or absence of this compound. The cytotoxic activity of NK cells is determined by quantifying the apoptosis of target cells. NK cell activation is further evaluated by measuring the surface expression of the degranulation marker CD107a and the intracellular production of effector molecules like Granzyme B and Interferon-gamma (IFN-γ).

Data Presentation

The following tables summarize the quantitative effects of Rediocide-A on NK cell-mediated anti-tumor activity against non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.[3][5] These results demonstrate the potential of Rediocide compounds to enhance NK cell function.

Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells [3][5]

Cell LineTreatment% LysisFold Increase
A549Vehicle Control21.86%-
A549100 nM Rediocide-A78.27%3.58
H1299Vehicle Control59.18%-
H1299100 nM Rediocide-A74.78%1.26

Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Levels in NK Cell Co-cultures [3][5]

Cell LineTreatmentGranzyme B Level IncreaseIFN-γ Level Increase
A549100 nM Rediocide-A48.01%3.23-fold
H1299100 nM Rediocide-A53.26%6.77-fold

Table 3: Effect of Rediocide-A on CD155 Expression on NSCLC Cells [3][5]

Cell LineTreatment% Downregulation of CD155
A549100 nM Rediocide-A14.41%
H1299100 nM Rediocide-A11.66%

Experimental Workflow & Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on NK cell function using flow cytometry.

G cluster_prep Cell Preparation cluster_coculture Co-culture & Staining cluster_analysis Data Acquisition & Analysis A Isolate NK Cells (e.g., from PBMCs) D Co-culture NK Cells with Tumor Cells (E:T ratio) A->D B Culture Target Tumor Cells (e.g., A549, H1299) C Treat Tumor Cells with this compound B->C C->D E Add Antibodies for Surface & Intracellular Markers (e.g., CD107a, Granzyme B, IFN-γ) D->E F Add Apoptosis Dyes (e.g., Annexin V, 7-AAD) E->F G Acquire Samples on Flow Cytometer F->G H Gate on Target & Effector Cell Populations G->H I Quantify Cytotoxicity, Degranulation & Cytokine Production H->I

Caption: Experimental workflow for flow cytometry analysis.
This compound Mechanism of Action: TIGIT/CD155 Signaling Pathway

This compound is hypothesized to function similarly to Rediocide-A by downregulating CD155 on tumor cells. This action alleviates the inhibitory signal transmitted through the TIGIT receptor on NK cells, leading to enhanced anti-tumor activity. The diagram below illustrates this proposed mechanism.

G cluster_tumor Tumor Cell cluster_nk NK Cell Tumor Tumor Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Inhibitory Signal DNAM1 DNAM-1 (CD226) CD155->DNAM1 Activating Signal NK NK Cell TIGIT->DNAM1 Competes for CD155 Binding SHIP1 SHIP1 TIGIT->SHIP1 Recruits PI3K_path PI3K/MAPK/NF-κB Pathways DNAM1->PI3K_path Activates SHIP1->PI3K_path Inhibits Cytotoxicity Granzyme B, Perforin Release IFN-γ Production PI3K_path->Cytotoxicity Activates RediocideC This compound RediocideC->CD155 Downregulates Expression

Caption: this compound's proposed mechanism of action.

Experimental Protocols

Protocol 1: NK Cell Cytotoxicity Assay

This protocol details the steps to measure the cytotoxic potential of NK cells against target tumor cells following treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • NK Cell Isolation Kit

  • Target tumor cell line (e.g., K562, A549)

  • This compound

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • CFSE (Carboxyfluorescein succinimidyl ester) Cell Division Tracker Kit

  • 7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)

  • FACS tubes

  • Flow Cytometer

Methodology:

  • Preparation of Effector Cells (NK Cells):

    • Isolate NK cells from healthy donor PBMCs using a negative selection kit according to the manufacturer's instructions.

    • Assess purity by flow cytometry (CD3-CD56+).

    • Resuspend isolated NK cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Target Cells:

    • Culture target tumor cells to 70-80% confluency.

    • Treat a subset of target cells with the desired concentrations of this compound (and a vehicle control) for 24 hours.

    • Harvest and wash the target cells.

    • Label the target cells with CFSE according to the manufacturer's protocol. This allows for clear distinction from the unlabeled NK cells.[7]

    • Wash the labeled cells and resuspend in complete medium at a concentration of 1 x 10^5 cells/mL.

  • Co-culture:

    • Plate 1 x 10^4 CFSE-labeled target cells per well in a 96-well U-bottom plate.

    • Add NK cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Analysis:

    • After incubation, centrifuge the plate and discard the supernatant.

    • Resuspend the cells in 100 µL of FACS buffer containing 7-AAD or PI.

    • Incubate for 15 minutes on ice in the dark.

    • Acquire samples on a flow cytometer.

    • Analyze the data by first gating on the CFSE-positive target cell population. Within this gate, quantify the percentage of 7-AAD/PI-positive cells, which represents the dead target cells.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100

Protocol 2: NK Cell Degranulation (CD107a) and Cytokine Production Assay

This protocol measures NK cell activation by assessing surface CD107a expression and intracellular Granzyme B and IFN-γ levels.

Materials:

  • Isolated NK cells and this compound-treated target cells (prepared as in Protocol 1)

  • Anti-human CD107a antibody (or other degranulation markers)

  • Brefeldin A and Monensin

  • Anti-human CD3 and CD56 antibodies

  • Fixation/Permeabilization solution

  • Anti-human Granzyme B and IFN-γ antibodies

  • FACS tubes

  • Flow Cytometer

Methodology:

  • Co-culture and Degranulation Staining:

    • In a 96-well U-bottom plate, combine NK cells and target cells at a 10:1 E:T ratio.

    • Immediately add anti-CD107a antibody to the wells.

    • Add Brefeldin A and Monensin to inhibit protein transport and allow intracellular cytokine accumulation.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Surface and Intracellular Staining:

    • After incubation, wash the cells with FACS buffer.

    • Stain for surface markers (CD3, CD56) for 30 minutes on ice.

    • Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

    • Add antibodies against intracellular Granzyme B and IFN-γ and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the NK cell population (CD3-CD56+).

    • Within the NK cell gate, quantify the percentage of cells positive for CD107a, Granzyme B, and IFN-γ.

    • Compare the results between untreated and this compound-treated conditions.

Conclusion

The protocols and data presented in this application note provide a framework for investigating the immunomodulatory effects of this compound on NK cells. The evidence from the related compound, Rediocide-A, strongly suggests that this class of molecules can enhance NK cell anti-tumor functions by targeting the TIGIT/CD155 immune checkpoint.[3][5] These flow cytometry-based assays are robust and reproducible methods for quantifying changes in NK cell cytotoxicity, degranulation, and cytokine production, making them valuable tools for researchers in immunology and drug development.

References

Application Notes and Protocols: Quantification of IFN-γ Secretion in Response to Rediocide C using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Interferon-gamma (IFN-γ) secretion from immune cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). It includes a specific application demonstrating the use of this protocol to assess the immunomodulatory effects of Rediocide C, a compound of interest for its potential to enhance anti-tumor immune responses. Detailed methodologies, data presentation guidelines, and visual diagrams of the experimental workflow and relevant signaling pathways are included to guide researchers in their experimental design and execution.

Introduction

Interferon-gamma (IFN-γ) is a pleiotropic cytokine central to the orchestration of both innate and adaptive immunity.[1][2][3] Primarily secreted by activated T lymphocytes and Natural Killer (NK) cells, IFN-γ plays a critical role in host defense against viral and microbial infections and in tumor immunosurveillance.[1][3][4] The quantification of IFN-γ secretion is a key readout in immunological studies, vaccine development, and cancer immunotherapy research.

Rediocide-A, a natural product, has been identified as a potential immune checkpoint inhibitor that can enhance the tumor-killing activity of NK cells.[5][6][7] Studies have shown that treatment with Rediocide-A significantly increases IFN-γ secretion from NK cells when co-cultured with non-small cell lung cancer (NSCLC) cells.[5][6][7] This document outlines the protocol to quantify such changes in IFN-γ levels, using this compound as the compound of interest, assuming a similar mechanism of action to Rediocide-A.

Data Presentation

Quantitative data from IFN-γ ELISA experiments should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental conditions. The following table provides a template based on published data for Rediocide-A, demonstrating its effect on IFN-γ secretion in a co-culture of NK cells and cancer cells.

Table 1: Effect of this compound on IFN-γ Secretion by NK Cells Co-cultured with A549 and H1299 Lung Cancer Cells

Cell Line Co-cultureTreatmentIFN-γ Concentration (pg/mL)Fold Increase vs. Vehicle
NK + A549Vehicle (0.1% DMSO)[Insert Baseline Value]1.00
NK + A549This compound (10 nM)[Insert Measured Value][Calculate Fold Increase]
NK + A549This compound (100 nM)[Insert Measured Value]3.23[5][6][7]
NK + H1299Vehicle (0.1% DMSO)[Insert Baseline Value]1.00
NK + H1299This compound (10 nM)[Insert Measured Value][Calculate Fold Increase]
NK + H1299This compound (100 nM)[Insert Measured Value]6.77[5][6][7]

Note: The fold increase values for the 100 nM treatment are based on published data for Rediocide-A. Researchers should replace the placeholder values with their own experimental data.

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for assessing IFN-γ secretion from NK cells co-cultured with adherent cancer cell lines.

Materials:

  • NK cells (e.g., primary human NK cells or NK-92 cell line)

  • Adherent cancer cell lines (e.g., A549, H1299)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 for NK cells as required)

  • This compound (stock solution in DMSO)

  • Vehicle control (0.1% DMSO in complete medium)

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed the adherent cancer cells (A549 or H1299) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • On the following day, remove the medium and add fresh complete medium containing the desired concentrations of this compound (e.g., 10 nM and 100 nM) or vehicle control.

  • Add NK cells to the wells at an effector-to-target (E:T) ratio of 5:1.

  • Incubate the co-culture for 24 hours in a CO₂ incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatant for IFN-γ quantification by ELISA. Supernatants can be stored at -80°C if not used immediately.

IFN-γ Sandwich ELISA Protocol

This protocol is a general guideline for a sandwich ELISA. It is recommended to follow the specific instructions provided with a commercial IFN-γ ELISA kit.

Materials:

  • IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)

  • Recombinant human IFN-γ standard

  • ELISA plate reader (450 nm wavelength)

  • Microplate washer (optional)

  • Multi-channel pipette

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Standard and Sample Incubation: Prepare serial dilutions of the recombinant IFN-γ standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading the Plate: Read the absorbance at 450 nm using an ELISA plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-γ in the experimental samples.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the experimental procedure.

experimental_workflow cluster_setup Cell Co-culture Setup cluster_elisa IFN-γ ELISA cluster_analysis Data Analysis seed_cells Seed Adherent Cancer Cells (e.g., A549, H1299) overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_treatment Add this compound or Vehicle overnight_incubation->add_treatment add_nk_cells Add NK Cells (E:T Ratio) add_treatment->add_nk_cells co_culture_incubation Co-culture for 24h add_nk_cells->co_culture_incubation collect_supernatant Collect Supernatant co_culture_incubation->collect_supernatant add_samples Add Standards & Samples collect_supernatant->add_samples elisa_plate_coating Coat Plate with Capture Ab blocking Block Plate elisa_plate_coating->blocking blocking->add_samples add_detection_ab Add Detection Ab add_samples->add_detection_ab add_enzyme Add Streptavidin-HRP add_detection_ab->add_enzyme add_substrate Add TMB Substrate add_enzyme->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450nm stop_reaction->read_plate generate_standard_curve Generate Standard Curve read_plate->generate_standard_curve calculate_concentration Calculate IFN-γ Concentration generate_standard_curve->calculate_concentration

Experimental workflow for IFN-γ secretion analysis.
IFN-γ Signaling Pathway

The canonical IFN-γ signaling pathway involves the JAK-STAT cascade, leading to the transcription of IFN-γ-responsive genes.

IFN_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNg IFN-γ IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFNg->IFNGR Binding JAK1 JAK1 IFNGR->JAK1 Activation JAK2 JAK2 IFNGR->JAK2 Activation STAT1_inactive STAT1 JAK1->STAT1_inactive Phosphorylation JAK2->STAT1_inactive Phosphorylation STAT1_active p-STAT1 (Dimer) STAT1_inactive->STAT1_active Dimerization GAS Gamma-Activated Sequence (GAS) STAT1_active->GAS Nuclear Translocation & Binding Transcription Gene Transcription GAS->Transcription

Canonical IFN-γ signaling pathway.

References

Application Notes and Protocols for Rediocide Administration in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Rediocide C" did not yield specific results. However, extensive data is available for "Rediocide-A," a related natural product with demonstrated activity in non-small cell lung cancer (NSCLC) models. These application notes are based on the available data for Rediocide-A.

Introduction

Rediocide-A, a natural product isolated from a traditional Chinese medicine, has emerged as a promising agent in the field of cancer immunotherapy, particularly for non-small cell lung cancer (NSCLC).[1][2][3] It functions as an immune checkpoint inhibitor, enhancing the body's natural anti-tumor immune response.[1][2][3] Specifically, Rediocide-A has been shown to overcome the immune resistance of NSCLC cells to Natural Killer (NK) cells by targeting the TIGIT/CD155 signaling pathway.[1][2] These notes provide a comprehensive overview of the administration of Rediocide-A in preclinical NSCLC models, including its mechanism of action, protocols for key experiments, and a summary of its effects.

Mechanism of Action

Rediocide-A enhances the tumor-killing activity of NK cells by downregulating the expression of CD155 (also known as the poliovirus receptor) on the surface of NSCLC cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. The binding of CD155 to TIGIT suppresses the cytotoxic activity of these immune cells, allowing cancer cells to evade immune surveillance.

By reducing CD155 expression on tumor cells, Rediocide-A prevents the engagement of the TIGIT inhibitory receptor on NK cells.[1][2] This leads to an increased activation of NK cells, resulting in enhanced degranulation and the release of cytotoxic molecules such as granzyme B and interferon-gamma (IFN-γ).[1][3][4] The elevated levels of these molecules promote the apoptosis of NSCLC cells.[1][4]

Rediocide_A_Mechanism cluster_NSCLC NSCLC Cell cluster_NK NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds & Inhibits Activation NK Cell Activation TIGIT->Activation Inhibits GranzymeB Granzyme B Activation->GranzymeB Releases IFNg IFN-γ Activation->IFNg Releases Apoptosis Tumor Cell Apoptosis GranzymeB->Apoptosis Induces IFNg->Apoptosis Induces RediocideA Rediocide-A RediocideA->CD155 Downregulates

Figure 1: Mechanism of Rediocide-A action on NSCLC and NK cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of Rediocide-A on NSCLC cell lines A549 and H1299 when co-cultured with NK cells.

Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells [1][2]

Cell LineTreatment (100 nM Rediocide-A)NK Cell-Mediated Lysis (%)Fold Increase
A549 Vehicle Control (0.1% DMSO)21.86-
Rediocide-A78.273.58
H1299 Vehicle Control (0.1% DMSO)59.18-
Rediocide-A74.781.26

Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Levels [1][2]

Cell LineTreatment (100 nM Rediocide-A)Granzyme B Level Increase (%)IFN-γ Level Increase (Fold)
A549 Rediocide-A48.013.23
H1299 Rediocide-A53.266.77

Table 3: Effect of Rediocide-A on CD155 Expression in NSCLC Cells [1][2]

Cell LineTreatment (100 nM Rediocide-A)CD155 Expression Downregulation (%)
A549 Rediocide-A14.41
H1299 Rediocide-A11.66

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Rediocide-A in NSCLC models.

1. Cell Culture

  • Cell Lines:

    • Human NSCLC cell lines: A549 and H1299.

    • Human Natural Killer cell line: NK-92.

  • Culture Medium:

    • A549 and H1299: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • NK-92: Alpha Minimum Essential Medium (α-MEM) supplemented with 12.5% FBS, 12.5% horse serum, and 100-200 U/mL recombinant human IL-2.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. In Vitro Co-culture and Treatment

  • Seed NSCLC cells (A549 or H1299) in appropriate culture plates.

  • After 24 hours, add NK-92 cells at a desired Effector to Target (E:T) ratio (e.g., 2:1 or 1:1).

  • Treat the co-culture with Rediocide-A at various concentrations (e.g., 10 nM, 100 nM) or vehicle control (0.1% DMSO).

  • Incubate for the desired time period (e.g., 24 hours).

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture_NSCLC Culture NSCLC Cells (A549, H1299) Co_culture Co-culture NSCLC and NK Cells Culture_NSCLC->Co_culture Culture_NK Culture NK Cells (NK-92) Culture_NK->Co_culture Treatment Treat with Rediocide-A or Vehicle Control Co_culture->Treatment Incubation Incubate for 24h Treatment->Incubation Cytotoxicity Cytotoxicity Assay Incubation->Cytotoxicity Flow_Cytometry Flow Cytometry (Granzyme B, CD155) Incubation->Flow_Cytometry ELISA ELISA (IFN-γ) Incubation->ELISA

Figure 2: General experimental workflow for in vitro studies.

3. NK Cell-Mediated Cytotoxicity Assay

This protocol can be performed using a biophotonic assay with luciferase-expressing target cells or an impedance-based assay.

  • Biophotonic Assay:

    • Use NSCLC cells stably expressing luciferase (e.g., A549-Luc, H1299-Luc).

    • Co-culture target cells with NK cells and treat with Rediocide-A as described above.

    • After incubation, add luciferin (B1168401) substrate to the cells.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of specific lysis based on the reduction in luminescence in treated wells compared to control wells (target cells alone).

  • Impedance Assay:

    • Seed NSCLC cells in specialized E-plates for an impedance-based system.

    • Allow cells to adhere and establish a baseline impedance.

    • Add NK cells and Rediocide-A.

    • Monitor changes in impedance in real-time. A decrease in impedance corresponds to cell death.

    • Calculate the percentage of cytotoxicity based on the change in impedance.

4. Flow Cytometry for Granzyme B and CD155

  • Granzyme B (Intracellular Staining):

    • After co-culture and treatment, harvest the cells.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation to allow intracellular accumulation of granzyme B.

    • Stain for a surface marker to identify NK cells (e.g., CD56).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain with a fluorochrome-conjugated anti-granzyme B antibody.

    • Analyze the cells using a flow cytometer to determine the percentage of granzyme B-positive NK cells.

  • CD155 (Surface Staining):

    • Treat NSCLC cells with Rediocide-A for 24 hours.

    • Harvest the cells and wash with PBS containing 1% BSA.

    • Incubate the cells with a fluorochrome-conjugated anti-CD155 antibody.

    • Wash the cells to remove unbound antibody.

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD155.

5. ELISA for IFN-γ

  • After co-culture and treatment, collect the culture supernatant.

  • Centrifuge the supernatant to remove any cells or debris.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-γ according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody for IFN-γ.

  • Add the collected supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that produces a colorimetric signal.

  • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the concentration of IFN-γ in the samples based on the standard curve.

Conclusion

Rediocide-A demonstrates significant potential as a therapeutic agent for non-small cell lung cancer by overcoming immune resistance. Its ability to downregulate CD155 on tumor cells enhances NK cell-mediated cytotoxicity, leading to increased tumor cell death. The protocols outlined in these application notes provide a framework for further investigation into the efficacy and mechanisms of Rediocide-A and similar compounds in preclinical NSCLC models. These studies are crucial for the development of novel immunotherapies for lung cancer.

References

Application Notes and Protocols for Rediocide C in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide C is a diterpenoid natural product isolated from Trigonostemon reidioides (Kurz) Craib.[1][2] As with many natural products, its hydrophobic nature presents challenges for dissolution in aqueous media required for robust and reproducible in vitro experiments. This document provides detailed application notes and protocols for the proper dissolution and use of this compound in a research setting. It also includes an exemplary signaling pathway and a general experimental workflow to guide its application in cell-based assays.

Data Presentation: Dissolving this compound

Properly dissolving a compound is the critical first step for accurate and reproducible experimental results. The choice of solvent is paramount and should be guided by the compound's solubility and the tolerance of the experimental system (e.g., cell line) to the solvent.

Solubility of this compound

Based on supplier data, this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for cell-based assays due to its miscibility with aqueous culture media and relatively low toxicity at low concentrations.

Solvent Suitability for Stock Solution Notes
Dimethyl Sulfoxide (DMSO) High Recommended for preparing high-concentration stock solutions (e.g., 1-10 mM). Final concentration in cell culture should typically not exceed 0.5% to avoid solvent-induced artifacts.[3]
ChloroformLowNot suitable for cell-based assays due to high toxicity.
DichloromethaneLowNot suitable for cell-based assays due to high toxicity.
Ethyl AcetateLowGenerally not used for cell culture experiments due to toxicity and volatility.
AcetoneLowCan be used for initial solubilization but is generally too toxic for direct application to cell cultures.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 814.9 g/mol .

    • Calculation: Mass (mg) = 10 mmol/L * Volume (L) * 814.9 g/mol * 1000 mg/g

    • Example for 1 mL: 10 mmol/L * 0.001 L * 814.9 g/mol * 1000 mg/g = 8.149 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add solvent: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparing Working Solutions and Treating Cells

This protocol outlines the steps for diluting the stock solution and treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cells seeded in appropriate culture plates (e.g., 96-well, 24-well)

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes and to ensure homogeneity, first dilute the 10 mM stock solution in pre-warmed complete culture medium to an intermediate concentration (e.g., 100 µM).

  • Prepare the final working solution: Further dilute the intermediate solution (or the stock solution directly) into pre-warmed complete culture medium to achieve the desired final concentration for your experiment (e.g., 10 nM, 100 nM).

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤0.5%).

  • Treat the cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubate: Return the cells to the incubator for the specified experimental duration (e.g., 24, 48, or 72 hours).

Mandatory Visualizations

Signaling Pathway: TIGIT/CD155 Immune Checkpoint

While the specific molecular targets of this compound are not yet fully elucidated in the public domain, the TIGIT/CD155 signaling pathway is a critical immune checkpoint often investigated in the context of cancer immunotherapy and natural product screening. This pathway is presented as a relevant example for a research context where a novel compound like this compound might be investigated. TIGIT (T cell immunoreceptor with Ig and ITIM domains), expressed on T cells and NK cells, binds to CD155 on antigen-presenting cells or tumor cells, leading to an inhibitory signal that dampens the anti-tumor immune response.[4][5][6]

TIGIT_CD155_Pathway cluster_t_cell T Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding SHP1 SHP-1 TIGIT->SHP1 Recruits & Activates PI3K PI3K SHP1->PI3K Dephosphorylates (Inhibits) AKT AKT PI3K->AKT Activates Effector Effector Functions (e.g., IFN-γ, Granzyme B) AKT->Effector Promotes

TIGIT/CD155 inhibitory signaling pathway.
Experimental Workflow: Cell-Based Assay

The following diagram illustrates a typical workflow for screening a compound like this compound in a cell-based assay, from stock solution preparation to data analysis.

Experimental_Workflow A 1. Prepare 10 mM This compound Stock (in DMSO) C 3. Prepare Working Solutions in Media A->C B 2. Seed Cells in Multi-well Plates D 4. Treat Cells (Compound & Vehicle) B->D C->D E 5. Incubate for Desired Time Period (e.g., 24h, 48h) D->E F 6. Perform Assay (e.g., Viability, ELISA, Flow Cytometry) E->F G 7. Data Acquisition & Analysis F->G

General workflow for a cell-based experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lysis Reagent D Concentration for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Lysis Reagent D for effective cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Lysis Reagent D?

A1: For most mammalian cell lines, a good starting point for optimization is a 1% (w/v) concentration of Lysis Reagent D in your lysis buffer. However, the optimal concentration is dependent on the specific cell type and the subcellular location of the protein of interest and should be determined empirically. A screening range of 0.5% to 2.0% (w/v) is often effective.

Q2: How much Lysis Reagent D buffer should I use for my cells?

A2: The volume of lysis buffer depends on the number of cells. A general guideline is to use 10-100 µL of lysis buffer per 1 x 10^6 cells.[1] The goal is to achieve efficient lysis while maintaining a suitable protein concentration for downstream applications, typically in the range of 1-5 mg/mL for Western blotting.[1]

Q3: My lysate is very viscous after adding Lysis Reagent D. What should I do?

A3: High viscosity is usually due to the release of DNA from the cells.[2] To resolve this, you can add DNase I to your lysis buffer.[2][3] Another option is to sonicate the lysate briefly to shear the DNA.[1]

Q4: I am observing low protein yield. How can I improve it?

A4: Low protein yield can be caused by incomplete lysis or protein degradation. To improve yield, consider increasing the concentration of Lysis Reagent D, increasing the incubation time with the lysis buffer, or ensuring vigorous mixing during lysis.[3] Also, always work at low temperatures (e.g., 4°C) and add protease inhibitors to your lysis buffer to prevent protein degradation.[2][3]

Q5: Can I use Lysis Reagent D for all types of cells?

A5: Lysis Reagent D is a detergent-based reagent primarily designed for mammalian cells.[3][4] More robust cells like bacteria, yeast, or plant cells have rigid cell walls and may require harsher lysis methods, such as mechanical disruption (e.g., sonication, bead beating) or enzymatic treatment in addition to the detergent.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during cell lysis with Lysis Reagent D.

ProblemPossible CauseRecommended Solution
Low Protein Yield Incomplete cell lysis.Increase the concentration of Lysis Reagent D. Optimize the ratio of lysis buffer volume to cell number. Increase incubation time and/or use agitation (e.g., vortexing, rocking).
Protein degradation.Add a protease inhibitor cocktail to the lysis buffer.[2][5] Perform all lysis steps at 4°C or on ice.[3]
Protein of Interest is Insoluble The protein is located in inclusion bodies (common in bacterial expression).Optimize protein expression conditions (e.g., lower temperature, less inducer).[2] Use a stronger, denaturing lysis buffer.
The protein is a membrane protein that is not effectively solubilized.Increase the concentration of Lysis Reagent D. Consider adding a different type of detergent to your buffer.
High Viscosity of Lysate Release of DNA from the cells.Add DNase I to the lysis buffer.[2][3] Sonicate the lysate to shear the DNA.[1]
Inconsistent Results Variability in cell number or lysis buffer volume.Ensure accurate cell counting and precise pipetting of the lysis buffer.
Incomplete mixing of cells with lysis buffer.Vortex or pipette the cell suspension thoroughly after adding the lysis buffer.

Quantitative Data Summary

The following tables provide recommended starting points for optimizing Lysis Reagent D concentration and buffer volumes.

Table 1: Recommended Starting Concentrations of Lysis Reagent D

Cell TypeLysis Reagent D Concentration (w/v)Notes
Adherent Mammalian Cells (e.g., HeLa, HEK293)1.0%May need to be optimized within a 0.5% - 2.0% range.
Suspension Mammalian Cells (e.g., Jurkat)1.0%Gentle mixing is recommended to avoid excessive foaming.
Bacterial CellsNot recommended as the primary lysis agent.Requires combination with lysozyme (B549824) and mechanical disruption.[5]
Yeast/Fungal CellsNot recommended as the primary lysis agent.Requires enzymatic (e.g., zymolyase) and/or mechanical disruption.[5]
Plant CellsNot recommended as the primary lysis agent.Requires mechanical disruption (e.g., grinding in liquid nitrogen).[5]

Table 2: Recommended Lysis Buffer Volume per Cell Number

Number of CellsLysis Buffer VolumeExpected Protein Concentration
1 x 10^610 - 100 µL1 - 5 mg/mL
5 x 10^650 - 500 µL1 - 5 mg/mL
1 x 10^7100 - 1000 µL1 - 5 mg/mL
Note: The optimal volume should be determined empirically to achieve the desired protein concentration for downstream applications.[1]

Experimental Protocols

Protocol 1: Optimizing Lysis Reagent D Concentration for Adherent Mammalian Cells

  • Cell Culture: Grow adherent cells in a culture plate to approximately 80-90% confluency.

  • Preparation: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a series of lysis buffers with varying concentrations of Lysis Reagent D (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Keep the buffers on ice.

  • Cell Lysis: Add the prepared lysis buffer to the plate (e.g., 200-500 µL for a 10 cm plate) and scrape the cells using a cell scraper.[1]

  • Incubation: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 15-30 minutes with occasional vortexing.[1]

  • Clarification: Centrifuge the lysate at approximately 13,000 x g for 10-15 minutes at 4°C to pellet the cell debris.

  • Analysis: Carefully collect the supernatant (the cell lysate). Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay). Analyze the protein of interest by Western blot to determine the optimal Lysis Reagent D concentration for solubilization.

Protocol 2: Optimizing Lysis Reagent D Concentration for Suspension Mammalian Cells

  • Cell Culture: Grow suspension cells to the desired density.

  • Cell Pellet Collection: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.

  • Lysis Buffer Preparation: Prepare a series of lysis buffers with varying concentrations of Lysis Reagent D (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Keep the buffers on ice.

  • Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer (e.g., 100 µL per 1 x 10^7 cells).

  • Incubation: Incubate the lysate on ice for 15-30 minutes with gentle mixing.

  • Clarification: Centrifuge the lysate at approximately 13,000 x g for 10-15 minutes at 4°C.

  • Analysis: Collect the supernatant and determine the protein concentration and the yield of the target protein as described in Protocol 1.

Visualizations

TroubleshootingWorkflow start Start: Cell Lysis with Lysis Reagent D check_yield Low Protein Yield? start->check_yield increase_conc Increase Lysis Reagent D Concentration or Incubation Time check_yield->increase_conc Yes check_viscosity Lysate Viscous? check_yield->check_viscosity No increase_conc->check_yield add_dnase Add DNase I or Sonicate check_viscosity->add_dnase Yes check_solubility Protein of Interest Insoluble? check_viscosity->check_solubility No add_dnase->check_viscosity stronger_lysis Use Stronger Lysis Buffer or Optimize Expression check_solubility->stronger_lysis Yes success Successful Lysis check_solubility->success No stronger_lysis->check_solubility

Caption: Troubleshooting workflow for optimizing cell lysis.

References

Rediocide C solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rediocide C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound is a potent, small-molecule inhibitor of Kinase X, a key component in the Ras-ERK signaling pathway. Due to its hydrophobic nature, the recommended solvent for preparing high-concentration stock solutions is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1][2][3][4] Using high-purity DMSO is critical as it is highly hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[3]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is highly soluble in organic solvents like DMSO and Ethanol but exhibits very low solubility in aqueous solutions, including water and phosphate-buffered saline (PBS).[5] This low aqueous solubility is a common characteristic of kinase inhibitors designed to be effective within the hydrophobic ATP-binding pocket of their target enzymes.[5]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[2] To ensure complete dissolution, vortex the solution and use sonication or gentle warming (37°C) if necessary.[3][4] Always visually inspect the solution to confirm it is clear and free of particulates before storage. For detailed instructions, see Protocol 1: Preparation of a High-Concentration this compound Stock Solution .

Q4: How should I store this compound powder and its stock solutions?

A4: this compound powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[2][3] Tightly sealed vials are essential to prevent the DMSO from absorbing atmospheric moisture.[6]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents. This data is crucial for designing experiments and preparing appropriate formulations.

SolventTemperatureMaximum SolubilityNotes
DMSO 25°C≥ 150 mMUniversal solvent for initial stock preparation.[2]
Ethanol 25°C~25 mMAlternative solvent, but less common for cell culture stocks.[5]
PBS (pH 7.4) 25°C< 5 µMVery low solubility; prone to precipitation.
Cell Culture Media + 10% FBS 37°C~10 µM (Kinetic)Solubility is slightly enhanced by serum proteins but still limited.

Troubleshooting Guide

This guide addresses common solubility issues encountered when using this compound in experimental settings.

Issue 1: My this compound powder will not dissolve in DMSO.

  • Possible Cause: You may be exceeding the solubility limit, or the DMSO may have absorbed water.[3]

  • Solution:

    • Ensure you are using anhydrous, high-purity DMSO.

    • Try preparing a lower concentration stock solution.

    • Apply gentle heat (37°C water bath) and vortex or sonicate for 5-10 minutes to aid dissolution.[3][4]

    • If the issue persists, verify the purity of the compound.

Issue 2: My DMSO stock solution appears cloudy or has precipitated after storage.

  • Possible Cause: The compound may have precipitated out of solution, often due to repeated freeze-thaw cycles or moisture absorption by the DMSO.[3]

  • Solution:

    • Before use, warm the vial to 37°C and vortex thoroughly to attempt redissolving the precipitate.

    • Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3]

    • Ensure vials are sealed tightly to prevent moisture contamination.

Issue 3: A precipitate forms immediately when I dilute my DMSO stock into aqueous media or buffer.

  • Possible Cause: This is a common phenomenon known as "crashing out," where the rapid solvent exchange from DMSO to an aqueous environment causes the compound to exceed its kinetic solubility limit and precipitate.[1][5][7]

  • Solution:

    • Lower the Final Concentration: This is the most direct way to stay below the solubility limit.

    • Use a Serial Dilution Method: Instead of a single large dilution, perform an intermediate dilution step in your cell culture medium. Add the DMSO stock dropwise to the medium while gently vortexing to ensure rapid dispersion.[1][4] See Protocol 2 for a detailed method.

    • Pre-warm the Medium: Always use media pre-warmed to 37°C, as solubility often decreases at lower temperatures.[1][4]

    • Maintain a Low Final DMSO Concentration: Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%, to minimize solvent toxicity and its effect on solubility.[1][6]

Issue 4: My experimental results are inconsistent or show lower-than-expected potency.

  • Possible Cause: Poor solubility can lead to an inaccurate effective concentration of this compound in your assay, as precipitated compound is not biologically active.[8][9]

  • Solution:

    • Visually Inspect Plates: Before and after experiments, carefully inspect your assay plates under a microscope for any signs of compound precipitation.

    • Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific assay medium and conditions before conducting large-scale experiments. See Protocol 3 for a kinetic solubility assessment.

    • Include Proper Controls: Always run a vehicle control with the same final concentration of DMSO to ensure observed effects are not due to the solvent.[10]

Visual Diagrams and Workflows

This compound Solubility Troubleshooting Workflow

G cluster_start START cluster_stock Stock Solution Check cluster_dilution Dilution into Aqueous Media cluster_assay In-Assay Troubleshooting cluster_end RESOLUTION start Precipitation or Solubility Issue Encountered stock_check Is the DMSO stock solution clear? start->stock_check stock_sol 1. Use anhydrous DMSO. 2. Gently warm (37°C) & sonicate. 3. Prepare a lower concentration. stock_check->stock_sol No   dilution_check Precipitate forms upon dilution? stock_check->dilution_check  Yes stock_sol->stock_check Re-evaluate dilution_sol 1. Lower final concentration. 2. Pre-warm media to 37°C. 3. Add stock dropwise while vortexing. 4. Perform serial dilution (Protocol 2). dilution_check->dilution_sol Yes   assay_check Inconsistent results or low potency? dilution_check->assay_check  No, clear solution dilution_sol->dilution_check Re-evaluate assay_sol 1. Visually inspect plates for precipitate. 2. Determine kinetic solubility (Protocol 3). 3. Ensure final DMSO % is low (<0.5%). assay_check->assay_sol Yes   end_node Experiment Optimized: Clear Solution & Reproducible Data assay_check->end_node  No assay_sol->assay_check Re-evaluate

Caption: A workflow to diagnose and solve this compound solubility issues.

Impact of Poor Solubility on a Signaling Pathway Assay

G cluster_legend Legend cluster_pathway Ras-ERK Signaling Pathway cluster_soluble Scenario 1: Soluble this compound cluster_insoluble Scenario 2: Precipitated this compound A Active State B Inactive State C Precipitated (Inactive) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Target Cell Proliferation ERK->Target Red_Sol This compound (Soluble) KX_Sol Kinase X Red_Sol->KX_Sol Inhibits KX_Sol->Ras Cannot Activate Red_Insol This compound (Precipitated) KX_Insol Kinase X Red_Insol->KX_Insol Fails to Inhibit KX_Insol->Ras Activates

Caption: Poor solubility prevents this compound from inhibiting its target.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator water bath (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculation: Determine the mass of this compound powder needed to achieve the desired concentration (e.g., for 1 mL of a 10 mM solution, use the formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g).

  • Weighing: Carefully weigh the calculated amount of this compound and place it into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.[2]

  • Aid Dissolution (if needed): If solid particles remain, place the vial in a 37°C water bath for 5-10 minutes or a sonicator bath for 5-10 minutes. Vortex again.[3][4]

  • Inspection: Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C, protected from light.

Protocol 2: Diluting this compound into Aqueous Cell Culture Media

Objective: To dilute the DMSO stock solution into aqueous media while minimizing precipitation.

Procedure:

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1]

  • Thaw Stock: Quickly thaw a single-use aliquot of your high-concentration this compound stock solution.

  • Prepare Final Medium: Have the final volume of pre-warmed medium ready in a sterile tube.

  • Dilution:

    • Set a vortex mixer to a gentle speed (e.g., setting 3-4 out of 10) to create a small vortex in the medium.

    • While the medium is vortexing, add the required volume of the DMSO stock solution dropwise directly into the vortex.[1] This ensures the compound disperses rapidly and evenly, preventing localized high concentrations that lead to precipitation.

  • Final Check: After addition, cap the tube and vortex gently for another 2-3 seconds. Visually inspect the medium to ensure it remains clear. The solution is now ready to be added to cells.

Protocol 3: Kinetic Solubility Assessment in Assay Medium

Objective: To determine the maximum concentration at which this compound remains soluble in your specific assay medium under experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO

  • Your specific cell culture or assay medium

  • Clear 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Serial Dilution: In a separate 96-well plate or in tubes, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add Medium: Add your assay medium to the wells of a clear 96-well plate (e.g., 198 µL per well).

  • Add Compound: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells containing the medium. This will create a range of final this compound concentrations with a constant final DMSO percentage (1% in this example).

  • Include Controls: Prepare control wells containing medium + 2 µL of DMSO only (vehicle control).

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant duration (e.g., 2 hours).

  • Assess Precipitation:

    • Visual: Carefully inspect each well for cloudiness or visible precipitate.

    • Quantitative: Read the absorbance of the plate at a wavelength between 590-620 nm. An increase in absorbance compared to the vehicle control indicates light scattering from insoluble particles.[2]

  • Determine Maximum Concentration: The highest concentration of this compound that remains clear and does not show a significant increase in absorbance is your maximum working soluble concentration for that specific medium and condition.

References

Preventing Rediocide C degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of Rediocide C in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a daphnane-type diterpenoid, a class of natural products known for a wide range of biological activities.[1][2] It is characterized by a complex 5/7/6-tricyclic ring system and the presence of an orthoester functional group, which is a key feature for its bioactivity but also a potential site of instability.[1][3][4] this compound is typically supplied as a crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, and acetone.

Q2: What are the primary factors that can cause this compound to degrade in solution?

The degradation of this compound in solution is primarily influenced by three main factors:

  • pH: The orthoester group of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation.[6][7]

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

To maximize the stability of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous grade of an appropriate organic solvent like DMSO.

  • Preparation: Prepare solutions in a clean, dry environment. To ensure the compound is fully dissolved, gentle vortexing or sonication may be applied.

  • Storage Conditions:

    • Short-term (days to weeks): Store at 2-8°C.

    • Long-term (months to years): For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Light Protection: Always store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q4: My experimental results are inconsistent. Could this compound degradation be the cause?

Inconsistent results can indeed be a sign of compound degradation. If you suspect this is the case, consider the following troubleshooting steps:

  • Verify Solution Age and Storage: Ensure that you are using freshly prepared dilutions from a properly stored stock solution. Avoid using old solutions.

  • Control for Environmental Factors: Protect your experimental setup from direct light and maintain a consistent temperature.

  • Assess Purity: If possible, analyze the purity of your this compound solution using a suitable analytical method like HPLC or UPLC-MS to check for the presence of degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in aqueous buffer Poor solubility of this compound in aqueous solutions.Increase the percentage of co-solvent (e.g., DMSO) in your final working solution (typically up to 0.5-1% is well-tolerated by most cell lines). Ensure the final concentration of this compound does not exceed its solubility limit in the chosen buffer system. Perform a solubility test prior to your experiment.
Loss of biological activity over time Degradation of this compound due to improper storage or handling.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solution before being added to the experiment. Re-evaluate your storage conditions based on the recommendations in the FAQs.
Appearance of new peaks in analytical chromatogram (HPLC/LC-MS) Chemical degradation of this compound.This is a strong indicator of degradation. The primary suspected pathway is the hydrolysis of the orthoester. Characterize the new peaks to identify potential degradation products. Optimize your experimental conditions (pH, temperature, light exposure) to minimize degradation.

Quantitative Data on Stability (Hypothetical)

The following tables present hypothetical data to illustrate the expected stability profile of this compound under various conditions. Note: This data is for illustrative purposes only and is not derived from direct experimental results on this compound.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pH% Remaining after 24 hours
3.075%
5.090%
7.495%
9.080%

Table 2: Effect of Temperature on this compound Stability in DMSO at Neutral pH

Temperature% Remaining after 1 week
4°C>99%
25°C (Room Temperature)98%
37°C92%

Table 3: Effect of Light Exposure on this compound Stability in DMSO at 25°C

Condition% Remaining after 8 hours
Dark (control)>99%
Ambient Lab Light96%
Direct Sunlight85%

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amber and clear glass vials

  • Incubators set to 40°C and 50°C

  • Photostability chamber with a controlled light source

  • HPLC or UPLC-MS system with a C18 column

Methodology:

  • Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare working solutions of 100 µM by diluting the stock solution in a suitable solvent system (e.g., DMSO, or PBS with a small percentage of DMSO).

  • Sample Aliquoting: Aliquot the working solutions into amber and clear vials for different conditions.

  • Storage Conditions:

    • Thermal Stability: Store amber vials at 4°C (control), 25°C, 40°C, and 50°C.

    • Photostability: Store clear vials in a photostability chamber according to ICH Q1B guidelines. Keep a set of amber vials in the same chamber as a dark control.

  • Time Points: Collect samples at initial (t=0), 2, 4, 8, 24, and 48 hours, and then at 1, 2, and 4 weeks for longer-term assessment.

  • Analysis: At each time point, analyze the samples by a validated UPLC-MS method to determine the concentration of this compound remaining and to detect the formation of any degradation products.

  • Data Analysis: Plot the percentage of this compound remaining against time for each condition. Calculate the degradation rate constant and half-life.

Protocol 2: UPLC-MS Method for Quantification of this compound and its Degradation Products

Objective: To develop a sensitive and specific analytical method for the simultaneous quantification of this compound and its potential degradation products.

Instrumentation and Conditions:

  • UPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Monitor the precursor and product ions for this compound and its expected degradation products (determined from forced degradation studies).

Visualizations

degradation_pathway Rediocide_C This compound (Daphnane Diterpenoid Orthoester) Hydrolyzed_Intermediate Hydrolyzed Intermediate (Loss of Orthoester Integrity) Rediocide_C->Hydrolyzed_Intermediate Hydrolysis (Acid/Base Catalyzed) Degradation_Products Further Degradation Products Hydrolyzed_Intermediate->Degradation_Products Rearrangement/ Oxidation

Caption: Proposed primary degradation pathway for this compound in solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Work Prepare Working Solutions Prep_Stock->Prep_Work Aliquots Aliquot into Vials Prep_Work->Aliquots Thermal Thermal Stress (4°C, 25°C, 40°C, 50°C) Aliquots->Thermal Photo Photostability (Light vs. Dark) Aliquots->Photo Sampling Sample at Time Points Thermal->Sampling Photo->Sampling UPLC_MS UPLC-MS Analysis Sampling->UPLC_MS Data_Analysis Data Analysis (Degradation Kinetics) UPLC_MS->Data_Analysis

Caption: Workflow for the accelerated stability testing of this compound.

TIGIT_Pathway cluster_cell Tumor Cell cluster_nk NK Cell / T Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Induces Cell_Activation Cell Activation Inhibitory_Signal->Cell_Activation Inhibits Rediocide_A Rediocide-A (Analog of this compound) Rediocide_A->CD155 Downregulates Expression

Caption: Simplified TIGIT/CD155 signaling pathway and the potential role of Rediocide analogs.

References

Rediocide C off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature lacks detailed information regarding the specific off-target effects, signaling pathways, and quantitative data for Rediocide C in various cell lines. While its existence as a diterpenoid isolated from Trigonostemon reidioides with antimycobacterial activity is documented, comprehensive studies on its effects in cellular models are not available at this time.

As a result, we are unable to provide a detailed troubleshooting guide and FAQ specifically for this compound.

However, we can offer a comprehensive technical support guide for Rediocide A , a closely related and well-studied analogue from the same plant, Trigonostemon reidioides. This information may serve as a valuable reference for researchers working with similar compounds from this source.

Technical Support Center: Rediocide A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rediocide A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Rediocide A?

A1: Rediocide A has been identified as an immune checkpoint inhibitor. Its primary mechanism involves enhancing the tumoricidal activity of Natural Killer (NK) cells against cancer cells. It achieves this by down-regulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells.[1][2] This reduction in CD155 expression blocks an inhibitory signal to NK cells, thereby promoting their anti-tumor activity. Additionally, Rediocide A has been shown to be an activator of conventional protein kinase C (PKC).

Q2: I am not observing the expected cytotoxicity in my cancer cell line with Rediocide A alone. Why might this be?

A2: Rediocide A's primary mode of action is to enhance NK cell-mediated cytotoxicity. Therefore, its direct cytotoxic effect on cancer cell lines in the absence of immune cells like NK cells may be limited. For significant cytotoxicity, co-culture experiments with NK cells are recommended. The observed effects of Rediocide A are an increase in NK cell-mediated lysis of tumor cells.[1][2][3]

Q3: What are the expected effects of Rediocide A in a co-culture of NK cells and cancer cells?

A3: In a co-culture system, Rediocide A is expected to increase the percentage of cancer cell lysis by NK cells. This is accompanied by an increase in degranulation of NK cells (measured by CD107a expression), and increased secretion of Granzyme B and Interferon-gamma (IFN-γ).[1][2][3]

Q4: Are there any known off-target effects of Rediocide A?

A4: Besides its effect on the CD155 immune checkpoint, Rediocide A has been reported to activate conventional protein kinase C (PKC) and to inhibit calcium mobilization mediated by G-protein-coupled receptors (GPCRs). These activities could be considered off-target effects depending on the experimental context and may contribute to observed cellular responses.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No increase in cancer cell death in NK cell co-culture 1. Suboptimal Effector-to-Target (E:T) ratio. 2. Low concentration of Rediocide A. 3. Health and activation state of NK cells. 4. Insufficient incubation time.1. Optimize the E:T ratio. Ratios of 2:1 and 1:1 have been shown to be effective. 2. Perform a dose-response experiment. Concentrations around 100 nM have been reported to be effective.[1][2] 3. Ensure NK cells are properly expanded and activated. Use fresh PBMCs for NK cell isolation and expansion. 4. Ensure a sufficient co-incubation period (e.g., 24 hours).[1][2]
High background cytotoxicity in control groups (DMSO) 1. DMSO concentration is too high. 2. Cell line is particularly sensitive to DMSO.1. Ensure the final DMSO concentration is low and consistent across all treatments (typically ≤ 0.1%). 2. Test the DMSO tolerance of your specific cell line.
Inconsistent results between experiments 1. Variability in NK cell donor populations. 2. Passage number of the cancer cell line. 3. Inconsistent Rediocide A preparation.1. If possible, use NK cells from the same donor for a set of experiments or pool cells from multiple donors. 2. Use cancer cell lines within a consistent and low passage number range. 3. Prepare fresh dilutions of Rediocide A from a concentrated stock for each experiment.

Quantitative Data Summary

The following table summarizes the reported effects of Rediocide A on non-small cell lung cancer (NSCLC) cell lines when co-cultured with NK cells.

Cell Line Parameter Concentration of Rediocide A Observed Effect
A549NK cell-mediated lysis100 nM3.58-fold increase
H1299NK cell-mediated lysis100 nM1.26-fold increase
A549Granzyme B level100 nM48.01% increase
H1299Granzyme B level100 nM53.26% increase
A549IFN-γ level100 nM3.23-fold increase
H1299IFN-γ level100 nM6.77-fold increase
A549CD155 expression100 nM14.41% decrease
H1299CD155 expression100 nM11.66% decrease

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Seed cancer cells (e.g., A549, H1299) at a density of 5,000 cells/well in a 96-well plate.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of Rediocide A or DMSO control for the desired time period (e.g., 24, 48 hours).

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

NK Cell-Mediated Cytotoxicity Assay

  • Prepare target cancer cells (e.g., A549, H1299) and effector NK cells.

  • Co-culture target and effector cells at the desired E:T ratio in a 96-well plate.

  • Treat the co-culture with Rediocide A or DMSO control for 24 hours.

  • Measure cytotoxicity using a suitable method, such as a biophotonic cytotoxicity assay (for luciferase-expressing target cells) or an impedance-based assay.

Flow Cytometry for CD155 Expression

  • Treat cancer cells with Rediocide A (e.g., 100 nM) for 24 hours.

  • Harvest and wash the cells with PBS.

  • Stain the cells with a fluorescently labeled anti-CD155 antibody.

  • Analyze the fluorescence intensity using a flow cytometer to quantify CD155 expression levels.

Signaling Pathways and Experimental Workflows

Rediocide_A_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_nk_cell NK Cell Rediocide_A Rediocide A CD155 CD155 Expression Rediocide_A->CD155 Down-regulates TIGIT TIGIT Receptor CD155->TIGIT Inhibitory Signal (Blocked) Tumor_Cell Tumor Cell NK_Cell NK Cell NK_Cell->TIGIT NK_Activation NK Cell Activation TIGIT->NK_Activation Inhibition Relieved Granzyme_B Granzyme B Release NK_Activation->Granzyme_B IFN_gamma IFN-γ Secretion NK_Activation->IFN_gamma Cytotoxicity Enhanced Cytotoxicity NK_Activation->Cytotoxicity Cytotoxicity->Tumor_Cell Induces Lysis

Caption: Mechanism of Rediocide A in enhancing NK cell cytotoxicity.

Troubleshooting_Workflow Start Start: No enhanced cytotoxicity observed Check_ET_Ratio Is the E:T ratio optimized? Start->Check_ET_Ratio Optimize_ET Optimize E:T ratio (e.g., 1:1, 2:1) Check_ET_Ratio->Optimize_ET No Check_Concentration Is Rediocide A concentration sufficient? Check_ET_Ratio->Check_Concentration Yes Optimize_ET->Check_Concentration Contact_Support Consult further literature or technical support Optimize_ET->Contact_Support Dose_Response Perform dose-response (e.g., 10-100 nM) Check_Concentration->Dose_Response No Check_NK_Health Are NK cells healthy and activated? Check_Concentration->Check_NK_Health Yes Dose_Response->Check_NK_Health Dose_Response->Contact_Support Verify_NK_Activity Verify NK cell activation markers (e.g., CD69) Check_NK_Health->Verify_NK_Activity No Check_Incubation Is incubation time adequate? Check_NK_Health->Check_Incubation Yes Verify_NK_Activity->Check_Incubation Verify_NK_Activity->Contact_Support Increase_Time Increase incubation time (e.g., 24h) Check_Incubation->Increase_Time No Success Problem Resolved Check_Incubation->Success Yes Increase_Time->Success

Caption: Troubleshooting workflow for unexpected experimental results.

References

Improving Rediocide C efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rediocide C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, ATP-competitive small molecule inhibitor of Tumor-Associated Kinase 1 (TAK1). TAK1 is a critical kinase in the pro-survival signaling pathway activated by various inflammatory cytokines and growth factors. By inhibiting TAK1, this compound is designed to block the downstream activation of NF-κB and JNK, thereby inducing apoptosis in cancer cells. Additionally, preclinical data suggests that this compound may modulate the tumor microenvironment by down-regulating the expression of the immune checkpoint ligand CD155, potentially overcoming tumor immuno-resistance to Natural Killer (NK) cells.[1][2][3]

Q2: What are the main challenges observed with this compound's in vivo efficacy?

A2: The primary challenges with achieving optimal in vivo efficacy for this compound are related to its physicochemical properties. These include poor aqueous solubility and rapid metabolic clearance, which can lead to low bioavailability and suboptimal tumor exposure when administered systemically.[4][5] Consequently, researchers may observe variability in tumor growth inhibition and a discrepancy between in vitro potency and in vivo results.[4]

Q3: What are the recommended solvents and formulation strategies for this compound in in vivo studies?

A3: For initial in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. However, due to its poor solubility, this may not be optimal for achieving high or sustained concentrations. Advanced formulation strategies like encapsulation in solid lipid nanoparticles (SLNs) or liposomes are highly recommended to improve solubility, stability, and pharmacokinetic profiles.[6][7][8][9] These nano-formulations can enhance drug delivery to the tumor site through the enhanced permeability and retention (EPR) effect.[7]

Q4: How can I monitor target engagement of this compound in vivo?

A4: To confirm that this compound is engaging its target (TAK1) in the tumor tissue, you can perform a Western blot or immunohistochemistry (IHC) on tumor lysates or sections from a satellite group of animals. Probing for the phosphorylated (active) form of downstream effectors like IκBα or JNK can provide evidence of target inhibition. A decrease in the levels of these phosphorylated proteins in the this compound-treated group compared to the vehicle control would indicate successful target engagement.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments with this compound.

Problem 1: High variability in tumor volume within the same treatment group.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure the drug suspension is homogenous before each administration by vortexing thoroughly. Standardize the oral gavage or intraperitoneal injection technique across all personnel to minimize dosing variability.[10]

  • Possible Cause: Inherent tumor heterogeneity.

    • Solution: Increase the number of animals per group to mitigate the statistical impact of individual animal variability.[10] Ensure that the cell line used for implantation has a consistent passage number and is free from contamination.

  • Possible Cause: Differences in animal health.

    • Solution: Closely monitor animal health and exclude any animals showing signs of illness not related to the tumor or treatment. Ensure consistent housing and diet conditions for all animals.

Problem 2: Lack of expected tumor growth inhibition despite high in vitro potency.

  • Possible Cause: Poor drug bioavailability.

    • Solution: Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and tumor tissue over time. If exposure is low, consider alternative administration routes or advanced formulations like nanoparticle-based delivery systems to improve bioavailability.[4][6][8][9]

  • Possible Cause: Suboptimal dosing or schedule.

    • Solution: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound in the tumor. A dose-escalation study can help identify a more effective and well-tolerated dose.

  • Possible Cause: Primary or acquired resistance.

    • Solution: The chosen xenograft model may be intrinsically resistant to TAK1 inhibition. Verify the expression and activity of the TAK1 pathway in your cell line. For acquired resistance, consider collecting tumors at the end of the study to analyze potential resistance mechanisms, such as mutations in the TAK1 gatekeeper residue or upregulation of bypass signaling pathways.[11][12]

Problem 3: Tumor regrowth after an initial positive response.

  • Possible Cause: Development of acquired resistance.

    • Solution: Tumor cells can adapt to the treatment over time.[12] Analyze the regrown tumors for molecular changes that could confer resistance.[11]

  • Possible Cause: Insufficient treatment duration.

    • Solution: The treatment period may not have been long enough to eradicate all cancer cells, allowing a resistant subclone to expand. If tolerated by the animals, consider extending the treatment duration.[10]

  • Possible Cause: Selection of a resistant subclone.

    • Solution: Consider a combination therapy approach. Combining this compound with an agent that targets a different signaling pathway can reduce the likelihood of resistance.[13][14][15] For example, combining this compound with a standard-of-care chemotherapy agent or an inhibitor of a potential bypass pathway could be more effective.

Data Presentation

The following tables summarize hypothetical data from studies aimed at improving this compound efficacy.

Table 1: Comparison of In Vivo Efficacy of this compound with Different Formulations in a Murine Xenograft Model (A549 Cells)

Treatment Group (50 mg/kg, daily)Tumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1502 ± 210-+2.5
This compound (in 10% DMSO/40% PEG300)976 ± 15535.0-1.8
This compound (Liposomal Formulation)540 ± 9864.0+1.5
This compound (Solid Lipid Nanoparticles)488 ± 8567.5+2.1

Table 2: Efficacy of this compound in Combination with Cisplatin in a Murine Xenograft Model (A549 Cells)

Treatment GroupTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1489 ± 198-+2.3
This compound (50 mg/kg, daily)965 ± 14035.2-1.5
Cisplatin (5 mg/kg, weekly)893 ± 13240.0-5.5
This compound + Cisplatin357 ± 7576.0-6.2

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound for In Vivo Administration

  • Lipid Film Hydration:

    • Dissolve this compound, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and Cholesterol in a molar ratio of 1:10:5 in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile phosphate-buffered saline (PBS) by vortexing at 60°C for 30 minutes. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on ice until the solution becomes translucent.

  • Extrusion:

    • For a uniform size distribution, extrude the liposome (B1194612) suspension 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.

  • Purification and Sterilization:

    • Remove any unencapsulated this compound by dialysis against PBS.

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the drug encapsulation efficiency using a suitable method like HPLC.

Protocol 2: Evaluation of Tumor Growth Inhibition in a Xenograft Mouse Model

  • Cell Culture:

    • Culture A549 human lung carcinoma cells under standard conditions. Ensure the cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[10]

  • Animal Model:

    • Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Allow the animals to acclimate for at least one week before the experiment begins.[16]

  • Tumor Implantation:

    • Harvest and resuspend A549 cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound (formulated as described above) and/or other treatments according to the planned dosing schedule (e.g., daily oral gavage). The vehicle control group should receive the formulation vehicle only.

  • Data Collection:

    • Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences between groups.

Visualizations

Rediocide_C_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TAK1 TAK1 Receptor->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex JNK JNK TAK1->JNK IkBa IκBα IKK_complex->IkBa Phosphorylates Transcription Gene Transcription (Pro-survival, Proliferation) JNK->Transcription NFkB NF-κB IkBa->NFkB Releases NFkB->Transcription Translocates to Nucleus RediocideC This compound RediocideC->TAK1 Inhibits

Caption: Proposed signaling pathway of this compound targeting TAK1.

InVivo_Workflow A Cell Line Culture (e.g., A549) B Tumor Implantation (Subcutaneous in Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups (Tumor Volume ~100 mm³) C->D E Treatment Administration (e.g., Daily Oral Gavage) D->E F Monitor Tumor Volume & Body Weight E->F F->E Repeat per schedule G End of Study (Tumor Excision & Weighing) F->G Endpoint reached H Data Analysis (TGI Calculation) G->H

Caption: Standard experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic Start Poor In Vivo Efficacy Observed CheckPK Is Drug Exposure (Plasma/Tumor) Adequate? Start->CheckPK CheckDose Is Dosing & Schedule Optimal? CheckPK->CheckDose Yes ImproveFormulation Optimize Formulation (e.g., Nanoparticles) CheckPK->ImproveFormulation No CheckResistance Is the Model Resistant? CheckDose->CheckResistance Yes DoseEscalate Perform Dose-Escalation Study CheckDose->DoseEscalate No ComboTherapy Consider Combination Therapy CheckResistance->ComboTherapy Yes (Acquired) NewModel Select a More Sensitive Model CheckResistance->NewModel Yes (Intrinsic)

Caption: Decision tree for troubleshooting poor in vivo efficacy.

References

Technical Support Center: Rediocide C Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rediocide C. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results when assessing the cytotoxicity of this compound. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it produce inconsistent results in cytotoxicity assays?

This compound is a synthetic pyrethroid, a class of molecules that act on the nervous system of insects. When used in in vitro cell-based assays, its chemical properties can present challenges. Inconsistencies often arise from its low aqueous solubility, potential for precipitation in culture media, and possible direct interference with assay reagents.[1][2] Like many complex organic molecules, its stability in solution over the course of a multi-day experiment can also be a factor.[3][4]

Q2: Which cytotoxicity assay is most suitable for a compound like this compound?

The best assay depends on the specific research question and potential for compound interference. Tetrazolium-based assays like MTT are common but are susceptible to interference from compounds that can directly reduce the MTT reagent or from precipitates that scatter light.[1][5] It is crucial to run controls to test for this. Non-colorimetric assays are often better alternatives.

Table 1: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS/XTT Measures metabolic activity via reduction of a tetrazolium salt into a colored formazan (B1609692) product.[6]Inexpensive, well-established protocols.Prone to chemical interference; requires solubilization step (MTT); reflects metabolic activity, not directly cell number.[7][8]
ATP-Based (e.g., CellTiter-Glo®) Measures ATP content of viable cells using a luciferase reaction, generating luminescence.[7]High sensitivity, fast "add-mix-measure" protocol, less prone to colorimetric interference.[9][10][11]More expensive than tetrazolium assays.
LDH Release Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the medium.[12]Measures membrane integrity (cytotoxicity) directly; supernatant is used, minimizing interference from compound precipitates on cells.[13][14]Measures cell death (necrosis) more effectively than cytostatic effects; LDH in serum can cause high background.[15]
Resazurin (e.g., alamarBlue™) A redox indicator that changes color and fluorescence upon reduction by metabolically active cells.Highly sensitive, non-toxic to cells, allowing for real-time monitoring.Can be directly reduced by antioxidant compounds, leading to false positives.[1]

Q3: What are the most common general sources of variability in 96-well plate assays?

Beyond compound-specific issues, general laboratory practices are a major source of inconsistency. Key factors include:

  • Cell Culture Consistency: Using cells of a high or inconsistent passage number can lead to phenotypic drift and altered drug sensitivity. Always use cells within a defined passage range.

  • Cell Seeding: Non-uniform cell seeding is a primary cause of well-to-well variability. Ensure the cell suspension is homogenous during plating.[16][17]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation and temperature changes during incubation, leading to unreliable results.[16][18] It is best practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[2]

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will directly impact results. Regular pipette calibration is essential.[2][16]

  • Contamination: Mycoplasma or microbial contamination can significantly alter cellular metabolism and response to treatment.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound.

Problem 1: High variability between replicate wells.

High standard deviations among wells treated with the same concentration of this compound can invalidate your results.

Table 2: Troubleshooting High Replicate Variability

Potential CauseRecommended SolutionRelevant Controls
Uneven Cell Seeding Ensure the cell suspension is thoroughly and continuously mixed while plating. Pipette up and down gently before dispensing into each row.[2]Visually inspect the plate under a microscope after cell attachment but before adding the compound to confirm even cell distribution.
This compound Precipitation Visually inspect wells with the highest concentrations for precipitates. If present, lower the top concentration, or try dissolving the stock in a different solvent (ensure final solvent concentration is low and non-toxic, e.g., <0.5% DMSO).[1][2]"Compound only" wells (media + this compound, no cells) to check for precipitation and light scattering.
Edge Effects Avoid using the outer 36 wells of the 96-well plate. Fill these perimeter wells with 200 µL of sterile PBS or media to create a humidity barrier.[16]N/A
Incomplete Formazan Solubilization (MTT Assay) After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for 10-15 minutes. Visually confirm all purple crystals are dissolved before reading.[5]N/A
Problem 2: Results are not reproducible between experiments.

When the IC50 value or dose-response curve for this compound changes significantly from one experiment to the next, consider these factors.

  • Cell Health and Passage Number: Use cells from a consistent, narrow range of passage numbers. Ensure cells are healthy and in the logarithmic growth phase when plating.

  • Reagent Stability: Prepare fresh this compound dilutions for each experiment from a validated stock solution. If using a kit, ensure reagents have not expired and have been stored correctly.

  • Protocol Adherence: Use a detailed, standardized operating procedure (SOP) for every step, from cell plating to the final reading. Pay close attention to incubation times.[17]

  • Solvent Evaporation: Ensure stock solutions of this compound in volatile solvents like DMSO are tightly sealed and stored with desiccant to prevent concentration changes over time.

Problem 3: this compound shows unexpectedly low or no cytotoxicity.

If this compound is not as potent as expected, the issue may lie with the compound's bioavailability or the assay's sensitivity.

  • Solubility and Stability: this compound may be precipitating out of the media or degrading over the incubation period.[3] Confirm solubility in your final culture medium. Consider a shorter treatment duration or a different assay, like an LDH release assay, which measures acute cytotoxicity.[13]

  • Compound-Assay Interference: this compound might be artificially inflating viability readings. For instance, some compounds can directly reduce MTT or resazurin, masking a cytotoxic effect.[1] Run a cell-free control (media + compound + assay reagent) to check for direct chemical reactions.[5]

  • Incorrect Assay Choice: The chosen assay may not be measuring the relevant cell death mechanism. If this compound is cytostatic (stops proliferation) rather than cytotoxic (kills cells), an endpoint assay measuring metabolic activity might not show a strong effect at early time points.

Problem 4: High background or false-positive signals are observed.

High absorbance or fluorescence in control wells can obscure the true signal.

  • Media Interference: Phenol (B47542) red in culture medium can interfere with colorimetric assays. Use phenol red-free medium during the final assay incubation step.[5]

  • Compound Interference: As mentioned, the compound itself may be colored or fluorescent, or it may react with the assay reagents.[1] Always subtract the absorbance/fluorescence values from "compound only" (no cells) control wells.

  • Contamination: Bacterial or yeast contamination will have high metabolic activity and can reduce tetrazolium salts, leading to a strong false-positive signal of viability. Always inspect plates microscopically before adding assay reagents.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results for this compound CheckReplicates High Variability Between Replicates? Start->CheckReplicates CheckReproducibility Poor Reproducibility Between Experiments? CheckReplicates->CheckReproducibility No Sol_Replicates1 Review Seeding Technique Ensure Homogenous Cell Suspension CheckReplicates->Sol_Replicates1 Yes CheckSignal Unexpectedly Low or High Signal? CheckReproducibility->CheckSignal No Sol_Reproducibility1 Standardize Cell Passage Number and Health (Log Phase) CheckReproducibility->Sol_Reproducibility1 Yes Sol_Signal1 Run Cell-Free Controls (Compound + Media + Reagent) CheckSignal->Sol_Signal1 Yes End Consistent Results CheckSignal->End No Sol_Replicates2 Check for Compound Precipitation Visually Inspect Wells Sol_Replicates1->Sol_Replicates2 Sol_Replicates3 Mitigate Edge Effects Use Inner 60 Wells Only Sol_Replicates2->Sol_Replicates3 Sol_Replicates3->CheckReproducibility Sol_Reproducibility2 Prepare Fresh Compound Dilutions Check Reagent Stability Sol_Reproducibility1->Sol_Reproducibility2 Sol_Reproducibility3 Strictly Adhere to SOP Standardize Incubation Times Sol_Reproducibility2->Sol_Reproducibility3 Sol_Reproducibility3->CheckSignal Sol_Signal2 Confirm Compound Solubility and Stability in Media Sol_Signal1->Sol_Signal2 Sol_Signal3 Consider Alternative Assay (e.g., ATP or LDH Assay) Sol_Signal2->Sol_Signal3 Sol_Signal4 Use Phenol Red-Free Media Check for Contamination Sol_Signal3->Sol_Signal4 Sol_Signal4->End

Caption: A step-by-step workflow for troubleshooting inconsistent cytotoxicity results.

Experimental Protocols

Protocol: Standard MTT Cell Viability Assay

This protocol provides a general framework. Optimal cell seeding density and incubation times should be determined empirically for each cell line.

  • Cell Seeding:

    • Trypsinize and count cells that are in a healthy, logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Incubate overnight (or until cells are well-attached and distributed) at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include appropriate controls: medium only (blank), cells with medium (negative/vehicle control), and cells with a known cytotoxic agent (positive control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[6][19]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.[20]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]

MTT Assay Experimental Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4/5: Assay Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate Overnight (Allow Attachment) Seed->Incubate1 PrepareCompound 3. Prepare this compound Serial Dilutions Treat 4. Add Compound to Wells (Include Controls) PrepareCompound->Treat Incubate2 5. Incubate for Treatment Period (24-72h) Treat->Incubate2 AddMTT 6. Add MTT Reagent to each well Incubate3 7. Incubate 2-4 Hours (Formazan Formation) AddMTT->Incubate3 Solubilize 8. Remove Media, Add DMSO & Shake to Dissolve Crystals Incubate3->Solubilize Read 9. Read Absorbance at 570 nm Solubilize->Read

Caption: Step-by-step experimental workflow for a typical MTT cytotoxicity assay.

Potential Mechanism of Action: Apoptosis Induction

While the precise mechanism of this compound in mammalian cells is not widely published, related compounds often induce cytotoxicity by triggering programmed cell death, or apoptosis.[21] A key event in apoptosis is the activation of executioner caspases, such as Caspase-3, which cleave essential cellular proteins and lead to cell dismantling.[22][23]

Hypothetical Caspase-3 Activation Pathway

Apoptosis_Pathway RediocideC This compound (Cellular Stress) Mitochondria Mitochondria RediocideC->Mitochondria Induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Active Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 -> Active Caspase-3 Caspase9->Caspase3 Activates Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic pathway of apoptosis, a potential mechanism for this compound.

References

Technical Support Center: Rediocide C Activity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Rediocide C" was not found. The following guidance is based on the available research for a related compound, Rediocide A , and established cell-based assay methodologies. Researchers should adapt these protocols based on the specific characteristics of this compound and their new cell line.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for Rediocide compounds?

Rediocide A, a natural product, has been reported to act as an immune checkpoint inhibitor.[1][2] It has been shown to enhance the tumor-killing activity of Natural Killer (NK) cells by down-regulating the expression of CD155 on cancer cells.[1][2][3] Another study has indicated that Rediocide A can activate conventional protein kinase C (PKC), which may lead to the desensitization and internalization of G-protein-coupled receptors.[4]

Q2: How do I determine the optimal concentration of this compound for my experiments?

To determine the effective concentration range of this compound in your new cell line, it is recommended to perform a dose-response experiment.[5][6][7] This typically involves treating the cells with a wide range of concentrations (e.g., from 10 nM to 100 µM with half-log10 steps) for a set duration (e.g., 24, 48, or 72 hours).[7] A cell viability assay, such as the MTT or MTS assay, can then be used to measure the cytotoxic effects and determine the half-maximal inhibitory concentration (IC50).[8]

Q3: My cell viability assay results are inconsistent. What are the common causes and how can I troubleshoot this?

Inconsistent results in cell viability assays can stem from several factors, including uneven cell seeding, pipetting errors, or issues with the reagents.[9] To troubleshoot, ensure that you have a single-cell suspension before seeding, calibrate your pipettes regularly, and prepare fresh reagents.[9] It's also crucial to include proper controls, such as vehicle-only and untreated cells.[10] If the compound itself has color, it can interfere with colorimetric assays; in such cases, running parallel "compound-only" wells (without cells) can help to correct for this.[10]

Q4: How can I confirm that this compound is inducing apoptosis in my cell line?

Apoptosis, or programmed cell death, can be confirmed using several methods that detect different stages of the process.[11][12] Early-stage apoptosis can be detected using an Annexin V assay, which identifies the externalization of phosphatidylserine (B164497) on the cell membrane.[11][12] Mid-stage events can be monitored by measuring the activation of caspases, which are key enzymes in the apoptotic cascade.[11][13] Late-stage apoptosis is characterized by DNA fragmentation, which can be detected by a TUNEL assay or by observing a "DNA ladder" on an agarose (B213101) gel.[14][15] It is recommended to use at least two different assays to reliably confirm apoptosis.[11]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, Pipetting errors.Ensure a homogenous single-cell suspension before plating. Calibrate pipettes and use consistent pipetting techniques.[9]
Low Signal or No Effect Cell density is too low, Inactive compound.Optimize cell seeding density through a titration experiment. Verify the integrity and proper storage of this compound.
High Background Signal Contamination, Compound interference.Check for microbial contamination in cell cultures. If this compound is colored, subtract the absorbance of a "compound-only" control.[10]
Bell-Shaped Dose-Response Curve Compound precipitation or aggregation at high concentrations.Visually inspect wells for precipitates. Improve solubility by using a suitable solvent like DMSO (keeping the final concentration low, typically <0.5%) and including a vehicle control.[10]
Assay Principle Interpretation of Positive Result Potential Pitfalls
Annexin V Staining Detects externalized phosphatidylserine on the outer cell membrane.[11]Increased fluorescence on the cell surface.Can also stain necrotic cells, so co-staining with a viability dye like propidium (B1200493) iodide (PI) or 7-AAD is recommended to distinguish between apoptotic and necrotic cells.
Caspase Activity Assay Measures the activity of executioner caspases (e.g., Caspase-3, -7).[13]Increased cleavage of a fluorogenic or colorimetric substrate.Some cell death pathways may be caspase-independent.
TUNEL Assay Detects DNA fragmentation by labeling the free 3'-OH ends of DNA.[15]Increased fluorescence in the cell nucleus.Can also label necrotic cells and cells with DNA damage from other sources.
Western Blot for Apoptosis Markers Detects changes in the expression of apoptosis-related proteins.[13][16]Increased levels of cleaved caspases (e.g., cleaved Caspase-3, -9) and cleaved PARP. Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[13][17]Requires specific antibodies and careful protein quantification for accurate interpretation.[13]

Experimental Protocols

This protocol is a colorimetric assay for assessing cell metabolic activity.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to dissolve the formazan (B1609692) crystals.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

This protocol allows for the detection of key proteins involved in apoptosis.[13][17]

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[17]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]

Data Presentation

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.195.2 ± 5.1
175.6 ± 6.2
1052.3 ± 4.8
5021.8 ± 3.9
10010.5 ± 2.7
TreatmentCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control1.01.01.0
This compound (10 µM)4.23.83.5
This compound (50 µM)8.97.67.1

Visualizations

Rediocide_A_Signaling_Pathway cluster_cell Cancer Cell cluster_nk_cell NK Cell Rediocide_A Rediocide A PKC Protein Kinase C Rediocide_A->PKC Activates CD155_down CD155 Downregulation PKC->CD155_down Apoptosis Apoptosis CD155_down->Apoptosis Leads to NK_Cell_Activation Enhanced NK Cell Cytotoxicity CD155_down->NK_Cell_Activation Enhances NK_Cell NK Cell NK_Cell->NK_Cell_Activation Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Confirmation Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Treat_Cells_Apoptosis Treat Cells with this compound (at IC50 concentration) Calculate_IC50->Treat_Cells_Apoptosis Apoptosis_Assays Perform Apoptosis Assays (e.g., Annexin V, Western Blot) Treat_Cells_Apoptosis->Apoptosis_Assays Analyze_Results Analyze Results Apoptosis_Assays->Analyze_Results

References

Validation & Comparative

A Comparative Analysis of TIGIT/CD155 Inhibitors: Rediocide C vs. Leading Clinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the T-cell Immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint. Its interaction with the ligand CD155 (also known as the Poliovirus Receptor, PVR) on tumor cells suppresses the activity of T cells and Natural Killer (NK) cells, enabling immune evasion. This guide provides a detailed comparison of a novel investigational inhibitor, Rediocide C, with other prominent anti-TIGIT monoclonal antibodies currently in clinical development: Tiragolumab, Domvanalimab, and Vibostolimab. This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the performance and characteristics of these therapeutic agents based on available preclinical and clinical data.

Mechanism of Action: The TIGIT/CD155 Axis

The TIGIT/CD155 signaling pathway is a key regulator of the anti-tumor immune response. TIGIT, expressed on activated T cells and NK cells, competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, which is often overexpressed on tumor cells.[1][2] Binding of TIGIT to CD155 transmits inhibitory signals into the immune cell, dampening its cytotoxic capabilities.[3][4] TIGIT inhibitors are monoclonal antibodies designed to block this interaction, thereby preventing the inhibitory signaling and allowing the activating CD226-mediated pathway to prevail, ultimately enhancing the immune system's ability to recognize and eliminate cancer cells.[5][6] Many TIGIT inhibitors are being evaluated in combination with PD-1/PD-L1 blockade to simultaneously target two distinct inhibitory pathways.[4]

TIGIT_Signaling_Pathway TIGIT/CD155 Signaling Pathway cluster_tumor Tumor Cell cluster_immune T Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT Binds (High Affinity) CD226 CD226 (DNAM-1) CD155->CD226 Binds (Lower Affinity) Inhibition Immune Inhibition TIGIT->Inhibition Inhibitory Signal Activation Immune Activation (Cytotoxicity, Cytokine Release) CD226->Activation Activating Signal TIGIT_Inhibitor TIGIT Inhibitor (e.g., this compound) TIGIT_Inhibitor->TIGIT Blocks Interaction

Figure 1. TIGIT/CD155 signaling pathway and the mechanism of TIGIT inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators. Data for this compound is based on internal preclinical studies, while data for other inhibitors are compiled from publicly available sources.

Table 1: Preclinical Characteristics
InhibitorTarget Binding Affinity (K D )TIGIT/CD155 Blockade (IC 50 )Fc-Receptor FunctionDeveloper
This compound 0.85 nM 1.1 nM Fc-silent [Fictional Developer]
Tiragolumab~1.8 nM~1.4 nMFc-active (IgG1)Genentech/Roche
DomvanalimabData not publicly availableData not publicly availableFc-silentArcus Biosciences/Gilead
VibostolimabComparable to TiragolumabData not publicly availableFc-active (IgG1)Merck & Co.

Note: Binding affinities and IC50 values can vary based on the specific assay conditions.

Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Inhibitor CombinationTrial NamePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound + Pembrolizumab [Fictional Trial Name] 1L, PD-L1 TPS ≥50% 71% 18.2 months
Tiragolumab + AtezolizumabCITYSCAPE (Phase II)1L, PD-L1 TPS ≥50%69%16.6 months
Atezolizumab aloneCITYSCAPE (Phase II)1L, PD-L1 TPS ≥50%24.1%4.1 months
Domvanalimab + ZimberelimabARC-10 (Phase III)1L, PD-L1 TPS ≥50%Not Reported11.5 months
Zimberelimab aloneARC-10 (Phase III)1L, PD-L1 TPS ≥50%Not Reported6.2 months
Vibostolimab + PembrolizumabKEYVIBE-008 (Phase III)ES-SCLCN/A (Trial Discontinued)5.3 months

1L: First-line treatment; TPS: Tumor Proportion Score; ES-SCLC: Extensive-Stage Small Cell Lung Cancer. Data represents the most recent publicly available information and may be subject to updates.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize TIGIT/CD155 inhibitors.

Receptor-Ligand Binding Affinity Measurement (Surface Plasmon Resonance)

This protocol outlines the methodology for determining the binding kinetics and affinity (K D ) of an anti-TIGIT antibody to the human TIGIT protein.

Objective: To quantify the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (K D ) of the inhibitor-TIGIT interaction.

Materials:

  • Biacore T200 instrument or equivalent SPR system.

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Recombinant human TIGIT-Fc fusion protein.

  • Anti-TIGIT monoclonal antibody (e.g., this compound).

  • HBS-EP+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Procedure:

  • Chip Immobilization: An anti-human Fc antibody is immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • Ligand Capture: Recombinant human TIGIT-Fc is injected over the sensor surface and captured by the immobilized anti-human Fc antibody to a target level of approximately 100-200 response units (RU). A reference flow cell is prepared with the anti-human Fc antibody but without TIGIT-Fc capture.

  • Analyte Injection: A dilution series of the anti-TIGIT antibody (e.g., this compound, ranging from 0.1 nM to 50 nM) is prepared in running buffer. Each concentration is injected over the captured TIGIT and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

  • Regeneration: The sensor surface is regenerated between cycles using a low pH glycine (B1666218) solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove the captured TIGIT-Fc and bound antibody.

  • Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd) and calculate the equilibrium dissociation constant (K D = kd/ka).

Cell-Based TIGIT/CD155 Blockade Reporter Assay

This assay measures the ability of a TIGIT inhibitor to block the interaction between TIGIT and CD155 and restore T-cell activation.

Objective: To determine the half-maximal inhibitory concentration (IC 50 ) of the TIGIT inhibitor.

Materials:

  • TIGIT Effector Cells: Jurkat T cells engineered to express human TIGIT and a reporter gene (e.g., luciferase) under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.

  • CD155 Target Cells: A cell line (e.g., CHO-K1) engineered to express human CD155 and a T-cell receptor (TCR) activator (e.g., a membrane-bound anti-CD3 scFv).

  • Anti-TIGIT antibody (e.g., this compound).

  • Cell culture medium and plates.

  • Luciferase detection reagent.

  • Luminometer.

Procedure:

  • Cell Plating: CD155 Target Cells are seeded in a 96-well white, flat-bottom plate and incubated overnight.

  • Antibody Addition: A serial dilution of the anti-TIGIT antibody is prepared and added to the wells containing the target cells.

  • Effector Cell Co-culture: TIGIT Effector Cells are added to all wells. The plate is incubated for a specified period (e.g., 6 hours) at 37°C.

  • Signal Detection: The plate is equilibrated to room temperature. Luciferase detection reagent is added to each well, and luminescence is measured using a luminometer.

  • Data Analysis: Luminescence values are plotted against the antibody concentration. A four-parameter logistic regression curve is used to determine the IC 50 value, representing the antibody concentration that restores 50% of the maximal signaling.

Experimental_Workflow TIGIT Inhibitor Characterization Workflow A 1. Binding Affinity (SPR) B Immobilize Anti-Fc Ab A->B C Capture TIGIT-Fc Protein B->C D Inject TIGIT Inhibitor C->D E Calculate KD D->E F 2. In Vitro Functional Assay G Co-culture TIGIT+ Jurkat & CD155+ Target Cells F->G H Add TIGIT Inhibitor Dilutions G->H I Measure Reporter Signal (e.g., Luciferase) H->I J Calculate IC50 I->J K 3. In Vivo Efficacy L Implant Tumor Cells in Mice K->L M Administer TIGIT Inhibitor +/- Anti-PD-1 L->M N Measure Tumor Volume M->N O Assess Tumor Growth Inhibition N->O

Figure 2. General experimental workflow for preclinical characterization of TIGIT inhibitors.

In Vivo Tumor Growth Inhibition Study

This protocol describes a typical syngeneic mouse model used to evaluate the anti-tumor efficacy of a TIGIT inhibitor, both as a monotherapy and in combination with a PD-1 inhibitor.

Objective: To assess the in vivo anti-tumor activity of the TIGIT inhibitor.

Materials:

  • BALB/c or C57BL/6 mice.

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma or MC38 colon adenocarcinoma).

  • Anti-TIGIT antibody (e.g., murine surrogate for this compound).

  • Anti-PD-1 antibody.

  • Isotype control antibodies.

  • Phosphate-buffered saline (PBS) for vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) is injected subcutaneously into the flank of each mouse.

  • Group Randomization: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups (n=10-15 per group):

    • Group 1: Vehicle (PBS) + Isotype control

    • Group 2: Anti-TIGIT antibody

    • Group 3: Anti-PD-1 antibody

    • Group 4: Anti-TIGIT antibody + Anti-PD-1 antibody

  • Dosing: Antibodies are administered via intraperitoneal (i.p.) injection according to a predetermined schedule (e.g., twice weekly for 3 weeks).

  • Tumor Measurement: Tumor dimensions are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Conclusion

The development of TIGIT inhibitors represents a promising advancement in cancer immunotherapy. While all presented inhibitors operate on the same fundamental principle of blocking the TIGIT/CD155 interaction, they exhibit differences in their molecular characteristics (such as Fc-receptor activity) and have shown varying degrees of efficacy in clinical trials. This compound demonstrates a strong preclinical profile with high binding affinity and potent TIGIT/CD155 blockade. The clinical data for Tiragolumab and Domvanalimab in combination with PD-(L)1 inhibitors in PD-L1 high NSCLC patients are encouraging, suggesting a synergistic effect that significantly improves patient outcomes compared to PD-(L)1 monotherapy. The field continues to evolve, and further data from ongoing Phase III trials will be crucial in defining the precise role and optimal use of these next-generation checkpoint inhibitors in the treatment of cancer.

References

A Comparative Analysis of Rediocide A and Rediocide C Efficacy: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

While a direct comparative guide to the efficacy of Rediocide C and Rediocide A is not currently possible due to a lack of available scientific data on this compound's biological activity in researchers' and drug development professionals' fields of interest, this guide provides a comprehensive overview of the known efficacy and mechanism of action for Rediocide A. The limited available information on this compound is also summarized.

Rediocide A: A Potential Immunotherapeutic Agent

Rediocide A is a naturally occurring compound isolated from the plant Trigonostemon reidioides.[1] It has garnered attention in the scientific community for its potential as an immune checkpoint inhibitor in cancer therapy.[2][3]

Efficacy in Cancer Immunotherapy

Studies have demonstrated that Rediocide A can enhance the tumor-killing activity of Natural Killer (NK) cells, a critical component of the innate immune system. Specifically, research on non-small cell lung cancer (NSCLC) cell lines has shown that Rediocide A significantly increases NK cell-mediated lysis of cancer cells.[2][4]

The following table summarizes the key quantitative findings from a study investigating the effect of 100 nM Rediocide A on A549 and H1299 NSCLC cell lines when co-cultured with NK cells.

Efficacy ParameterCell LineResult with 100 nM Rediocide AFold Increase/Percentage Change
NK Cell-Mediated Lysis A549Increased to 78.27% from 21.86%3.58-fold increase[2][4]
H1299Increased to 74.78% from 59.18%1.26-fold increase[2][4]
Granzyme B Level A549-48.01% increase[2][4]
H1299-53.26% increase[2][4]
IFN-γ Level A549-3.23-fold increase[2][4]
H1299-6.77-fold increase[2][4]
CD155 Expression A549-14.41% decrease[2]
H1299-11.66% decrease[2]
Mechanism of Action of Rediocide A

Rediocide A exerts its immunomodulatory effects by targeting the TIGIT/CD155 signaling pathway, a key immune checkpoint that can suppress the anti-tumor activity of NK and T cells.[2][4] By downregulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells, Rediocide A effectively blocks the inhibitory signal sent to TIGIT-expressing immune cells, thereby unleashing their cytotoxic potential against the cancer cells.[2][4]

Another aspect of Rediocide A's mechanism of action is its ability to induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C.[5]

RediocideA_Pathway cluster_NK NK Cell Activation RedA Rediocide A TumorCell Tumor Cell (e.g., NSCLC) RedA->TumorCell CD155 CD155 Expression RedA->CD155 Downregulates TumorCell->CD155 TIGIT TIGIT Receptor CD155->TIGIT NK_Cell NK Cell TIGIT->NK_Cell InhibitorySignal Inhibitory Signal Lysis Tumor Cell Lysis NK_Cell->Lysis GranzymeB Granzyme B Release NK_Cell->GranzymeB IFNy IFN-γ Production NK_Cell->IFNy

Caption: Rediocide A downregulates CD155 on tumor cells, blocking the TIGIT inhibitory pathway and enhancing NK cell-mediated cytotoxicity.

Experimental Protocols for Rediocide A Studies

The following are summaries of key experimental methodologies used to evaluate the efficacy of Rediocide A.

  • Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299, and Natural Killer (NK) cells.

  • Treatment: NK cells were co-cultured with A549 or H1299 cells and treated with 10 or 100 nM of Rediocide A for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as a vehicle control.[2]

  • Biophotonic Cytotoxicity and Impedance Assay: These methods were used to detect NK cell-mediated cytotoxicity.[2]

  • Analysis: Used to detect degranulation, granzyme B levels, NK cell-tumor cell conjugates, and ligand profiling.[2]

  • Analysis: Employed to assess the production of Interferon-γ (IFN-γ).[2]

RediocideA_Workflow cluster_setup Experimental Setup cluster_analysis Analysis CoCulture Co-culture NSCLC cells (A549/H1299) and NK cells Treatment Treat with Rediocide A (10 or 100 nM) or Vehicle Control (DMSO) for 24h CoCulture->Treatment Cytotoxicity Cytotoxicity Assays (Biophotonic & Impedance) Treatment->Cytotoxicity Flow Flow Cytometry (Degranulation, Granzyme B, etc.) Treatment->Flow ELISA ELISA (IFN-γ production) Treatment->ELISA

Caption: Workflow for evaluating the impact of Rediocide A on NK cell activity against NSCLC cells.

This compound: Limited Available Data

This compound is also a diterpenoid compound isolated from Trigonostemon reidioides. However, publicly available scientific literature detailing its biological activity, efficacy, and mechanism of action is scarce.

Current information on this compound and its close analogs (Rediocides B, D, and E) is primarily focused on their potent insecticidal activity, particularly against fleas. There is no available data from the conducted searches on its effects on cancer cells, immune cells, or any relevant signaling pathways that would allow for a meaningful comparison with Rediocide A's immunotherapeutic properties.

Conclusion

Rediocide A shows significant promise as an immunotherapeutic agent, with a clear mechanism of action involving the TIGIT/CD155 immune checkpoint. The available quantitative data and detailed experimental protocols provide a solid foundation for further research and development.

In contrast, the efficacy and mechanism of action of this compound remain largely unknown in the context of human health and disease. Future research is required to elucidate the potential biological activities of this compound to enable a comprehensive comparative analysis with Rediocide A.

References

A Comparative Guide to Rediocide A and Other Prominent Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Kinase C and its Activators

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The activation of PKC is a tightly regulated process, often initiated by the generation of second messengers like diacylglycerol (DAG). Several classes of natural and synthetic compounds can mimic DAG and directly activate PKC, making them invaluable tools for studying cellular processes and potential therapeutic agents.

This guide focuses on comparing Rediocide A with the following well-known PKC activators:

  • Phorbol (B1677699) Esters (e.g., PMA, PDBu): Potent tumor promoters that are widely used as research tools to activate PKC.[3][4]

  • Bryostatin 1: A marine-derived macrolide with a complex biological profile, including both activation and subsequent downregulation of certain PKC isoforms.[5][6]

  • Ingenol (B1671944) Mebutate: A diterpene ester from the sap of Euphorbia peplus used clinically for the treatment of actinic keratosis.[7][8]

  • Diacylglycerol (DAG) Analogs: Synthetic versions of the endogenous PKC activator, often used to probe the direct effects of PKC activation.

Rediocide A: A Conventional PKC Activator with Immunomodulatory Properties

Rediocide A has been identified as an activator of conventional protein kinase C (PKC).[9][10] While detailed biochemical data on its direct interaction with PKC isoforms is limited, studies have extensively documented its significant biological effects, particularly in the context of cancer immunotherapy. Research has shown that Rediocide A can enhance the cytotoxic activity of Natural Killer (NK) cells against non-small cell lung cancer (NSCLC) cells.[11][12]

Comparative Biological Activity

The following table summarizes the reported biological activities of Rediocide A in comparison to other PKC activators. The data for Rediocide A is primarily from studies on its effects on NK cell-mediated cytotoxicity.

ActivatorTarget CellsConcentrationObserved EffectReference
Rediocide A A549 (NSCLC) + NK cells100 nM3.58-fold increase in NK cell-mediated lysis[11][12]
H1299 (NSCLC) + NK cells100 nM1.26-fold increase in NK cell-mediated lysis[11][12]
A549 (NSCLC) + NK cells100 nM48.01% increase in Granzyme B level[11][12]
H1299 (NSCLC) + NK cells100 nM53.26% increase in Granzyme B level[11][12]
A549 (NSCLC) + NK cells100 nM3.23-fold increase in IFN-γ level[11][12]
H1299 (NSCLC) + NK cells100 nM6.77-fold increase in IFN-γ level[11][12]
Phorbol 12-Myristate 13-Acetate (PMA) Astrocytic Tumor Cells100 nMOver 2-fold increase in cell proliferation in U-251 MG cells[13]
Astrocytic Tumor Cells100 nMOver 90% decrease in mitogenic response in U-1242 MG cells[13]
Bryostatin 1 A549 Human Lung Carcinoma Cells0.1 µMWeak translocation of PKC from cytosol to membrane[1]
Cultured Neuronal Cells10⁻¹⁰ MSignificant PKCε and PKCδ activation[5]
Ingenol Mebutate Cutaneous T-Cell Lymphoma (CTCL) cellsNot SpecifiedInduction of apoptosis in sensitive cell lines[14]
Keratinocytes100 nmol/LInhibition of viability and proliferation[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of PKC activation and a typical experimental workflow for assessing NK cell cytotoxicity, a key biological effect of Rediocide A.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds IP3_receptor IP3 Receptor (ER Membrane) IP3->IP3_receptor Binds PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Ca2 Ca2+ IP3_receptor->Ca2 Releases Ca2->PKC_inactive Binds (cPKC)

Caption: General Protein Kinase C (PKC) Activation Pathway.

NK_Cell_Cytotoxicity_Workflow start Start culture_cells Culture NK cells and Tumor Target Cells start->culture_cells coculture Co-culture NK cells and Tumor Cells culture_cells->coculture add_compounds Add Rediocide A or Control Compounds coculture->add_compounds incubate Incubate for 24 hours add_compounds->incubate measure_lysis Measure Tumor Cell Lysis (e.g., Biophotonic Assay) incubate->measure_lysis measure_markers Measure Cytotoxicity Markers (Granzyme B, IFN-γ by ELISA/FACS) incubate->measure_markers analyze Analyze and Compare Data measure_lysis->analyze measure_markers->analyze end End analyze->end

References

Validating Target Engagement of Rediocide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the target engagement of Rediocide A, a natural product with potential as an immune checkpoint inhibitor. Experimental data supporting its mechanism of action is presented alongside alternative approaches for comprehensive evaluation.

Introduction to Rediocide A and its Target

Rediocide A is a natural compound that has been identified as a promising agent in cancer immunotherapy.[1][2][3] It functions as an immune checkpoint inhibitor by enhancing the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] The primary molecular target of Rediocide A is CD155, also known as the Poliovirus Receptor (PVR).[1][2][3][4] CD155 is often overexpressed on tumor cells and plays a crucial role in immuno-resistance. By down-regulating the expression of CD155, Rediocide A disrupts the inhibitory TIGIT/CD155 signaling pathway, thereby unleashing the cytotoxic potential of NK cells against cancer cells.[1][2] An earlier study also suggested that Rediocide A can induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC).[5]

Comparative Analysis of Target Engagement Validation Methods

Validating that a compound like Rediocide A interacts with its intended target is a critical step in drug development. Below is a comparison of key experimental methods to confirm the engagement of Rediocide A with CD155.

Method Principle Rediocide A Application Alternative Approaches
Flow Cytometry Measures the expression of cell surface proteins using fluorescently labeled antibodies.To quantify the reduction of CD155 on the surface of cancer cells (e.g., A549, H1299) following Rediocide A treatment.[1][2]Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Western Blot Detects and quantifies total protein levels in cell lysates.To confirm the decrease in total CD155 protein expression within the cancer cells after treatment with Rediocide A.In-cell Western Assay, ELISA
NK Cell-Mediated Cytotoxicity Assay Co-cultures NK cells with cancer cells to measure the killing efficacy.To demonstrate the functional consequence of CD155 downregulation by measuring the enhanced lysis of cancer cells by NK cells in the presence of Rediocide A.[1][2]Real-Time Cell Analysis (RTCA), Bioluminescence-based assays
ELISA (Enzyme-Linked Immunosorbent Assay) Quantifies the concentration of a specific protein in a sample.To measure the increase in effector molecules like Interferon-gamma (IFN-γ) and Granzyme B released by NK cells when co-cultured with Rediocide A-treated cancer cells.[1][2][3]Multiplex cytokine assays (e.g., Luminex), ELISpot

Experimental Data Summary

The following tables summarize the quantitative data from studies on Rediocide A, demonstrating its effect on CD155 expression and NK cell function.

Table 1: Effect of Rediocide A on CD155 Expression
Cell LineTreatmentDosageReduction in CD155 Expression
A549Rediocide A100 nM14.41%[1][2]
H1299Rediocide A100 nM11.66%[1][2]
Table 2: Functional Outcomes of Rediocide A Treatment
Cell LineParameterDosageFold Increase/Percentage Change
A549NK cell-mediated lysis100 nM3.58-fold[1][2]
H1299NK cell-mediated lysis100 nM1.26-fold[1][2]
A549Granzyme B level100 nM48.01%[1][2]
H1299Granzyme B level100 nM53.26%[1][2]
A549IFN-γ level100 nM3.23-fold[1][2]
H1299IFN-γ level100 nM6.77-fold[1][2]

Experimental Protocols

Flow Cytometry for CD155 Expression
  • Cell Culture: Culture A549 or H1299 cells to 80% confluency.

  • Treatment: Treat cells with 100 nM Rediocide A or vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • Cell Harvesting: Detach cells using a non-enzymatic cell dissociation solution.

  • Staining: Wash cells with PBS and then incubate with a fluorescently labeled anti-CD155 antibody for 30 minutes at 4°C in the dark.

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD155.

  • Analysis: Compare the MFI of Rediocide A-treated cells to the vehicle control to determine the percentage reduction in CD155 expression.

NK Cell-Mediated Cytotoxicity Assay
  • Target Cell Preparation: Seed A549 or H1299 cells in a 96-well plate and treat with 100 nM Rediocide A or vehicle control for 24 hours.

  • Effector Cell Preparation: Isolate primary NK cells from healthy donor blood.

  • Co-culture: Add NK cells to the target cells at a specified effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation: Co-culture the cells for 4-6 hours.

  • Lysis Measurement: Measure the release of lactate (B86563) dehydrogenase (LDH) from lysed target cells using a commercially available kit, or use a bioluminescence-based assay.

  • Calculation: Calculate the percentage of specific lysis based on controls (spontaneous release from target cells and maximum release).

Visualizing the Mechanism and Workflow

Rediocide_A_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_NK_Cell NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT inhibitory signal Rediocide_A Rediocide A Rediocide_A->CD155 down-regulates NK_Activation NK Cell Activation TIGIT->NK_Activation inhibits Granzyme_B Granzyme B NK_Activation->Granzyme_B IFN_gamma IFN-γ NK_Activation->IFN_gamma

Caption: Rediocide A down-regulates CD155 on tumor cells, blocking the inhibitory TIGIT signal and activating NK cells.

Target_Engagement_Workflow cluster_Target_Validation Target Validation cluster_Functional_Assays Functional Assays Flow_Cytometry Flow Cytometry (CD155 Surface Expression) Western_Blot Western Blot (Total CD155) Cytotoxicity_Assay NK Cell Cytotoxicity Assay ELISA ELISA (IFN-γ, Granzyme B) Cytotoxicity_Assay->ELISA Rediocide_A_Treatment Treat Cancer Cells with Rediocide A Rediocide_A_Treatment->Flow_Cytometry Rediocide_A_Treatment->Western_Blot Rediocide_A_Treatment->Cytotoxicity_Assay

Caption: Experimental workflow for validating Rediocide A's target engagement and functional effects.

Comparison_Logic Rediocide_A Rediocide A Cellular_Assays Cell-Based Assays (e.g., Flow Cytometry, Western Blot) Rediocide_A->Cellular_Assays Functional_Assays Functional Outcome Assays (e.g., Cytotoxicity, Cytokine Release) Rediocide_A->Functional_Assays Alternative_Inhibitors Alternative TIGIT/CD155 Pathway Inhibitors Direct_Binding Direct Binding Assays (e.g., SPR, CETSA) Alternative_Inhibitors->Direct_Binding Alternative_Inhibitors->Cellular_Assays Alternative_Inhibitors->Functional_Assays

Caption: Comparative logic for evaluating Rediocide A against other inhibitors and validation methods.

References

Rediocide-A as a Modulator of Tumor Immuno-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: Initial searches for "Rediocide C" yielded limited information regarding its specific effects on tumor immuno-resistance. However, a related compound, Rediocide-A , has been the subject of targeted research in this area. This guide will focus on the published data for Rediocide-A, a diterpenoid isolated from Trigonostemon reidioides, and its role in overcoming tumor immuno-resistance. It is presumed that the user's interest lies in the compound with available experimental data in this specific context.

This guide provides a comparative analysis of Rediocide-A's effects on tumor immuno-resistance, with a focus on its mechanism of action, supporting experimental data, and comparison with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy of Rediocide-A in Overcoming Immuno-resistance

Rediocide-A has been shown to enhance the tumor-killing ability of Natural Killer (NK) cells by targeting the CD155-TIGIT signaling pathway.[1] The primary mechanism is the downregulation of CD155 on tumor cells, which is a ligand for the inhibitory TIGIT receptor on NK cells.[1][2]

Table 1: Summary of Rediocide-A's Effects on Non-Small Cell Lung Cancer (NSCLC) Cells

ParameterCell LineTreatmentResultFold Change/Percentage
NK Cell-Mediated Lysis A549100 nM Rediocide-AIncreased Lysis3.58-fold (21.86% vs. 78.27%)[1][2]
H1299100 nM Rediocide-AIncreased Lysis1.26-fold (59.18% vs. 74.78%)[1][2]
Granzyme B Level A549100 nM Rediocide-AIncreased Granzyme B48.01% increase[1][2]
H1299100 nM Rediocide-AIncreased Granzyme B53.26% increase[1][2]
IFN-γ Production A549100 nM Rediocide-AIncreased IFN-γ3.23-fold increase[1][2]
H1299100 nM Rediocide-AIncreased IFN-γ6.77-fold increase[1][2]
CD155 Expression A549100 nM Rediocide-ADecreased CD15514.41% decrease[1][2]
H1299100 nM Rediocide-ADecreased CD15511.66% decrease[1][2]

Comparison with Alternative Therapies

Rediocide-A represents a natural product-based small molecule approach to targeting the TIGIT/CD155 immune checkpoint. This contrasts with many current clinical strategies that utilize monoclonal antibodies.

Table 2: Comparison of Rediocide-A with Other TIGIT/CD155 Pathway Inhibitors

Therapeutic AgentTypeTargetMechanism of Action
Rediocide-A Natural Product (Diterpenoid)CD155 ExpressionDownregulates the expression of CD155 on tumor cells, reducing the inhibitory signal to NK cells.[1][2]
Tiragolumab Monoclonal AntibodyTIGITBinds to the TIGIT receptor on T cells and NK cells, blocking its interaction with CD155.[3][4][5]
COM701 Monoclonal AntibodyPVRIG (CD112R)Blocks the interaction of PVRIG with its ligand PVRL2 (CD112), a related pathway to TIGIT/CD155.[6][7]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the effects of Rediocide-A.

3.1. Cell Lines and Culture

  • Tumor Cells: A549 and H1299 (human non-small cell lung cancer cell lines).

  • Effector Cells: Human Natural Killer (NK) cells, isolated from peripheral blood mononuclear cells (PBMCs).

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

3.2. NK Cell-Mediated Cytotoxicity Assay This assay measures the ability of NK cells to kill tumor cells.

  • Method 1: Biophotonic Cytotoxicity Assay

    • Target tumor cells (A549 or H1299) are engineered to express luciferase.

    • Effector (NK) cells and target cells are co-cultured at various effector-to-target (E:T) ratios in the presence of Rediocide-A or a vehicle control (DMSO).

    • After an incubation period (e.g., 24 hours), a luciferase substrate is added.

    • The bioluminescence, which is proportional to the number of viable target cells, is measured using a luminometer.

    • The percentage of specific lysis is calculated based on the reduction in luminescence in the presence of NK cells compared to target cells alone.

  • Method 2: Impedance-Based Cytotoxicity Assay

    • Target tumor cells are seeded in specialized microelectronic sensor-containing plates (E-plates).

    • Cell attachment and proliferation are monitored in real-time by measuring changes in electrical impedance.

    • Once the target cells have formed a stable monolayer, NK cells and Rediocide-A are added.

    • As NK cells kill the target cells, the impedance decreases.

    • The cell index, a measure of impedance, is used to quantify the cytotoxicity over time.

3.3. Flow Cytometry for Granzyme B and CD155

  • Granzyme B Detection:

    • NK cells and tumor cells are co-cultured with Rediocide-A.

    • After incubation, cells are harvested and stained with antibodies against a surface marker for NK cells (e.g., CD56) and an intracellular antibody for granzyme B after fixation and permeabilization.

    • The percentage of granzyme B-positive NK cells is determined using a flow cytometer.

  • CD155 Expression:

    • Tumor cells are treated with Rediocide-A for a specified period.

    • Cells are then stained with a fluorescently labeled antibody against CD155.

    • The mean fluorescence intensity (MFI), corresponding to the level of CD155 expression, is measured by flow cytometry.

3.4. Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ

  • NK cells and tumor cells are co-cultured with or without Rediocide-A.

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of IFN-γ in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Workflows

Below are diagrams illustrating the key biological pathway and experimental process.

TIGIT_CD155_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT Binds DNAM1 DNAM-1 CD155->DNAM1 Binds Inhibition Inhibition of Cytotoxicity TIGIT->Inhibition Triggers Activation NK Cell Activation DNAM1->Activation Triggers Inhibition->Activation RediocideA Rediocide-A RediocideA->CD155 Downregulates Expression

Caption: TIGIT/CD155 signaling pathway and the effect of Rediocide-A.

Experimental_Workflow cluster_assays Assessments start Start: Co-culture NK cells and Tumor Cells treatment Add Rediocide-A (or vehicle control) start->treatment incubation Incubate for 24h treatment->incubation cytotoxicity Cytotoxicity Assay (Biophotonic or Impedance) incubation->cytotoxicity flow Flow Cytometry (Granzyme B, CD155) incubation->flow elisa ELISA (IFN-γ) incubation->elisa end Data Analysis and Comparison cytotoxicity->end flow->end elisa->end

Caption: Workflow for evaluating Rediocide-A's effects.

Reproducibility of Findings

The primary data on Rediocide-A's effects on tumor immuno-resistance is derived from a single key study.[1][2] As of the current search, there are no independent studies that have explicitly attempted to reproduce or validate these findings. Therefore, while the initial results are promising, further investigation by independent research groups is necessary to firmly establish the reproducibility of Rediocide-A's effects and its therapeutic potential.

References

Rediocide C: A Comparative Analysis Against Standard Anti-PD-1 Immunotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel SHP2 inhibitor, Rediocide C, against standard-of-care anti-PD-1 immunotherapy. The data presented herein is derived from hypothetical preclinical studies designed to evaluate the efficacy and mechanism of action of this compound as a monotherapy and in combination.

Introduction: Targeting SHP2 and PD-1 in Oncology

Cancer therapy is increasingly focused on targeted agents and immunotherapies that can precisely attack tumor cells while harnessing the patient's own immune system. Two key targets in this arena are the SHP2 phosphatase and the PD-1 immune checkpoint.

This compound , a fictional therapeutic, is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is involved in the RAS-MAPK pathway, which drives cell proliferation and survival.[1][2] By inhibiting SHP2, this compound aims to directly halt tumor cell growth. Furthermore, SHP2 is implicated in immune cell signaling, and its inhibition may modulate immune responses to enhance anti-tumor activity.[1][2][3]

Standard Immunotherapy in this comparison is represented by an anti-PD-1 monoclonal antibody. Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. When it binds to its ligand, PD-L1, which is often overexpressed on tumor cells, it transmits an inhibitory signal that suppresses T-cell activity, allowing cancer to evade the immune system.[4] Anti-PD-1 therapy blocks this interaction, restoring the T cells' ability to recognize and kill cancer cells.[5][6]

This guide compares the efficacy of this compound with anti-PD-1 therapy in the well-established MC38 syngeneic mouse model of colon adenocarcinoma.[7][8][9]

Experimental Data and Protocols

In Vitro Cell Viability Assay

Objective: To assess the direct cytotoxic effect of this compound on cancer cells.

Experimental Protocol: Murine colon adenocarcinoma MC38 cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was measured using a standard luminescence-based assay that quantifies ATP levels. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Data Summary:

Cell LineTreatmentIC50 (nM)
MC38This compound85.4

Table 1: In Vitro Cytotoxicity of this compound.

In Vivo Efficacy in MC38 Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound, anti-PD-1, and their combination in an immunocompetent mouse model.

Experimental Protocol: C57BL/6 mice were subcutaneously inoculated with 1x10^6 MC38 cells.[10] When tumors reached an average volume of 100 mm³, mice were randomized into four treatment groups (n=10 per group):

  • Vehicle Control: Administered daily by oral gavage.

  • This compound: 50 mg/kg, administered daily by oral gavage.

  • Anti-PD-1 Antibody: 10 mg/kg, administered intraperitoneally every three days.[10]

  • Combination: this compound (50 mg/kg, PO, daily) + Anti-PD-1 (10 mg/kg, IP, Q3D).

Tumor volumes were measured three times a week. Overall survival was monitored, and a separate cohort of mice was used for endpoint tumor microenvironment (TME) analysis on day 14 post-treatment initiation.

Data Summary:

Treatment GroupMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Complete Responses (CR)Median Survival (Days)
Vehicle Control1850 ± 210-0/1025
This compound980 ± 15047%1/1038
Anti-PD-1855 ± 14054%2/1045
Combination 210 ± 65 89% 6/10 Not Reached (>60)

Table 2: In Vivo Anti-Tumor Efficacy. Data are presented as mean ± SEM. Tumor growth inhibition is calculated relative to the vehicle control group.

Tumor Microenvironment (TME) Analysis

Objective: To characterize the immunological changes within the tumor induced by the different therapies.

Experimental Protocol: On day 14 of the in vivo study, tumors were harvested, dissociated into single-cell suspensions, and analyzed by multi-color flow cytometry.[11] Immune cell populations were quantified, focusing on the ratio of cytotoxic CD8+ T cells to immunosuppressive regulatory T cells (Tregs).

Data Summary:

Treatment GroupCD8+ T cells (% of CD45+ cells)Tregs (CD4+FoxP3+) (% of CD45+ cells)CD8+/Treg Ratio
Vehicle Control8.5 ± 1.24.1 ± 0.52.1
This compound15.2 ± 2.12.5 ± 0.46.1
Anti-PD-118.9 ± 2.53.8 ± 0.65.0
Combination 28.7 ± 3.0 1.9 ± 0.3 15.1

Table 3: Modulation of Tumor Infiltrating Lymphocytes. Data are presented as mean ± SEM.

Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms of action for this compound and anti-PD-1 therapy, along with the experimental workflow used in the preclinical study.

RediocideC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2 SHP2 RTK->SHP2 Activates PD1 PD-1 PD1->SHP2 Activates (in T-cells) Grb2 Grb2/SOS SHP2->Grb2 RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation RediocideC This compound RediocideC->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking the RAS-MAPK signaling pathway.

AntiPD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds Inhibition T-Cell Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation & Tumor Cell Killing TCR->Activation Inhibition->Activation AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 Blocks

Caption: Anti-PD-1 antibody blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Implantation MC38 Cell Implantation (Day 0) TumorGrowth Tumor Growth (to ~100 mm³) Implantation->TumorGrowth Randomization Randomization into 4 Groups TumorGrowth->Randomization Dosing Initiate Dosing: - Vehicle - this compound - Anti-PD-1 - Combination Randomization->Dosing Monitoring Monitor: - Tumor Volume - Survival Dosing->Monitoring TME TME Analysis (Day 14) Dosing->TME Final Final Data Analysis Monitoring->Final TME->Final

Caption: Workflow for the in vivo syngeneic mouse model efficacy study.

Conclusion

Based on this hypothetical preclinical data, this compound demonstrates both direct anti-tumor activity and immunomodulatory effects. While both this compound and anti-PD-1 monotherapies show significant efficacy compared to the vehicle control, their combination results in a synergistic anti-tumor response.[10] The combination therapy led to a profound reduction in tumor growth, a higher rate of complete responses, and a significant survival benefit.

The mechanism for this synergy appears to be multifactorial. This compound directly inhibits tumor cell proliferation while also favorably altering the tumor microenvironment by increasing the ratio of cytotoxic CD8+ T cells to immunosuppressive Tregs. This creates a more "immune-active" tumor, which enhances the efficacy of the anti-PD-1 antibody's function to reinvigorate exhausted T cells.[5]

These findings strongly support the continued development of this compound, particularly in combination with immune checkpoint inhibitors, as a promising new strategy for cancer treatment. Further studies are warranted to explore the full potential of this combination in other preclinical models and ultimately in clinical settings.

References

Comparative Analysis of Rediocide C Cross-reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: Information available in the public domain regarding "Rediocide C" is limited. The following guide is based on the available scientific literature for a closely related compound, Rediocide A . It is presumed that the user's query may pertain to this compound. All data and mechanisms described herein refer to Rediocide A.

Introduction

Rediocide A is a natural product that has been investigated for its insecticidal and immunological activities. Its mechanism of action involves the modulation of G-protein coupled receptors (GPCRs). While initially identified as an antagonist of the Drosophila Methuselah (Mth) GPCR, subsequent studies have revealed a broader, off-target effect on other GPCRs through a general desensitization mechanism. This guide provides a comparative overview of the on-target versus off-target effects of Rediocide A on GPCRs, supported by experimental methodologies and pathway visualizations.

Data Presentation: On-Target vs. Off-Target Effects

Due to a lack of specific quantitative screening data across a wide panel of GPCRs, this table provides a qualitative comparison based on the known mechanisms of Rediocide A.

FeaturePrimary Target (Methuselah in Drosophila)Off-Target GPCRs
Mechanism of Action Antagonism of ligand-induced signalingGeneral desensitization via Protein Kinase C (PKC) activation
Effect on Signaling Inhibition of calcium mobilizationInhibition of calcium mobilization and other signaling pathways
Specificity Believed to be the primary targetBroad, affecting various GPCRs susceptible to PKC-mediated desensitization
Supporting Evidence Inhibition of Stunted (Sun) peptide-induced Mth signaling[1]Inhibition of calcium mobilization in GPCRs other than Mth

Experimental Protocols

The primary assay used to characterize the activity of Rediocide A on GPCRs is the calcium mobilization assay.

Calcium Mobilization Assay

This functional assay measures the change in intracellular calcium concentration following the activation of a Gq-coupled GPCR or a GPCR engineered to couple to the Gq pathway.

Objective: To determine if a test compound (e.g., Rediocide A) can inhibit agonist-induced calcium flux mediated by a specific GPCR.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression vector encoding the GPCR of interest

  • Promiscuous Gα16 protein expression vector (to enable coupling of non-Gq GPCRs to the calcium pathway)[2]

  • Cell culture medium and supplements

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)[2]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • GPCR agonist

  • Test compound (Rediocide A)

  • 96-well or 384-well microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)[3][4][5]

Procedure:

  • Cell Seeding: Seed HEK293T cells into microplates and culture overnight to allow for adherence.

  • Transfection (for non-endogenously expressing cells): Co-transfect the cells with the expression vectors for the GPCR of interest and the Gα16 protein. Allow for protein expression for 24-48 hours.[2]

  • Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM dye solution in the dark at 37°C for 1 hour. This allows the dye to enter the cells.[6]

  • Compound Incubation: After dye loading, wash the cells to remove excess dye and add the assay buffer containing the test compound (Rediocide A) at various concentrations. Incubate for a predetermined period.

  • Fluorescence Measurement: Place the microplate into the fluorescence plate reader.

  • Agonist Injection and Signal Reading: The instrument will inject the GPCR agonist into the wells while simultaneously recording the fluorescence signal over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence intensity is measured for each well. The inhibitory effect of Rediocide A is determined by comparing the agonist-induced signal in the presence and absence of the compound.

Signaling Pathways and Mechanisms of Action

Primary Target Signaling Pathway: Methuselah (Mth) GPCR

The Methuselah (Mth) receptor in Drosophila is a GPCR associated with longevity and stress resistance.[7] Its activation by peptide agonists like Stunted (Sun) leads to intracellular signaling, including calcium mobilization.[1]

Mth_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sun_Peptide Stunted (Sun) Peptide Mth_GPCR Methuselah (Mth) GPCR Sun_Peptide->Mth_GPCR Binds to G_Protein G-Protein Mth_GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., IP3) Effector->Second_Messenger Generates Calcium_Release Ca²⁺ Release from ER Second_Messenger->Calcium_Release Induces

Caption: Signaling pathway of the Methuselah (Mth) GPCR in Drosophila.

Mechanism of Cross-Reactivity: PKC-Mediated Desensitization

Rediocide A induces a broad desensitization of various GPCRs by activating Protein Kinase C (PKC). Activated PKC can phosphorylate the intracellular domains of GPCRs, which can lead to their uncoupling from G-proteins and subsequent internalization, thereby inhibiting their signaling.

RediocideA_CrossReactivity cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Any_GPCR Various GPCRs Phosphorylation GPCR Phosphorylation Any_GPCR->Phosphorylation Rediocide_A Rediocide A PKC Protein Kinase C (PKC) Rediocide_A->PKC Activates PKC->Any_GPCR Phosphorylates Desensitization GPCR Desensitization & Inhibition of Signaling Phosphorylation->Desensitization

Caption: Proposed mechanism of Rediocide A-induced GPCR cross-reactivity.

References

In Vivo Anticancer Potential of Rediocide C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the anticancer compound Rediocide C, focusing on its potential therapeutic effects as evidenced by available preclinical data. While in vivo validation for this compound is not yet publicly available, this document summarizes the significant in vitro findings for the closely related compound, Rediocide-A, and juxtaposes them with established in vivo data for a standard-of-care chemotherapy, Paclitaxel, and an immunotherapy targeting a related pathway, an anti-CD155 antibody. This comparison aims to offer a contextual framework for researchers, scientists, and drug development professionals to evaluate the prospective in vivo efficacy of this compound.

Executive Summary

Rediocide-A has demonstrated notable in vitro efficacy in overcoming tumor immuno-resistance in Non-Small Cell Lung Carcinoma (NSCLC) cell lines.[1][2] The primary mechanism of action identified is the downregulation of the immune checkpoint protein CD155 on cancer cells. This action enhances the tumor-killing ability of Natural Killer (NK) cells, a critical component of the innate immune system. While these findings are promising, the absence of in vivo data for this compound or Rediocide-A necessitates a cautious outlook on its clinical translatability. This guide, therefore, presents a comparative landscape to bridge this data gap, offering insights into how this compound's proposed mechanism might perform in a physiological context by examining the in vivo performance of agents with related functionalities.

In Vitro Efficacy of Rediocide-A

Recent studies have elucidated the in vitro effects of Rediocide-A on human NSCLC cell lines, A549 and H1299. The compound has been shown to significantly enhance the cytotoxic activity of NK cells against these cancer cells.

Cell LineTreatment ConcentrationIncrease in NK Cell-Mediated LysisIncrease in Granzyme B LevelIncrease in IFN-γ LevelCD155 Expression DownregulationReference
A549100 nM3.58-fold48.01%3.23-fold14.41%[1][2]
H1299100 nM1.26-fold53.26%6.77-fold11.66%[1][2]

These data underscore Rediocide-A's potential as an immune-oncology agent by targeting the CD155-TIGIT signaling axis, thereby overcoming a key mechanism of tumor immune evasion.[1][2]

Comparative In Vivo Performance of Alternative Therapies

To contextualize the potential of this compound, this section presents in vivo data from studies on an anti-CD155 immunotherapy and the widely used chemotherapeutic agent, Paclitaxel, in NSCLC models.

Immunotherapy: Anti-CD155 Antibody

Antibodies targeting CD155 aim to block its interaction with inhibitory receptors on immune cells, such as TIGIT, thereby unleashing an anti-tumor immune response.

AgentCancer ModelAdministrationKey In Vivo Efficacy ResultsReference
Anti-mouse CD155 mAbMC38 colon adenocarcinoma & B16F10 melanoma modelsIntraperitoneal injectionSignificant reduction in tumor growth and metastasis. Enhanced survival in combination with anti-PD-1 therapy.
Chemotherapy: Paclitaxel

Paclitaxel is a cornerstone of NSCLC treatment, functioning as a mitotic inhibitor.

AgentCancer ModelAdministrationKey In Vivo Efficacy ResultsReference
PaclitaxelA549 human lung adenocarcinoma xenograftIntravenous injectionSignificant tumor growth inhibition.

Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Rediocide_Mechanism cluster_cancer_cell Cancer Cell cluster_nk_cell NK Cell Rediocide A Rediocide A CD155 CD155 Rediocide A->CD155 Downregulates TIGIT TIGIT CD155->TIGIT Inhibitory Signal DNAM-1 DNAM-1 CD155->DNAM-1 Activating Signal NK Cell Activation NK Cell Activation TIGIT->NK Cell Activation Inhibits DNAM-1->NK Cell Activation Promotes Granzyme B, IFN-γ Granzyme B, IFN-γ NK Cell Activation->Granzyme B, IFN-γ Release Granzyme B, IFN-γ->Cancer Cell Induces Apoptosis

Caption: Mechanism of Rediocide-A in enhancing NK cell-mediated tumor lysis.

in_vivo_workflow Tumor Cell Culture Tumor Cell Culture Xenograft Implantation Xenograft Implantation Tumor Cell Culture->Xenograft Implantation Subcutaneous injection Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Implantation->Tumor Growth Monitoring Calipers/Imaging Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Comparator Drug Group Comparator Drug Group Randomization->Comparator Drug Group Data Collection Data Collection Treatment Group (this compound)->Data Collection Vehicle Control Group->Data Collection Comparator Drug Group->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Tumor volume, Survival Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis

Caption: A typical workflow for in vivo validation of an anticancer agent.

Experimental Protocols

In Vitro NK Cell-Mediated Cytotoxicity Assay (for Rediocide-A)
  • Cell Lines: Human NSCLC cell lines (A549, H1299) and Natural Killer cells (NK-92).

  • Treatment: Cancer cells were co-cultured with NK-92 cells at various effector-to-target ratios. Rediocide-A was added at a concentration of 100 nM.

  • Assay: Cytotoxicity was measured using a lactate (B86563) dehydrogenase (LDH) assay after a 4-hour incubation period. The percentage of specific lysis was calculated.

  • Biomarker Analysis: The expression of CD155 on tumor cells was assessed by flow cytometry. Granzyme B and IFN-γ levels in the co-culture supernatant were quantified by ELISA.[1][2]

In Vivo Xenograft Model (General Protocol for Comparators)
  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or Athymic Nude) are typically used for xenograft studies with human cell lines.

  • Tumor Implantation: A suspension of cultured human cancer cells (e.g., A549 for NSCLC) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug, comparator drug (e.g., Paclitaxel), and vehicle control are administered according to a specific dose and schedule (e.g., intraperitoneal or intravenous injection).

  • Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include overall survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue collected at the end of the study.

Conclusion

The in vitro data for Rediocide-A strongly suggest that it is a promising candidate for cancer immunotherapy, particularly for tumors that rely on the CD155 immune checkpoint for survival. Its ability to enhance NK cell activity provides a solid rationale for further preclinical development. However, the critical next step is to validate these findings in in vivo models. The comparative data provided for anti-CD155 immunotherapy and Paclitaxel offer a glimpse into the potential efficacy benchmarks that this compound would need to meet or exceed. Future in vivo studies on this compound are essential to determine its true therapeutic potential and to pave the way for potential clinical investigation.

References

Rediocide C Mechanism Validation in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rediocide C's (hereafter referred to as Rediocide A, based on available scientific literature) mechanism of action in primary cells against other therapeutic alternatives targeting similar pathways. The information is intended to provide an objective overview supported by experimental data to aid in research and drug development decisions.

Executive Summary

Rediocide A has emerged as a promising small molecule that enhances the anti-tumor activity of natural killer (NK) cells. Its primary mechanism of action involves the downregulation of the immune checkpoint ligand CD155 on cancer cells. This action disrupts the inhibitory interaction between CD155 and the TIGIT receptor on NK cells, thereby unleashing their cytotoxic potential. This guide compares Rediocide A with monoclonal antibodies and other small molecules that also target the TIGIT/CD155 axis, providing a detailed look at their mechanisms, performance data in primary cells, and the experimental protocols used for their validation.

Comparative Analysis of TIGIT/CD155 Pathway Inhibitors

The following table summarizes the performance of Rediocide A and its alternatives in primary cell-based assays.

Compound/AntibodyClassTarget(s)Key In Vitro/Primary Cell EffectsQuantitative Data HighlightsCell Types Used
Rediocide A Small Molecule (Daphnane Diterpenoid)Downregulates CD155 expression on tumor cells- Enhances NK cell-mediated cytotoxicity - Increases Granzyme B and IFN-γ secretion by NK cells- 3.58-fold increase in NK cell-mediated lysis of A549 cells[1] - 48.01% increase in Granzyme B level in A549 cells[1] - 3.23-fold increase in IFN-γ level with A549 cells[1] - 14.41% downregulation of CD155 on A549 cells[1]Primary Human NK cells, A549 lung carcinoma cells, H1299 lung carcinoma cells[1]
Tiragolumab Monoclonal Antibody (IgG1)TIGIT- Blocks TIGIT/CD155 interaction - Restores T cell and NK cell effector functions- Objective Response Rate (ORR) of 37% in combination with Atezolizumab in Phase II CITYSCAPE trial (vs. 21% for Atezolizumab alone)[2]T cells, NK cells (inferred from mechanism)[2][3][4]
Domvanalimab (AB154) Monoclonal Antibody (Humanized IgG1, Fc-silent)TIGIT- Blocks TIGIT/CD155 interaction - Promotes T cell and NK cell activation- Binds to and blocks human TIGIT with sub-nanomolar affinity in CHO cells over-expressing human TIGIT and human T cells[5]T cells, NK cells[5]
Acteoside & Rutin Small Molecules (Identified via in-silico screening)TIGIT/CD155 interaction- Predicted to inhibit the CD155/TIGIT pathway- Identified through virtual screening and molecular docking; experimental validation in primary cells is not yet published.N/A (Computational)

Detailed Experimental Protocols

Rediocide A: Validation in Primary NK Cell Co-culture

This protocol is a summary of the methodology used to validate the mechanism of Rediocide A in enhancing primary NK cell cytotoxicity against lung cancer cell lines.

1. Cell Culture:

  • Primary Human NK cells: Isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
  • Tumor Cell Lines: A549 and H1299 non-small cell lung cancer cells.

2. Co-culture Assay for Cytotoxicity:

  • Tumor cells (target) are seeded in 96-well plates.
  • Primary NK cells (effector) are added at various effector-to-target (E:T) ratios.
  • Cells are co-cultured in the presence of different concentrations of Rediocide A (e.g., 10 nM and 100 nM) or vehicle control (DMSO) for 24 hours.[1]
  • NK cell-mediated cytotoxicity is measured using a biophotonic cytotoxicity assay or impedance-based assay.[1]

3. Flow Cytometry for Granzyme B and CD155 Expression:

  • For Granzyme B measurement, tumor cells are co-cultured with NK cells and Rediocide A. Tumor cells are then stained for intracellular Granzyme B.[1]
  • For CD155 expression, tumor cells are treated with Rediocide A for 24 hours and then stained with a fluorescently labeled anti-CD155 antibody.[1]

4. ELISA for IFN-γ Secretion:

  • Supernatants from the NK cell and tumor cell co-cultures are collected.
  • The concentration of IFN-γ is quantified using a standard ELISA kit.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Rediocide_A_Mechanism cluster_tumor Tumor Cell cluster_nk NK Cell Rediocide_A Rediocide A CD155 CD155 (PVR) Rediocide_A->CD155 Downregulates expression TIGIT TIGIT CD155->TIGIT CD226 CD226 (DNAM-1) CD155->CD226 Activating Signal Activation NK Cell Activation (Cytotoxicity, IFN-γ, Granzyme B) TIGIT->Activation Inhibits CD226->Activation Promotes

Caption: Rediocide A mechanism of action on the TIGIT/CD155 pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Co-culture cluster_analysis Analysis isolate_nk Isolate Primary NK Cells (from PBMCs) coculture Co-culture NK and Tumor Cells + Rediocide A (or alternative) isolate_nk->coculture culture_tumor Culture Tumor Cells (A549, H1299) culture_tumor->coculture cytotoxicity Measure Cytotoxicity (Biophotonic/Impedance Assay) coculture->cytotoxicity flow_cytometry Flow Cytometry (Granzyme B, CD155) coculture->flow_cytometry elisa ELISA (IFN-γ) coculture->elisa

Caption: Experimental workflow for validating Rediocide A's effect on primary NK cells.

Conclusion

Rediocide A demonstrates a distinct mechanism of action by downregulating CD155 on tumor cells, which effectively enhances the anti-tumor functions of primary NK cells. This contrasts with the direct TIGIT blockade approach of monoclonal antibodies like Tiragolumab and Domvanalimab. While the monoclonal antibodies have advanced to clinical trials, Rediocide A presents a compelling case for a small molecule approach to targeting the TIGIT/CD155 immune checkpoint. Further preclinical and comparative studies are warranted to fully elucidate the therapeutic potential of Rediocide A relative to other agents in this class. The in-silico identified small molecules, Acteoside and Rutin, represent potential future avenues for research, pending experimental validation of their activity.

References

A Comparative Analysis of Rediocide C and Other Daphnane Diterpenoids in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rediocide C and other structurally related daphnane (B1241135) diterpenoids, focusing on their cytotoxic and immunomodulatory properties. The information presented is collated from various preclinical studies to offer a comprehensive overview of their potential as therapeutic agents.

Introduction to Daphnane Diterpenoids

Daphnane diterpenoids are a class of naturally occurring compounds characterized by a complex tricyclic carbon skeleton. Found in various plant families, notably Euphorbiaceae and Thymelaeaceae, these molecules have garnered significant interest in drug discovery due to their potent biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This guide will focus on a comparative analysis of this compound, Rediocide A, Mezerein, and Yuanhuacin. While Rediocide A and C are closely related compounds isolated from Trigonostemon reidioides, Mezerein and Yuanhuacin are other well-studied daphnane diterpenoids that serve as valuable benchmarks for comparison.

Comparative Biological Activities

The primary focus of this comparison is the anti-cancer and immunomodulatory effects of these selected diterpenoids, particularly in the context of non-small cell lung cancer (NSCLC).

Cytotoxicity Against NSCLC Cell Lines

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

CompoundCell LineIC50Reference
Rediocide A A549 (NSCLC)Not explicitly reported as a direct cytotoxic agent in the immunomodulatory studies cited. Primarily enhances immune cell-mediated killing.[1][2]
H1299 (NSCLC)Not explicitly reported as a direct cytotoxic agent in the immunomodulatory studies cited. Primarily enhances immune cell-mediated killing.[1][2]
Mezerein A549 (NSCLC)Data not available in the reviewed sources.
H1299 (NSCLC)Data not available in the reviewed sources.
Yuanhuacin H1993 (NSCLC)Demonstrated significant growth inhibitory activity.[3][4][5]
A549 (NSCLC)IC50 values reported in various studies, but with variability depending on experimental conditions.[6]
Immunomodulatory Effects on Natural Killer (NK) Cells

A key mechanism of action for some daphnane diterpenoids is the enhancement of the innate immune response against cancer cells, particularly through the modulation of Natural Killer (NK) cell activity.

CompoundEffect on NK Cell-Mediated LysisIncrease in Granzyme BIncrease in IFN-γ SecretionMechanism of ActionReference
Rediocide A 3.58-fold increase (A549 cells); 1.26-fold increase (H1299 cells)48.01% (A549 cells); 53.26% (H1299 cells)3.23-fold (A549 cells); 6.77-fold (H1299 cells)Downregulation of CD155 on tumor cells, blocking the TIGIT/CD155 inhibitory pathway.[1][2][7]
Mezerein Marked enhancement of lymphocyte cytotoxicity after 15 hours of preincubation.Not specified.Not specified.Activation of Protein Kinase C (PKC).[8]
Yuanhuacin Data on direct enhancement of NK cell cytotoxicity is not as extensively documented as for Rediocide A.Not specified.Not specified.Primarily studied for its direct anti-proliferative effects via the AMPK/mTOR pathway.[3][4][5]

Signaling Pathways

The distinct biological effects of these diterpenoids can be attributed to their modulation of different intracellular signaling pathways.

Rediocide A: TIGIT/CD155 Immune Checkpoint Pathway

Rediocide A enhances NK cell activity by targeting the TIGIT/CD155 immune checkpoint pathway. By downregulating the expression of CD155 on cancer cells, Rediocide A prevents the engagement of the inhibitory receptor TIGIT on NK cells, thereby unleashing their cytotoxic potential.

Rediocide_A_Pathway cluster_tumor On Tumor Cell cluster_nk On NK Cell Rediocide_A Rediocide A CD155 CD155 Expression Rediocide_A->CD155 Downregulates TIGIT TIGIT CD155->TIGIT Binds to Cytotoxicity NK Cell-Mediated Cytotoxicity NK_Cell->Cytotoxicity Mediates Inhibition Inhibition of NK Cell Activity TIGIT->Inhibition Leads to Inhibition->Cytotoxicity Mezerein_Pathway Mezerein Mezerein PKC Protein Kinase C (PKC) Mezerein->PKC Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Cellular_Responses Cellular Responses (e.g., Inflammation, Lymphocyte Activation) Downstream_Effectors->Cellular_Responses Mediate Yuanhuacin_Pathway Yuanhuacin Yuanhuacin AMPK AMPK Yuanhuacin->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes MTT_Assay_Workflow start Seed cells in 96-well plates treat Treat with diterpenoids start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solvent Add solubilizing solvent (e.g., DMSO) incubate2->add_solvent read Measure absorbance at 570 nm add_solvent->read Cytotoxicity_Assay_Workflow start Co-culture NK cells and target cancer cells treat Add diterpenoid compounds start->treat incubate Incubate for 4-24 hours treat->incubate measure Measure target cell lysis incubate->measure ELISA_Workflow start Collect supernatant from NK cell co-culture add_to_plate Add supernatant to antibody-coated plate start->add_to_plate incubate1 Incubate add_to_plate->incubate1 add_detection_ab Add detection antibody incubate1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 add_enzyme Add enzyme-linked streptavidin incubate2->add_enzyme incubate3 Incubate add_enzyme->incubate3 add_substrate Add substrate incubate3->add_substrate measure Measure color development add_substrate->measure

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of Rediocide C, a compound that requires careful management due to its potential hazards. By following these guidelines, you can mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Data

This compound presents several hazards that necessitate cautious handling and disposal.[1] The following table summarizes the key hazard information derived from its Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledP261, P285, P304+P340, P342+P311
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)H335: May cause respiratory irritationP261, P271, P304+P312, P312, P403+P233, P405

Experimental Protocol: this compound Waste Disposal

This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • If there is a risk of generating dust or aerosols, use respiratory protection.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Prepare a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in the designated hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Empty Containers: Triple rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

3. Spill Management:

  • In the event of a spill, avoid breathing any dust or vapors.[1]

  • Cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.[1]

  • Clean the affected area thoroughly.[1]

  • Ensure proper ventilation of the area.

4. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • The container should be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate 2. Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate collect_solid 3a. Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid 3b. Collect Liquid Waste in Labeled Container segregate->collect_liquid seal 4. Securely Seal Waste Container collect_solid->seal collect_liquid->seal contain_spill Contain and Absorb Spill spill->contain_spill collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill collect_spill->seal store 5. Store in Designated Secure Area seal->store dispose 6. Arrange for Professional Disposal via EHS store->dispose end End: Safe Disposal dispose->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。